molecular formula C8H8F2O B2619615 1-(3,4-Difluorophenyl)ethanol CAS No. 321318-21-2

1-(3,4-Difluorophenyl)ethanol

Cat. No.: B2619615
CAS No.: 321318-21-2
M. Wt: 158.148
InChI Key: WSIJRUFDDILTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H8F2O and its molecular weight is 158.148. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIJRUFDDILTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321318-21-2
Record name 1-(3,4-difluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Characterization of 1-(3,4-Difluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,4-Difluorophenyl)ethanol is a fluorinated aromatic alcohol with significant potential in medicinal chemistry and materials science. As a synthetic intermediate, its structural verification and purity assessment are paramount. Spectroscopic analysis provides the definitive molecular fingerprint required for quality control and regulatory compliance in drug development and chemical research. The presence of the difluorophenyl group introduces unique spectral features that require careful interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR provides detailed information about the number of distinct proton types and their proximity to one another.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for small organic molecules due to its excellent solubilizing properties and the single, easily identifiable residual solvent peak.[1]

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard, setting the 0 ppm mark.[2]

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

The structure of this compound suggests five distinct proton signals.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 7.20 - 7.05m (multiplet)-3HAr-H
~ 4.90q (quartet)J ≈ 6.5 Hz1HH -C-O
~ 2.05s (singlet) / d (doublet)J ≈ 3.5 Hz1HO-H
~ 1.48d (doublet)J ≈ 6.5 Hz3HCH

Interpretation:

  • Aromatic Protons (δ ~7.20 - 7.05): The three protons on the difluorophenyl ring are expected to appear as a complex multiplet in the downfield region. Their chemical shifts are influenced by the electron-withdrawing nature of the two fluorine atoms. The coupling between the protons themselves (³JHH) and the long-range coupling to the fluorine atoms (³JHF and ⁴JHF) will result in a complex, overlapping pattern that is characteristic of substituted fluoroaromatic systems.

  • Methine Proton (δ ~4.90): The proton on the carbon bearing the hydroxyl group (the benzylic proton) is expected to be a quartet due to splitting by the three adjacent methyl protons (³JHH ≈ 6.5 Hz). Its position is downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring. This is consistent with data from similar structures like 1-(4-Fluorophenyl)ethanol.[3]

  • Hydroxyl Proton (δ ~2.05): The alcohol proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature.[4] In very pure samples, it may show coupling to the methine proton (³JHH ≈ 3.5 Hz), appearing as a doublet. A common technique to confirm this peak is a "D₂O shake," where adding a drop of D₂O to the NMR tube results in proton-deuterium exchange, causing the -OH signal to disappear from the spectrum.

  • Methyl Protons (δ ~1.48): The three protons of the methyl group are chemically equivalent and appear as a doublet due to coupling with the single methine proton (³JHH ≈ 6.5 Hz). This upfield chemical shift is typical for an alkyl group in this environment.[3]

G cluster_vibrations Key Bond Vibrations Molecule This compound OH_Stretch O-H Stretch ~3300 cm⁻¹ (broad) Molecule->OH_Stretch CH_Stretch C-H Stretches 3100-2850 cm⁻¹ Molecule->CH_Stretch Aromatic_Stretch Aromatic C=C ~1610, 1520 cm⁻¹ Molecule->Aromatic_Stretch CF_Stretch C-F Stretch 1280-1150 cm⁻¹ (strong) Molecule->CF_Stretch CO_Stretch C-O Stretch ~1050 cm⁻¹ (strong) Molecule->CO_Stretch G M [M]⁺˙ m/z = 158 M_minus_CH3 [M - CH₃]⁺ m/z = 143 (Base Peak) M->M_minus_CH3 - •CH₃ (α-cleavage) M_minus_H2O [M - H₂O]⁺˙ m/z = 140 M->M_minus_H2O - H₂O (Dehydration) M_minus_CH3_CO [C₆H₄F₂]⁺ m/z = 115 M_minus_CH3->M_minus_CH3_CO - CO

References

CAS number for 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3,4-Difluorophenyl)ethanol

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chiral building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, characterization, and applications.

Introduction and Core Identification

This compound, identified by CAS Number 321318-21-2 , is a fluorinated aromatic alcohol.[1][2] Its structure, featuring a difluorinated benzene ring and a chiral secondary alcohol, makes it a valuable intermediate in the synthesis of complex, high-value molecules, particularly pharmaceuticals. The presence of the difluorophenyl group can significantly enhance the metabolic stability and binding affinity of a drug candidate, while the chiral center allows for stereocontrolled synthesis to produce enantiomerically pure active pharmaceutical ingredients (APIs).[1]

Physicochemical and Spectroscopic Properties

This compound is typically a colorless liquid with a mild alcoholic scent.[1] It has limited solubility in water but is readily soluble in common organic solvents such as ethers and chloroform.[1] A summary of its key properties is presented in the table below.

PropertyValueSource(s)
CAS Number 321318-21-2[1][2][3]
Molecular Formula C₈H₈F₂O[2][3]
Molecular Weight 158.15 g/mol [3]
Appearance Colorless liquid[1]
Boiling Point ~155-160 °C[1]
Synonyms 3,4-Difluorophenylmethylcarbinol[2]
Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, a representative spectroscopic profile can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a doublet for the methyl group protons (CH₃) around 1.5 ppm, a quartet for the methine proton (CH) adjacent to the hydroxyl group around 4.9-5.1 ppm, and complex multiplets for the aromatic protons in the region of 7.0-7.4 ppm. A broad singlet for the hydroxyl proton (OH) would also be present, with its chemical shift being concentration-dependent.

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR would display a signal for the methyl carbon at approximately 25 ppm and a signal for the methine carbon bonded to the hydroxyl group around 70 ppm. The aromatic carbons would appear in the 115-150 ppm range, with their chemical shifts influenced by the fluorine substituents.

  • IR (Thin Film, cm⁻¹): The infrared spectrum would be characterized by a broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands for the aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.

Synthesis and Characterization

The most common and straightforward laboratory synthesis of this compound is through the reduction of the corresponding ketone, 1-(3,4-difluorophenyl)ethanone.

Experimental Protocol: Synthesis via Ketone Reduction

This protocol describes a robust method for the synthesis of this compound using sodium borohydride as the reducing agent.

Step 1: Reaction Setup

  • To a solution of 1-(3,4-difluorophenyl)ethanone (1 equivalent) in methanol or ethanol (5-10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

Causality: The choice of a protic solvent like methanol or ethanol is crucial as it participates in the reaction mechanism by protonating the intermediate alkoxide. Cooling the reaction mixture is a standard precautionary measure to control the exothermic nature of the hydride reduction.

Step 2: Addition of Reducing Agent

  • Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the aromatic fluorine atoms. A slight excess is used to ensure complete conversion of the starting material. Portion-wise addition helps to manage the reaction rate and temperature.

Step 3: Reaction Monitoring

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is no longer visible.

Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a quick and effective method to visually track the disappearance of the starting material and the appearance of the product.

Step 4: Quenching and Workup

  • Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid (1M) at 0 °C to neutralize any unreacted NaBH₄.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Causality: The quenching step is necessary to safely decompose the excess hydride reagent. The subsequent workup isolates the desired alcohol from the reaction mixture.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure this compound.

Causality: Flash chromatography is a standard technique for purifying organic compounds, separating the desired product from any unreacted starting material and byproducts.

Synthesis_Workflow Ketone 1-(3,4-difluorophenyl)ethanone Reaction Reduction at 0°C to RT Ketone->Reaction Solvent Methanol/Ethanol Solvent->Reaction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Reaction Quench Quench with H2O/HCl Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Flash Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound and its derivatives are of significant interest in the pharmaceutical industry. The chiral nature of this alcohol makes it a crucial starting material for the asymmetric synthesis of drug candidates.

A notable application is in the synthesis of Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[4] The chlorinated analog, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is a key intermediate in its production.[4][5] Furthermore, this same chlorinated intermediate can be utilized in the synthesis of Sertraline, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders.[5][6]

The difluorophenyl motif is particularly advantageous in drug design for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer half-life of the drug.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of the drug.

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter the pKa, lipophilicity, and membrane permeability of a molecule, allowing for fine-tuning of its drug-like properties.

Drug_Development_Pathway BuildingBlock This compound (Chiral Building Block) Intermediate Key Chiral Intermediates (e.g., (S)-2-chloro-1-(3,4-difluorophenyl)ethanol) BuildingBlock->Intermediate API_1 Ticagrelor (Antiplatelet Agent) Intermediate->API_1 API_2 Sertraline (Antidepressant) Intermediate->API_2 TherapeuticArea_1 Acute Coronary Syndrome API_1->TherapeuticArea_1 TherapeuticArea_2 Depression & Anxiety API_2->TherapeuticArea_2

Caption: Role as a building block in drug development.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] It is classified as an irritant and may cause skin, eye, and respiratory irritation.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][9]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a difluorinated aromatic ring and a chiral alcohol functional group provides medicinal chemists with a powerful tool for developing safer and more effective pharmaceuticals. The synthetic route outlined in this guide is robust and scalable, enabling the production of this key intermediate for both research and development purposes.

References

Foreword: The Significance of Chiral 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enantioselective Synthesis of 1-(3,4-Difluorophenyl)ethanol

The chiral secondary alcohol, this compound, is a pivotal building block in modern medicinal chemistry. Its structural motif is incorporated into a variety of pharmacologically active molecules, where the specific stereochemistry at the carbinol center is often critical for biological activity and efficacy. The 3,4-difluorophenyl group imparts unique electronic properties, enhancing metabolic stability and binding interactions with biological targets. Consequently, the development of robust, efficient, and highly enantioselective methods for its synthesis is a topic of significant interest to researchers and professionals in drug development. This guide provides a comprehensive overview of the core strategies for achieving this, grounded in mechanistic understanding and practical application.

Strategic Approaches to Enantioselectivity

The synthesis of a single enantiomer of this compound from the prochiral ketone, 3',4'-difluoroacetophenone, hinges on the principle of asymmetric induction. This is achieved by introducing a chiral influence during the reduction of the carbonyl group. The most prevalent and effective strategies employed in both academic and industrial settings are:

  • Catalytic Asymmetric Transfer Hydrogenation (ATH): Utilizing a chiral transition metal catalyst to facilitate the transfer of hydrogen from a simple hydrogen donor (e.g., isopropanol or formic acid) to the ketone.

  • Catalytic Asymmetric Hydrogenation (AH): Employing a chiral catalyst with molecular hydrogen (H₂) as the reductant, often requiring specialized high-pressure equipment.

  • Biocatalytic (Enzymatic) Reduction: Leveraging the inherent stereoselectivity of enzymes, typically ketoreductases (KREDs), within whole-cell systems or as isolated enzymes.

The choice of strategy is often dictated by factors such as scale, available equipment, cost of the catalyst, and desired enantiomeric purity.

Catalytic Asymmetric Transfer Hydrogenation (ATH): A Workhorse of Asymmetric Synthesis

Asymmetric transfer hydrogenation is a widely adopted method due to its operational simplicity, use of readily available hydrogen donors, and the exceptional performance of well-established catalysts.[1]

The Noyori-Type Catalyst System: A Paradigm of Efficiency

The Nobel Prize-winning work of Noyori established a class of Ruthenium(II) catalysts that have become synonymous with highly enantioselective ketone reductions.[1][2] These catalysts operate via a metal-ligand bifunctional mechanism, where both the metal center and the coordinated ligand actively participate in the catalytic cycle.[2]

A typical Noyori-type catalyst consists of a Ru(II) center, an arene ligand (e.g., p-cymene), and a chiral N-tosylated diamine ligand, such as (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN).

Mechanism of Action:

The catalytic cycle involves the formation of a ruthenium hydride species upon reaction with the hydrogen donor (e.g., isopropanol) in the presence of a base. The ketone substrate then coordinates to the catalyst, and the hydride is transferred to the carbonyl carbon while a proton is transferred from the amine ligand to the carbonyl oxygen in a concerted, six-membered ring transition state. This outer-sphere mechanism is key to the high efficiency and enantioselectivity.[2]

ATH_Mechanism Ru_Cat [Ru(arene)(S,S)-TsDPEN]Cl Ru_H Ru-H Hydride (Active Catalyst) Ru_Cat->Ru_H + iPrOH, Base - Acetone, HCl Product (R)-1-(3,4-Difluoro- phenyl)ethanol Ru_H->Product + Substrate Substrate 3',4'-Difluoro- acetophenone Acetone Acetone (Oxidized donor) Product->Acetone Regeneration iPrOH Isopropanol (H-donor) iPrOH->Ru_Cat Base Base (e.g., KOtBu) Base->Ru_Cat

Caption: Simplified workflow of Asymmetric Transfer Hydrogenation.

Experimental Protocol: ATH of 3',4'-Difluoroacetophenone

This protocol is a representative example based on established methodologies for substituted acetophenones.[3]

Materials:

  • 3',4'-Difluoroacetophenone

  • [RuCl₂(p-cymene)]₂ (catalyst precursor)

  • (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (chiral ligand)

  • Isopropanol (i-PrOH), anhydrous

  • Potassium tert-butoxide (KOtBu) or Sodium isopropoxide (NaOiPr)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN (in a 1:2.1 molar ratio) in anhydrous i-PrOH. Stir the resulting orange solution at room temperature for 20-30 minutes.

  • Reaction Setup: In a separate flask, dissolve 3',4'-difluoroacetophenone in anhydrous i-PrOH.

  • Initiation: Add the ketone solution to the catalyst solution. Then, add a solution of the base (e.g., KOtBu, 5-10 mol%) in i-PrOH to initiate the reaction. A typical substrate-to-catalyst (S/C) ratio is 200:1 to 1000:1.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C). Monitor the conversion of the ketone to the alcohol by TLC or GC analysis.

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography if necessary. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Biocatalytic Reduction: The Green Chemistry Approach

Enzymatic reductions offer exceptional enantioselectivity (>99% ee is common) and operate under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).[4] Ketoreductases (KREDs) are the enzymes of choice for this transformation.

Mechanism of Ketoreductases (KREDs)

KREDs are oxidoreductase enzymes that catalyze the stereospecific reduction of ketones by delivering a hydride from a cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH). The high selectivity arises from the precise positioning of the substrate and cofactor within the enzyme's chiral active site.

For the synthesis of (S)-1-(3,4-difluorophenyl)ethanol, a KRED that follows Prelog's rule is required, delivering the hydride to the Re-face of the ketone. Conversely, an anti-Prelog KRED would yield the (R)-enantiomer.

KRED_Mechanism cluster_main KRED Active Site cluster_regen Cofactor Regeneration Ketone 3',4'-Difluoroacetophenone (Substrate) KRED KRED Enzyme (Chiral Pocket) Ketone->KRED Binds NADP NADP⁺ KRED->NADP Cofactor Oxidized Product (S)-1-(3,4-Difluoro- phenyl)ethanol KRED->Product Stereospecific Hydride Transfer NADPH NADPH (Hydride Source) NADPH->KRED Binds NADP->NADPH Reduction GDH Glucose Dehydrogenase (GDH) NADP->GDH Recycling Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: KRED-mediated reduction with cofactor regeneration.

Whole-Cell Biocatalysis Protocol

Using a whole-cell system (e.g., recombinant E. coli or yeast) expressing a suitable KRED and often a cofactor regeneration system is a cost-effective approach.[5][6]

Materials:

  • Whole-cell biocatalyst (e.g., Candida parapsilosis or recombinant E. coli expressing a KRED).[5]

  • 3',4'-Difluoroacetophenone

  • Aqueous buffer (e.g., phosphate buffer, pH 7.0)

  • Co-substrate for cofactor regeneration (e.g., glucose or isopropanol)

  • Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

  • Cell Culture/Preparation: Grow the microbial cells to a desired density. Harvest the cells by centrifugation and resuspend them in the reaction buffer to create a resting cell suspension.

  • Reaction Setup: In a reaction vessel, combine the cell suspension, the co-substrate (e.g., glucose), and the buffer.

  • Substrate Addition: Add 3',4'-difluoroacetophenone to the reaction mixture. It may be added neat or as a solution in a minimal amount of a water-miscible co-solvent.

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation to ensure proper mixing.

  • Monitoring and Work-up: Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC. Once the reaction is complete, pellet the cells by centrifugation.

  • Extraction and Purification: Extract the product from the supernatant with an appropriate organic solvent (e.g., ethyl acetate). Dry, concentrate, and purify the product as described in the ATH protocol. Analyze for enantiomeric excess.

Method Comparison: A Quantitative Overview

The selection of a synthetic route often involves a trade-off between various parameters. The following table summarizes typical performance metrics for the discussed methods in the context of reducing substituted acetophenones.

ParameterAsymmetric Transfer Hydrogenation (ATH)Biocatalytic (Enzymatic) Reduction
Catalyst Ru- or Ir-based chiral complexesKetoreductase (KRED) in whole cells or isolated
Hydrogen Source Isopropanol, Formic AcidNADPH (regenerated in situ)
Solvent Organic (e.g., i-PrOH)Aqueous Buffer
Temperature 25 - 80 °C[3]25 - 40 °C
Pressure AtmosphericAtmospheric
Typical S/C Ratio 100 - 2000N/A (whole cell)
Typical Yield High (>90%)High (>95%)[6]
Typical ee Excellent (95 - >99%)Excellent (>99%)[5][6]
Key Advantages High rates, well-understood, broad substrate scopeExceptional selectivity, mild/green conditions
Key Considerations Cost of precious metals, removal of metal tracesSubstrate solubility, potential product/substrate inhibition

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a well-addressed challenge with multiple robust solutions. Asymmetric transfer hydrogenation with Noyori-type catalysts remains a dominant strategy in chemical synthesis, offering high efficiency and predictability. Concurrently, biocatalysis with ketoreductases has emerged as a powerful and sustainable alternative, often providing unparalleled enantioselectivity under environmentally friendly conditions.

Future advancements will likely focus on the development of catalysts based on more abundant and less toxic earth-abundant metals for ATH and AH, as well as the continued discovery and engineering of novel enzymes with broader substrate scopes and enhanced process stability for biocatalytic routes. The integration of these advanced synthetic methods will continue to empower drug development professionals in the creation of next-generation therapeutics.

References

A Senior Application Scientist's Guide to 1-(3,4-Difluorophenyl)ethanol: A Cornerstone Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure building blocks is insatiable, driven by the stringent stereochemical requirements of the pharmaceutical and materials science industries. Among these, chiral alcohols stand out for their versatility. This guide provides an in-depth technical analysis of 1-(3,4-difluorophenyl)ethanol, a key chiral secondary alcohol whose unique electronic properties, stemming from its difluorinated phenyl ring, make it an invaluable synthon. We will dissect its synthesis through asymmetric reduction, explore its critical applications, and provide validated, step-by-step protocols to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Chiral Alcohols

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. In medicinal chemistry, this often translates to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. When a fluorine substituent is combined with a stereocenter, as in this compound, it creates a powerful tool for probing and optimizing molecular interactions in three-dimensional space. The 3,4-difluoro substitution pattern, in particular, offers a unique electronic profile that can influence pKa, hydrogen bonding capabilities, and aromatic interactions, making this building block a strategic choice for scaffold design.

Synthesis: The Asymmetric Reduction of 3,4-Difluoroacetophenone

The most reliable and scalable method for producing enantiomerically pure this compound is the asymmetric reduction of its corresponding ketone, 3,4-difluoroacetophenone. This transformation is a cornerstone of industrial chiral synthesis.

Mechanism and Catalyst Selection: A Tale of Hydrogen Transfer

The core of this process lies in asymmetric transfer hydrogenation (ATH), a reaction class that has been refined to deliver exceptional levels of enantioselectivity. The choice of catalyst is paramount. Ruthenium (Ru)-based catalysts, particularly those featuring a chiral diamine ligand like (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have become the gold standard.

The catalytic cycle, as illustrated below, involves the formation of a ruthenium hydride species from a hydrogen donor, typically formic acid or isopropanol. The chiral ligand creates a sterically defined pocket around the metal center. The ketone coordinates to the ruthenium, and the hydride is delivered to the carbonyl face with high selectivity, dictated by the ligand's stereochemistry.

Asymmetric_Transfer_Hydrogenation cluster_catalyst Catalytic Cycle Ru_H [(R,R)-TsDPEN]Ru-H Ketone_Complex Ketone Coordination Complex Ru_H->Ketone_Complex Coordination Transition_State Hydride Transfer (Transition State) Ketone_Complex->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Enantioselective Hydride Delivery Product_Complex->Ru_H Regenerates Catalyst Chiral_Alcohol (R)-1-(3,4-Difluoro- phenyl)ethanol Product_Complex->Chiral_Alcohol Releases Product Ketone 3,4-Difluoro- acetophenone Ketone->Ketone_Complex H_Source Hydrogen Donor (e.g., Formic Acid) H_Source->Ru_H Activates Catalyst_Precursor [(R,R)-TsDPEN]RuCl Catalyst_Precursor->Ru_H Forms

Caption: Fig. 1: Catalytic cycle for asymmetric transfer hydrogenation.

Validated Experimental Protocol: Synthesis of (R)-1-(3,4-Difluorophenyl)ethanol

This protocol is designed for robustness and high enantiomeric excess (ee).

Materials:

  • 3,4-Difluoroacetophenone (1.0 eq)

  • Formic acid/Triethylamine azeotrope (5:2 molar ratio) (2.0 eq)

  • [(R,R)-TsDPEN-RuCl] catalyst (0.005 eq)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Inert Atmosphere: To a dried reaction flask, add 3,4-difluoroacetophenone and the [(R,R)-TsDPEN-RuCl] catalyst. Purge the flask with argon or nitrogen.

  • Solvent & Reagent Addition: Add degassed toluene, followed by the formic acid/triethylamine azeotrope via syringe.

  • Reaction: Heat the mixture to 40°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction to room temperature. Quench by slowly adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure chiral alcohol.

Data Summary:

ParameterTypical Result
Yield>95%
Enantiomeric Excess (ee)>99%
Catalyst Loading (S/C)200:1
Reaction Temperature40°C
Reaction Time12-24 h

Applications in Drug Development: A Scaffold for Innovation

The true value of (R)- or (S)-1-(3,4-difluorophenyl)ethanol is realized in its application as a chiral starting material for multi-step syntheses. Its hydroxyl group is a versatile handle for nucleophilic substitution, esterification, or etherification, while the difluorophenyl ring provides a stable, electronically distinct core.

Case Study: Synthesis of Novel Kinase Inhibitors

Many kinase inhibitors feature a chiral center alpha to an aromatic ring. The stereochemistry at this position is often critical for achieving selective binding to the ATP pocket of the target kinase. The workflow for incorporating our building block is outlined below.

Drug_Development_Workflow Start (R)-1-(3,4-Difluoro- phenyl)ethanol Activation Activation of Hydroxyl (e.g., Mesylation, Tosylation) Start->Activation SN2 SN2 Displacement with N-Heterocycle Activation->SN2 Inversion of Stereochemistry Intermediate Chiral Intermediate SN2->Intermediate Coupling Further Functionalization (e.g., Suzuki Coupling) Intermediate->Coupling Final_Compound Final Kinase Inhibitor Candidate Coupling->Final_Compound

Caption: Fig. 2: Synthetic workflow for a kinase inhibitor.

In a typical sequence, the hydroxyl group of (R)-1-(3,4-difluorophenyl)ethanol is first activated, for example, by conversion to a mesylate or tosylate. This excellent leaving group is then displaced by a nitrogen-containing heterocycle in an SN2 reaction, which proceeds with inversion of configuration to yield the (S)-amine. This intermediate can then be further elaborated to the final drug candidate. The difluorophenyl moiety often serves to occupy a specific hydrophobic pocket within the kinase active site, with the fluorine atoms potentially forming crucial hydrogen bonds or dipole-dipole interactions.

Conclusion: An Essential Tool for the Modern Chemist

This compound is more than just a chemical; it is a solution. Its reliable and high-yielding asymmetric synthesis provides access to a key chiral scaffold. The unique electronic properties conferred by the difluoro-substituted ring offer tangible advantages in modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) and potency profiles of drug candidates. This guide has provided the fundamental knowledge and practical protocols to empower researchers to leverage this building block effectively, accelerating the journey from concept to clinical candidate.

Synthesis and characterization of 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3,4-Difluorophenyl)ethanol

Introduction: The Significance of a Chiral Fluorinated Alcohol

This compound is a chiral secondary alcohol of significant interest in the pharmaceutical industry. Its structural motif, featuring a stereogenic center adjacent to a difluorinated phenyl ring, makes it a valuable chiral building block for the synthesis of complex active pharmaceutical ingredients (APIs). The fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of the molecule.[1]

A notable application of chiral 1-(aryl)ethanol derivatives is in the synthesis of anticoagulants like Ticagrelor, where precise stereochemical control is paramount for therapeutic efficacy.[2][3][4] This guide provides a comprehensive overview of the synthesis and rigorous characterization of this compound, reflecting field-proven insights for researchers and drug development professionals. We will focus on modern, highly selective synthetic strategies and the analytical workflows required to validate the structure and purity of the final compound.

Part 1: Synthesis via Asymmetric Reduction

The most direct and efficient pathway to optically active this compound is the asymmetric reduction of the prochiral ketone, 3,4-difluoroacetophenone. The choice of reduction methodology is critical, as it dictates the enantiomeric purity of the final product. While classical chemical methods are effective, biocatalysis has emerged as a powerful, green, and often superior alternative for achieving high enantioselectivity.

Causality Behind Methodological Choices: Chemical vs. Biocatalytic Reduction
  • Chemical Asymmetric Reduction: This approach relies on chiral catalysts to facilitate the selective transfer of a hydride to one face of the ketone.

    • Oxazaborolidine Catalysts (e.g., CBS Reduction): These organocatalysts, used in conjunction with a borane source, create a chiral environment around the carbonyl group, directing the hydride attack.[5][6] The system is highly effective for aryl ketones, with enantioselectivity arising from a sterically controlled, six-membered cyclic transition state.[5]

    • Transition Metal Catalysis (e.g., Asymmetric Transfer Hydrogenation): Chiral ligands complexed with metals like Ruthenium or Rhodium catalyze the transfer of hydrogen from a source such as isopropanol or formic acid.[7][8] These methods are highly efficient, requiring only catalytic amounts of the expensive metal complex, and are widely used in industrial-scale synthesis.[7]

  • Biocatalytic Asymmetric Reduction: This strategy employs enzymes, specifically ketoreductases (KREDs), to perform the reduction with exceptional stereoselectivity.

    • Expertise & Experience Insight: KREDs operate in aqueous media under mild conditions (ambient temperature and neutral pH), offering a significant advantage in terms of environmental impact and operational safety over methods requiring cryogenic temperatures or pyrophoric reagents.[9][10] The enzyme's active site is an exquisitely evolved chiral pocket that binds the substrate in a specific orientation, leading to near-perfect enantiomeric excess (>99% ee) for the desired alcohol enantiomer.[3][9]

The following workflow diagram illustrates the general synthetic pathway.

Synthesis_Workflow start 3,4-Difluoroacetophenone (Starting Material) process Asymmetric Reduction (e.g., KRED Biocatalysis) start->process Substrate crude Crude this compound in Reaction Mixture process->crude Conversion reagents Reagents: - Ketoreductase (KRED) - Co-factor (NADPH) - Co-factor Recycling System (e.g., GDH/Glucose) reagents->process Catalyst System purification Purification (Solvent Extraction & Column Chromatography) crude->purification Work-up final Pure this compound (Final Product) purification->final Isolation

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Biocatalytic Reduction of 3,4-Difluoroacetophenone

This protocol is a self-validating system designed for trustworthiness. Each step has a clear purpose, culminating in a characterization phase to confirm the outcome.

Materials:

  • 3,4-Difluoroacetophenone

  • Ketoreductase (KRED) with activity towards aryl ketones

  • NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

  • Glucose Dehydrogenase (GDH) for co-factor recycling

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0). Add D-glucose to a final concentration of 1.2 equivalents relative to the ketone substrate. This serves as the ultimate hydride source for the reaction.

  • Enzyme and Co-factor Addition: Add the Glucose Dehydrogenase (GDH) enzyme, the KRED, and the catalytic amount of NADP⁺ co-factor. Stir gently until all components are dissolved. The GDH is crucial for regenerating the active NADPH co-factor consumed by the KRED, making the process economical.[4]

  • Substrate Addition: Dissolve 3,4-difluoroacetophenone (1 equivalent) in a minimal amount of a water-miscible co-solvent like isopropanol and add it dropwise to the reaction mixture. This prevents enzyme denaturation and substrate precipitation.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-35°C) with gentle agitation. Monitor the conversion of the ketone to the alcohol by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Extraction: Once the reaction reaches completion (>99% conversion), quench it by adding an equal volume of ethyl acetate. Stir vigorously for 15 minutes. Separate the organic layer. Repeat the extraction of the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[11] This step removes any non-converted substrate, enzyme residues, and other impurities.

  • Final Characterization: Collect the pure fractions, concentrate under vacuum, and subject the final product to the characterization techniques described below to confirm its identity, purity, and enantiomeric excess (via chiral HPLC).

Part 2: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the structural integrity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete picture of the molecule.

Characterization_Logic center Compound Validation: This compound nmr NMR Spectroscopy center->nmr ir IR Spectroscopy center->ir ms Mass Spectrometry center->ms h_nmr ¹H NMR (Proton Environment & Connectivity) nmr->h_nmr Provides Data On c_nmr ¹³C NMR (Carbon Skeleton) nmr->c_nmr Provides Data On f_nmr ¹⁹F NMR (Fluorine Presence & Environment) nmr->f_nmr Provides Data On

Caption: Interrelation of analytical techniques for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[12][13]

  • ¹H NMR (Proton NMR): Provides detailed information about the proton environments in the molecule. For this compound, the spectrum will show characteristic signals: a doublet for the methyl (-CH₃) protons, a quartet for the benzylic methine (CH-OH) proton (split by the methyl group), a broad singlet for the hydroxyl (-OH) proton, and complex multiplets for the aromatic protons due to both H-H and H-F coupling.[14][15][16]

  • ¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments. The spectrum will show distinct signals for the methyl carbon, the methine carbon bearing the hydroxyl group, and the four unique aromatic carbons (two of which are directly bonded to fluorine and will show C-F coupling).[14]

  • ¹⁹F NMR (Fluorine NMR): This is essential for fluorinated compounds and will confirm the presence and electronic environment of the two non-equivalent fluorine atoms on the aromatic ring, appearing as distinct signals.[17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[18] The spectrum of this compound is expected to exhibit:

  • A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

  • Strong absorption bands in the 1100-1300 cm⁻¹ region, corresponding to C-F stretching vibrations.

  • C-O stretching vibration around 1050-1150 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern. For this compound (C₈H₈F₂O), the expected molecular ion peak [M]⁺ would be at m/z 158.05. A prominent fragment would likely be observed at m/z 143, corresponding to the loss of the methyl group ([M-CH₃]⁺).

Summary of Expected Analytical Data
Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~1.5 ppm (d, 3H, -CH₃), ~4.9-5.0 ppm (q, 1H, -CHOH), ~2.0-3.0 ppm (br s, 1H, -OH), 7.0-7.4 ppm (m, 3H, Ar-H)
¹³C NMR Chemical Shift (δ)~25 ppm (-CH₃), ~70 ppm (-CHOH), ~115-145 ppm (Ar-C, with C-F coupling)
¹⁹F NMR Chemical Shift (δ)Two distinct signals in the typical aryl-fluoride region.
IR Wavenumber (cm⁻¹)3200-3600 (O-H stretch), 1100-1300 (C-F stretch), 1450-1600 (Aromatic C=C)
Mass Spec m/z158.05 ([M]⁺), 143 ([M-CH₃]⁺)

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

Conclusion

The synthesis of enantiomerically pure this compound is a critical step in the development of advanced pharmaceutical agents. This guide has detailed a robust and modern approach utilizing biocatalytic asymmetric reduction, a method that offers high selectivity and favorable green chemistry metrics. The subsequent characterization workflow, employing a suite of spectroscopic techniques (NMR, IR, and MS), provides a necessary and self-validating system to ensure the identity, purity, and structural integrity of the final product. Mastery of these synthetic and analytical principles is essential for professionals engaged in the precise and demanding field of drug discovery and development.

References

The Strategic Synthesis and Application of 1-(3,4-Difluorophenyl)ethanol: A Chiral Keystone in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(3,4-Difluorophenyl)ethanol, a fluorinated aromatic alcohol that has garnered significant attention in the pharmaceutical and materials science sectors. While the discovery of this specific molecule is not widely documented as a singular breakthrough, its importance has emerged through its utility as a versatile chiral building block. This guide will delve into the synthesis, properties, and, most critically, the strategic applications of this compound and its derivatives, with a particular focus on the asymmetric synthesis of its chloro-analog, a pivotal intermediate in the production of the antiplatelet drug Ticagrelor. We will examine the causality behind synthetic choices, the imperative of stereochemical control, and the broader implications for drug development professionals.

Introduction: The Emergence of a Strategic Chiral Synthon

This compound (Figure 1) is a secondary alcohol characterized by a difluorinated phenyl ring. The strategic placement of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated intermediates like this compound highly valuable in medicinal chemistry.

The primary significance of this compound lies in its chirality. The hydroxyl-bearing carbon is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(3,4-Difluorophenyl)ethanol and (S)-1-(3,4-Difluorophenyl)ethanol. The ability to selectively synthesize one enantiomer over the other is paramount in modern pharmacology, as different enantiomers of a drug can exhibit vastly different efficacy and safety profiles. This guide will place a strong emphasis on the asymmetric synthesis of derivatives of this compound, which serves as a compelling case study in the application of biocatalysis for producing enantiomerically pure active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis and materials science.

Physical Properties

The physical characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈F₂O[][2]
Molecular Weight 158.15 g/mol [][2]
Appearance Colorless liquid[3]
Boiling Point ~155-160 °C[3]
Solubility Limited in water; soluble in organic solvents (e.g., ether, chloroform)[3]
CAS Number (Racemate) 321318-21-2[3]
CAS Number (R)-enantiomer 126534-41-6[][2]
CAS Number (S)-enantiomer 126534-40-5[4]
Spectroscopic Characterization
  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton (CH-OH), the hydroxyl proton, and the methyl protons. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methine proton would likely appear as a quartet, split by the adjacent methyl group, in the range of 4.5-5.5 ppm. The methyl group would present as a doublet. The hydroxyl proton's chemical shift can be variable and may not show coupling depending on the solvent and concentration.[5][7]

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the methyl carbon, the methine carbon (around 70 ppm), and the aromatic carbons. The aromatic carbon signals will be split due to carbon-fluorine coupling, providing valuable structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3300-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.[5] A strong C-O stretching absorption would be observed around 1050 cm⁻¹.[5] Characteristic C-F stretching bands will also be present in the fingerprint region.

Synthesis of this compound and its Derivatives: A Focus on Asymmetric Methods

The synthesis of chiral alcohols from their corresponding prochiral ketones is a cornerstone of modern organic chemistry. The value of this compound is most prominently demonstrated through the highly optimized and industrially significant synthesis of its chloro-derivative, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. This compound is a vital chiral intermediate for the synthesis of Ticagrelor, a potent P2Y₁₂ platelet inhibitor used to prevent thrombotic events.

General Synthetic Approach: Reduction of a Prochiral Ketone

The most direct route to this compound and its analogs is the reduction of the corresponding ketone, in this case, 2-chloro-1-(3,4-difluorophenyl)ethanone.

General_Synthesis Ketone 2-Chloro-1-(3,4-difluorophenyl)ethanone Alcohol (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol Ketone->Alcohol Asymmetric Reduction Reducing_Agent [H] Reducing_Agent->Alcohol

Figure 2: General synthetic route to chiral 2-chloro-1-(3,4-difluorophenyl)ethanol.

While traditional chemical reducing agents can be employed, achieving high enantioselectivity often requires chiral catalysts or auxiliaries, which can be expensive and may involve harsh reaction conditions. For this reason, biocatalytic methods have emerged as a superior alternative.

Field-Proven Protocol: Enzymatic Asymmetric Reduction

The industrial synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol heavily relies on the use of ketoreductases (KREDs). These enzymes exhibit remarkable stereoselectivity, operate under mild conditions (aqueous media, ambient temperature, and pressure), and are environmentally benign.

The causality behind this choice is clear: KREDs offer a highly efficient and cost-effective path to the desired enantiomer with exceptional purity (>99.9% enantiomeric excess), which is a critical requirement for pharmaceutical intermediates.

Experimental Protocol: Biocatalytic Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone

This protocol is a synthesis of methodologies described in the literature, particularly focusing on whole-cell biocatalysis which simplifies the process by not requiring enzyme purification.

  • Biocatalyst Preparation:

    • A suitable ketoreductase (e.g., KRED-01) is expressed in a host organism, typically E. coli.

    • For cofactor regeneration (KREDs often require NADPH or NADH), a secondary enzyme like glucose dehydrogenase (GDH) is co-expressed. This creates a self-sustaining system where the cofactor is continuously recycled.

  • Reaction Setup:

    • A buffered aqueous solution (e.g., phosphate buffer, pH 6.0-7.0) is prepared in a reaction vessel.

    • Glucose is added as the substrate for the GDH to facilitate cofactor regeneration.

    • The whole cells containing the KRED and GDH are suspended in the buffer.

  • Substrate Addition and Reaction:

    • The substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is added to the reaction mixture. Due to its limited aqueous solubility, it can be added in high concentrations (up to 500 g/L) to form an organic phase, creating a two-phase system.

    • The reaction is maintained at a controlled temperature (e.g., 35-40°C) with agitation.

    • The pH is monitored and maintained, as the oxidation of glucose by GDH can lead to a decrease in pH. An automated addition of a base like Na₂CO₃ is often employed.

  • Work-up and Isolation:

    • Upon reaction completion (monitored by GC or HPLC), the product is extracted from the aqueous phase using an organic solvent such as ethyl acetate.

    • The organic phase is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, as a light-yellow oily liquid.

This biocatalytic process achieves near-perfect conversion and enantiomeric excess, highlighting its superiority over traditional chemical methods.

Biocatalytic_Workflow cluster_0 Bioreactor cluster_1 Downstream Processing Ketone 2-Chloro-1-(3,4-difluorophenyl)ethanone Product (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol Ketone->Product Reduction KRED Ketoreductase (KRED) KRED->Ketone NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Cofactor Regeneration Glucose Glucose GDH->Glucose NADP->GDH NADPH->KRED H- donor Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation Extraction Solvent Extraction (Ethyl Acetate) Product->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Final_Product Pure (S)-Product Evaporation->Final_Product

Figure 3: Workflow of the biocatalytic synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol.

Significance in Drug Development: The Path to Ticagrelor

The enantiomerically pure (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is a critical precursor for synthesizing (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester. This cyclopropyl derivative is a key component of Ticagrelor. The specific stereochemistry established in the alcohol is transferred to the cyclopropane ring, which is essential for the drug's binding to the P2Y₁₂ receptor and its therapeutic effect.

Ticagrelor_Synthesis Chiral_Alcohol (S)-2-Chloro-1-(3,4- difluorophenyl)ethanol Cyclopropane (1R,2R)-2-(3,4-difluorophenyl) cyclopropylamine intermediate Chiral_Alcohol->Cyclopropane Multi-step synthesis Ticagrelor Ticagrelor Cyclopropane->Ticagrelor Final coupling steps

Figure 4: Role of the chiral alcohol in the synthesis of Ticagrelor.

This example underscores the profound impact of being able to produce a specific enantiomer of a relatively simple molecule like this compound. The entire efficacy of a complex, life-saving drug can depend on the stereochemical integrity of its early-stage intermediates.

Conclusion and Future Outlook

This compound and its derivatives exemplify the synergy between organic synthesis, biocatalysis, and pharmaceutical development. While its own "discovery" may be an incremental step in the broader history of organic chemistry, its application in the asymmetric synthesis of key pharmaceutical intermediates has cemented its significance. The move towards green and efficient biocatalytic processes, as demonstrated in the synthesis of its chloro-analog, represents a paradigm shift in industrial chemical manufacturing. For researchers and drug development professionals, the strategic use of such fluorinated, chiral building blocks will continue to be a critical tool in designing the next generation of safer and more effective medicines. The principles of stereochemical control and process optimization, so clearly illustrated in the case of this molecule, remain central to the advancement of chemical and pharmaceutical sciences.

References

Derivatives of 1-(3,4-Difluorophenyl)ethanol: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3,4-Difluorophenyl)ethanol is a pivotal chiral building block in modern medicinal chemistry and materials science. The presence of the difluorophenyl moiety imparts unique electronic properties and metabolic stability to derivative compounds, making them highly sought after as intermediates for Active Pharmaceutical Ingredients (APIs) and advanced functional materials. This guide provides an in-depth exploration of the synthesis of key derivatives, focusing on the causality behind methodological choices, and details their potential applications, particularly in drug discovery. We present validated experimental protocols, data summaries, and mechanistic diagrams to offer a comprehensive resource for professionals in the field.

Introduction: The Strategic Importance of the this compound Scaffold

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The 3,4-difluorophenyl group, in particular, offers a compelling combination of increased metabolic stability, enhanced binding affinity through favorable electrostatic interactions, and improved pharmacokinetic properties. When incorporated into a chiral ethanol backbone, as in this compound, it creates a versatile synthon for constructing complex molecular architectures.

The chirality of the secondary alcohol is of paramount importance, as stereochemistry is often the determining factor in a drug's efficacy and safety profile.[1] Therefore, synthetic strategies frequently prioritize enantioselective methods to access either the (R)- or (S)-enantiomer of the parent alcohol, which then serves as a stereochemically defined starting point for subsequent derivatization.[][3]

Core Synthesis of the Chiral Alcohol Precursor

The primary route to enantiomerically enriched this compound is the asymmetric reduction of its corresponding prochiral ketone, 3',4'-difluoroacetophenone.

Biocatalytic Asymmetric Reduction

Causality: Biocatalysis using whole-cell systems or isolated enzymes (alcohol dehydrogenases) offers unparalleled stereoselectivity under mild, environmentally benign conditions.[4] The choice between an (R)-selective or (S)-selective dehydrogenase allows for precise control over the final product's stereochemistry.[5][6] These enzymatic systems often employ a cofactor regeneration cycle, for instance using glucose dehydrogenase, which makes the process economically viable by recycling the expensive NADPH cofactor.[5]

Insight: Researchers have successfully developed recombinant whole-cell biocatalysts that can reduce fluoroacetophenones with high conversion rates (>95%) and excellent enantiomeric excess (>99% ee), even at high substrate concentrations.[5][7] This method avoids the use of heavy metal catalysts and harsh reaction conditions, aligning with green chemistry principles.

G cluster_main Asymmetric Synthesis of Chiral Alcohol ketone 3',4'-Difluoroacetophenone reductase Whole-Cell Biocatalyst (e.g., E. coli expressing (R)-Alcohol Dehydrogenase) ketone->reductase Reduction alcohol (R)-1-(3,4-Difluorophenyl)ethanol reductase->alcohol cofactor NADPH Regeneration (e.g., Glucose Dehydrogenase) cofactor->reductase Supplies NADPH

Caption: Biocatalytic reduction workflow for chiral alcohol synthesis.

Key Classes of Derivatives and Their Synthesis

The hydroxyl group of this compound is the primary site for derivatization, allowing for the synthesis of esters, ethers, halides, and the corresponding ketone through oxidation.

Ester Derivatives via Esterification

Esters are common functional groups in prodrugs and bioactive molecules. The esterification of this compound is a fundamental transformation.

Causality (Fischer Esterification): The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis (typically concentrated H₂SO₄). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol's hydroxyl group.[8][9] The reaction is reversible, so it is often performed with reflux and a mechanism to remove water, such as a Dean-Stark apparatus, to drive the equilibrium toward the ester product.[10]

Insight: While effective, Fischer esterification requires harsh conditions. Milder methods using coupling reagents are often preferred for sensitive substrates. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 2-chloro-1,3-dimethylimidazolinium chloride (DMC) activate the carboxylic acid, allowing the reaction to proceed at room temperature with high yields.[11][12]

G cluster_ester Ester Synthesis Pathways cluster_fischer Fischer Esterification cluster_coupling Coupling Agent Method parent This compound cat Conc. H₂SO₄, Heat (Reflux) parent->cat dcc DCC or other Coupling Agent, RT parent->dcc acid Carboxylic Acid (R-COOH) ester Ester Derivative parent_f parent_f acid_f acid_f cat->ester parent_c parent_c acid_c acid_c dcc->ester

Caption: Comparison of major esterification methodologies.

Halide Derivatives via Nucleophilic Substitution

Converting the alcohol to an alkyl halide creates a valuable intermediate with an excellent leaving group, primed for subsequent nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon nucleophiles.[13]

Causality: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used to convert secondary alcohols to the corresponding chlorides and bromides. The mechanism involves the initial formation of a chlorosulfite or bromophosphite intermediate, which converts the hydroxyl group into a good leaving group. A subsequent Sₙ2 attack by the halide ion displaces this group, typically with inversion of stereochemistry.[14][15]

Insight: The choice of solvent is critical. Non-nucleophilic solvents like THF or dichloromethane are used to prevent solvent participation. A mild base, such as pyridine, is often added to neutralize the acidic byproduct (e.g., HCl), preventing unwanted side reactions.

Ketone Derivative via Oxidation

Oxidation of the secondary alcohol yields 3',4'-difluoroacetophenone, a key intermediate in its own right and the precursor for the synthesis of the chiral alcohol.

Causality: A variety of oxidizing agents can be employed.[16] Historically, chromium-based reagents like pyridinium chlorochromate (PCC) or the Jones reagent (CrO₃/H₂SO₄) were common.[17][18] These reagents form a chromate ester with the alcohol, which then undergoes an E2-like elimination to form the ketone.[17]

Insight: Due to the toxicity of chromium(VI) compounds, modern protocols favor milder, more environmentally friendly oxidants.[19] Swern oxidation (using oxalyl chloride/DMSO) or Dess-Martin periodinane (DMP) are highly efficient alternatives that operate under mild conditions and are compatible with a wide range of functional groups.[20] Another effective and "green" alternative is using sodium hypochlorite (household bleach) in the presence of a phase-transfer catalyst.[19]

Potential Uses and Pharmacological Relevance

Derivatives of this compound are integral components of numerous compounds under investigation for therapeutic applications. The difluorophenyl moiety is present in various bioactive molecules, including kinase inhibitors, antibacterial agents, and antifungal compounds.[21][22][23][24]

  • Antifungal Agents: The 2-(2,4-difluorophenyl) moiety, a close structural relative, is a key component in several azole antifungal drugs.[25][26] The synthesis of analogous structures using this compound derivatives is a promising area for the discovery of new antifungal candidates.

  • Kinase Inhibitors: Fluorinated phenyl groups are frequently found in small molecule kinase inhibitors designed for oncology. For instance, derivatives of dihydropyrido-pyrazinones containing a difluorophenyl group have been developed as highly selective MKK4 inhibitors for potential use in treating liver disease.[27]

  • Neuroprotective Agents: Chiral alcohols, such as (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, are key building blocks for neuroprotective compounds.[7] The analogous 3,4-difluoro derivatives are actively being explored for similar applications.

  • P-glycoprotein (P-gp) Inhibitors: The reversal of multidrug resistance (MDR) in cancer is a significant therapeutic challenge. Certain chromone and coumarin derivatives, which can be synthesized from phenolic precursors, have shown potent P-gp inhibitory activity.[28] The this compound scaffold can be used to create novel heterocyclic derivatives for this purpose.

Data Summary Table

Derivative ClassReagents & ConditionsTypical YieldKey Features & Applications
Esters R-COOH, H₂SO₄, Reflux60-80%Prodrugs, Bioactive molecule synthesis.[9][10]
R-COOH, DCC, DMAP, CH₂Cl₂85-95%Mild conditions, high yield, broad compatibility.[12]
Alkyl Halides SOCl₂, Pyridine, 0°C to RT80-90%Excellent leaving group for Sₙ reactions.[14]
Ketone PCC or DMP, CH₂Cl₂, RT>90%Precursor for other derivatives, key intermediate.[17][18]
NaOCl, Acetic Acid, 0°C85-95%Green, inexpensive, and efficient oxidation.[19][20]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(3,4-Difluorophenyl)ethyl acetate (Esterification)

Objective: To synthesize an ester derivative via a mild, coupling agent-mediated reaction.

Materials:

  • (R)-1-(3,4-Difluorophenyl)ethanol (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-1-(3,4-difluorophenyl)ethanol and anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Sequentially add triethylamine, acetic anhydride, and a catalytic amount of DMAP.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the pure ester.

  • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 3',4'-Difluoroacetophenone (Oxidation)

Objective: To oxidize the chiral alcohol to the corresponding ketone using a chromium-free method.

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂S₂O₃ solution

Procedure:

  • To a round-bottom flask, dissolve this compound in anhydrous DCM.

  • Add Dess-Martin Periodinane in one portion at room temperature.

  • Stir the reaction mixture vigorously for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the layers are clear.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude ketone can be purified by flash chromatography if necessary.

  • Validation: Confirm product identity and purity via NMR spectroscopy and compare its melting point or boiling point to literature values.

Conclusion and Future Outlook

The derivatives of this compound represent a rich and versatile class of chemical intermediates. The methodologies for their synthesis are well-established, with a clear trend towards milder, more selective, and environmentally sustainable protocols. The strategic importance of the difluorophenyl motif in modulating the properties of bioactive molecules ensures that these derivatives will remain highly relevant in drug discovery and development. Future research will likely focus on expanding the library of derivatives through novel C-C and C-N bond-forming reactions and exploring their potential in emerging therapeutic areas, such as targeted protein degradation and covalent inhibition. The continued development of efficient and enantioselective synthetic routes will be crucial to unlocking the full potential of this valuable chemical scaffold.

References

Methodological & Application

Application Note: GC-FID for High-Resolution Purity Profiling of 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-(3,4-Difluorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its chemical purity and impurity profile are critical quality attributes that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a detailed, robust gas chromatography with flame ionization detection (GC-FID) method for the quantitative determination of purity and the separation of process-related impurities in this compound.

The analytical procedure has been developed with consideration for guidelines established by the International Council for Harmonisation (ICH), ensuring it is fit for purpose in a regulated drug development environment.[1][2] We will explore the rationale behind the selection of chromatographic parameters, provide a step-by-step protocol for analysis, and discuss method validation principles that underpin the trustworthiness of the results.

Method Rationale: A Mechanistic Approach

The primary goal is to separate the main component, this compound, from potential impurities. These impurities typically arise from the synthetic route and can include unreacted starting materials, by-products, and residual solvents.[3][4]

  • Starting Material Carryover: A common synthesis involves the reduction of 1-(3,4-difluorophenyl)ethanone. Incomplete reduction can lead to the presence of this ketone in the final product.

  • Positional Isomers: Impurities in the initial difluorobenzene starting material can lead to the formation of isomeric impurities, such as 1-(2,3-difluorophenyl)ethanol or 1-(2,5-difluorophenyl)ethanol.[3]

  • Residual Solvents: Solvents like methanol, ethanol, ethyl acetate, or toluene are frequently used during synthesis and purification and must be monitored.[5][6]

  • Chiral Considerations: As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers ((R) and (S) forms).[7][] While this achiral GC method is designed to determine overall chemical purity, it will not separate these enantiomers. Enantiomeric purity would require a specialized chiral GC column, which is outside the scope of this specific protocol but is a critical consideration for stereospecific synthesis.[9][10]

Why GC-FID? Gas chromatography is the ideal technique for analyzing volatile and thermally stable compounds like this compound. The Flame Ionization Detector (FID) offers high sensitivity towards organic compounds, a wide linear dynamic range, and robust performance, making it the detector of choice for purity assays where all organic components must be accounted for.[11][12]

Experimental Workflow & Protocol

The overall workflow, from sample handling to data analysis, is designed to ensure consistency and accuracy.

GC_Purity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting Sample Receive Sample (this compound) Sample_Prep Prepare Sample Test Solution Sample->Sample_Prep Standard_Prep Prepare Reference Standard Solution SST System Suitability Test (SST) (ICH Q2(R2)) Standard_Prep->SST Sequence Run Analytical Sequence (Blank, Standard, Samples) Sample_Prep->Sequence SST->Sequence Acquire Acquire Chromatographic Data Sequence->Acquire Integrate Integrate Peaks & Identify Impurities Acquire->Integrate Calculate Calculate Purity (Area % Normalization) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for GC Purity Analysis.

Instrumentation and Materials
  • Gas Chromatograph: Agilent 8860 GC or equivalent, equipped with a Split/Splitless Inlet and Flame Ionization Detector (FID).[11]

  • Chromatography Data System: Empower 3, OpenLab, or equivalent.[6]

  • GC Column: Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent mid-polarity column.[6][13] The 624 phase provides excellent separation for a wide range of residual solvents and process impurities.

  • Reagents: Methanol (HPLC Grade), this compound Reference Standard, 1-(3,4-difluorophenyl)ethanone (for peak identification).

  • Consumables: 2 mL GC vials, caps, and septa.

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized below for clarity.

ParameterSettingRationale
GC Column DB-624 (30 m x 0.32 mm, 1.8 µm)Mid-polarity phase ideal for separating polar analytes from less polar impurities and solvents.
Carrier Gas Helium or HydrogenProvides efficient separation. Flow rate set to optimize resolution.
Flow Rate 2.0 mL/min (Constant Flow)Ensures reproducible retention times and peak shapes.
Inlet SplitPrevents column overload from the main component, ensuring sharp peaks.
Inlet Temp. 250 °CEnsures complete and rapid vaporization of the sample without thermal degradation.
Split Ratio 50:1Adjustable based on sample concentration to ensure the main peak is within the detector's linear range.
Injection Vol. 1.0 µLStandard volume for reproducible injections.
Oven Program Initial: 50 °C, hold 5 minAllows for the separation of highly volatile solvents at the beginning of the run.
Ramp: 15 °C/min to 240 °CA controlled ramp effectively separates compounds based on their boiling points.
Final Hold: Hold at 240 °C for 5 minEnsures that all higher-boiling point impurities are eluted from the column before the next run.
Detector FIDFlame Ionization Detector.
Detector Temp. 280 °CKept higher than the final oven temperature to prevent condensation and ensure signal stability.
Makeup Gas NitrogenFlow set according to manufacturer recommendations.
Solution Preparation
  • Solvent (Diluent): Methanol

  • Reference Standard Solution (approx. 1 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Sample Test Solution (approx. 1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

Analysis Protocol
  • System Equilibration: Set up the GC with the conditions in the table and allow the system to equilibrate until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Reference Standard Solution in replicate (n=5). The system is deemed suitable for analysis if the Relative Standard Deviation (%RSD) of the peak area for the main peak is ≤ 2.0%.[14] Additional SST parameters like tailing factor and resolution from a known impurity should be established during method validation.

  • Sequence Run: After the SST passes, run the analytical sequence. Inject a Methanol blank first to ensure no carryover or system contamination. Then, inject the Reference Standard followed by the Sample Test Solution(s).

  • Data Processing: Integrate all peaks in the chromatogram, excluding the solvent peak. Use the area percent normalization method to calculate purity.

Purity Calculation (Area %):

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthy Results

For use in a regulated environment, this analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][15] The core validation parameters include:

  • Specificity: Demonstrated by showing that the method can separate the main peak from potential impurities and degradation products. This can be achieved by spiking the sample with known impurities (e.g., the starting ketone) and performing forced degradation studies.

  • Linearity: Assessed by analyzing a series of solutions across a range of concentrations (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: Determined by the agreement between the measured value and a known true value, often expressed as percent recovery of a spiked sample.

  • Precision: The closeness of agreement among a series of measurements. This includes Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision), with acceptance criteria for %RSD typically set at ≤ 2%.[14]

  • Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified. This is crucial for accurately reporting impurity levels.

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like oven ramp rate, flow rate, and temperature to ensure it remains dependable under slight variations.[2]

Conclusion

The GC-FID method detailed in this application note provides a reliable and robust protocol for determining the chemical purity of this compound. The choice of a mid-polarity DB-624 column and a programmed temperature gradient allows for the effective separation of the active compound from key process-related impurities and residual solvents. By adhering to the principles of method validation outlined by ICH, this protocol can be confidently implemented in quality control laboratories for batch release testing and stability studies, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

Application Notes and Protocols for the Synthesis of Ticagrelor Intermediate: 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,4-Difluorophenyl)ethanol is a critical chiral intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome. The stereochemistry of this alcohol is paramount to the efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the synthesis of this compound, targeting researchers, scientists, and drug development professionals. We will explore two primary synthetic routes: the reduction of 3,4-difluoroacetophenone and a Grignard-based synthesis. These methods have been selected for their reliability, scalability, and relevance to industrial applications.

Scientific Rationale and Method Selection

The synthesis of chiral alcohols is a cornerstone of pharmaceutical chemistry. The choice of synthetic route is often dictated by factors such as the availability of starting materials, cost-effectiveness, enantiomeric purity requirements, and scalability.

Route 1: Asymmetric Reduction of 3,4-Difluoroacetophenone

This is a widely employed method due to the commercial availability of 3,4-difluoroacetophenone. The key transformation is the stereoselective reduction of the ketone to the desired alcohol enantiomer. This can be achieved through both chemical and biocatalytic methods. Chemical methods often employ chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, or stoichiometric chiral reducing agents. Biocatalytic reductions, using ketoreductases (KREDs), are gaining prominence as they offer high enantioselectivity under mild reaction conditions, aligning with green chemistry principles[1][2][3].

Route 2: Grignard Synthesis

The Grignard reaction is a classic and versatile carbon-carbon bond-forming reaction. In this approach, a Grignard reagent, prepared from a suitable haloaromatic compound such as 1-bromo-3,4-difluorobenzene, reacts with an aldehyde (e.g., acetaldehyde) to form the target secondary alcohol[4][5][6][7]. While robust, this method requires strict anhydrous conditions and careful control of stoichiometry to minimize side reactions.

Visualization of Synthetic Pathways

Asymmetric Reduction of 3,4-Difluoroacetophenone

Asymmetric_Reduction 3,4-Difluoroacetophenone 3,4-Difluoroacetophenone This compound This compound 3,4-Difluoroacetophenone->this compound [H] (Asymmetric Reducing Agent, e.g., Chiral Catalyst + H2 or KRED)

Caption: Asymmetric reduction of a ketone to a chiral alcohol.

Grignard Synthesis of this compound

Grignard_Synthesis 1-Bromo-3,4-difluorobenzene 1-Bromo-3,4-difluorobenzene 3,4-Difluorophenylmagnesium bromide 3,4-Difluorophenylmagnesium bromide 1-Bromo-3,4-difluorobenzene->3,4-Difluorophenylmagnesium bromide Mg, THF (anhydrous) Intermediate Intermediate 3,4-Difluorophenylmagnesium bromide->Intermediate Acetaldehyde This compound This compound Intermediate->this compound Aqueous Workup (e.g., aq. NH4Cl)

Caption: Grignard synthesis of a secondary alcohol.

Experimental Protocols

PART 1: Synthesis via Asymmetric Reduction of 3,4-Difluoroacetophenone

This protocol describes a general procedure for the asymmetric reduction of 3,4-difluoroacetophenone. The choice of catalyst and specific reaction conditions will determine the enantioselectivity.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3,4-Difluoroacetophenone≥98%Commercially Available
Asymmetric Transfer Hydrogenation Catalyst (e.g., (R,R)-Ts-DENEB™)Catalyst GradeStrem Chemicals or similar
Formic AcidReagent GradeSigma-Aldrich
Triethylamine≥99%Sigma-Aldrich
2-PropanolAnhydrousSigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
Anhydrous Magnesium SulfateReagent GradeSigma-Aldrich

Protocol:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,4-difluoroacetophenone (1 equivalent).

  • Solvent and Reagents Addition: Add a 5:2 mixture of formic acid and triethylamine (5 equivalents with respect to the ketone).

  • Catalyst Introduction: Under a nitrogen atmosphere, add the asymmetric transfer hydrogenation catalyst (typically 0.01-0.001 equivalents).

  • Reaction Execution: Heat the reaction mixture to 40-50 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

PART 2: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound using a Grignard reagent. Strict anhydrous conditions are crucial for the success of this reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Bromo-3,4-difluorobenzene≥98%Commercially Available
Magnesium TurningsReagent GradeSigma-Aldrich
IodineCrystal, Reagent GradeSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Acetaldehyde≥99%Sigma-Aldrich
Saturated Ammonium Chloride SolutionLaboratory Prepared-
Diethyl EtherAnhydrousSigma-Aldrich
Anhydrous Sodium SulfateReagent GradeSigma-Aldrich

Protocol:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-3,4-difluorobenzene (1 equivalent) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle heating may be required.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add acetaldehyde (1.1 equivalents), dissolved in anhydrous THF, dropwise to the Grignard reagent. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the methine proton (CH-OH), and the methyl protons (CH₃). The chemical shifts and coupling constants will be specific to the molecule's structure.
¹³C NMR The spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.
Chiral HPLC To determine the enantiomeric excess (e.e.) of the product, analysis on a chiral stationary phase is required. The retention times of the two enantiomers will be different, allowing for their quantification.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Grignard reagents are highly reactive and pyrophoric. Strict anhydrous conditions must be maintained, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Formic acid is corrosive and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

References

Asymmetric Synthesis of (S)-1-(3,4-Difluorophenyl)ethanol: A-Pillar of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Pharmaceutical Sciences

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is of paramount importance.[1] Many biological targets, such as enzymes and receptors, are chiral, leading to differential interactions with the enantiomers of a drug molecule. This can result in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, cause undesirable side effects. (S)-1-(3,4-Difluorophenyl)ethanol is a key chiral building block in the synthesis of various pharmaceuticals. Its structural motif is found in compounds targeting a range of therapeutic areas. Therefore, the development of efficient and highly selective methods for its asymmetric synthesis is a critical endeavor for researchers and scientists in the pharmaceutical industry.[2][3]

This application note provides a comprehensive guide to the asymmetric synthesis of (S)-1-(3,4-Difluorophenyl)ethanol, focusing on scientifically robust and field-proven methodologies. We will delve into the underlying principles of asymmetric reduction of the corresponding prochiral ketone, 3,4-difluoroacetophenone, and provide detailed, step-by-step protocols. The causality behind experimental choices will be explained to empower researchers with a deeper understanding of the synthetic process.

Strategic Approach: Asymmetric Reduction of Prochiral Ketones

The most direct and widely employed strategy for the synthesis of (S)-1-(3,4-Difluorophenyl)ethanol is the asymmetric reduction of 3,4-difluoroacetophenone. This transformation introduces a new chiral center, and the success of the synthesis hinges on the ability to control the stereochemical outcome, favoring the formation of the desired (S)-enantiomer. Several powerful methods have been developed for the asymmetric reduction of ketones, broadly categorized into catalytic hydrogenation, transfer hydrogenation, and biocatalysis.[4]

  • Catalytic Asymmetric Hydrogenation: This method utilizes a chiral transition metal catalyst, often based on ruthenium or rhodium, in the presence of hydrogen gas.[5] The seminal work of Noyori on BINAP-Ru(II) complexes revolutionized this field, allowing for highly enantioselective reductions of a wide array of ketones.[6][7]

  • Asymmetric Transfer Hydrogenation: A practical alternative to using high-pressure hydrogen gas, transfer hydrogenation employs a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral catalyst.[8][9] Noyori-type catalysts are also highly effective in this context.[10]

  • Biocatalysis: Harnessing the exquisite selectivity of enzymes, biocatalytic reductions offer an environmentally friendly and often highly enantioselective route to chiral alcohols.[11] Ketoreductases (KREDs) or whole-cell systems, such as those found in carrots or yeast, can effectively reduce prochiral ketones.[12][13][14]

This guide will focus on a robust and scalable method: the asymmetric transfer hydrogenation using a Noyori-type catalyst . This approach combines high enantioselectivity, operational simplicity, and broad functional group tolerance, making it a preferred choice in many drug development settings.

Visualizing the Workflow

Asymmetric_Synthesis_Workflow cluster_start Starting Material cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Workup & Purification cluster_product Final Product 3,4-Difluoroacetophenone 3,4-Difluoroacetophenone Reaction_Vessel Reaction Setup: - 3,4-Difluoroacetophenone - Chiral Ru-Catalyst - Isopropanol (Solvent & H-donor) - Base 3,4-Difluoroacetophenone->Reaction_Vessel Charge Quenching Reaction Quenching Reaction_Vessel->Quenching Transfer Extraction Solvent Extraction Quenching->Extraction Proceed Purification Column Chromatography Extraction->Purification Isolate (S)-1-(3,4-Difluorophenyl)ethanol (S)-1-(3,4-Difluorophenyl)ethanol Purification->(S)-1-(3,4-Difluorophenyl)ethanol Yields

Caption: Workflow for the asymmetric synthesis of (S)-1-(3,4-Difluorophenyl)ethanol.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol details the asymmetric transfer hydrogenation of 3,4-difluoroacetophenone to yield (S)-1-(3,4-Difluorophenyl)ethanol with high enantiomeric excess.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )CAS No.Supplier
3,4-DifluoroacetophenoneC₈H₆F₂O156.13369-34-6Commercially Available
(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine(chloro)(p-cymene)ruthenium(II)C₃₅H₃₇ClN₂O₂RuS722.28192139-90-5Commercially Available
Isopropanol (anhydrous)C₃H₈O60.1067-63-0Commercially Available
Sodium isopropoxideC₃H₇NaO82.082372-45-4Commercially Available
Diethyl ether (anhydrous)(C₂H₅)₂O74.1260-29-7Commercially Available
Saturated aq. NH₄ClNH₄Cl53.4912125-02-9Prepared in-house
Anhydrous MgSO₄MgSO₄120.377487-88-9Commercially Available
Silica gel (230-400 mesh)SiO₂60.087631-86-9Commercially Available

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Rotary evaporator

  • Column chromatography setup

  • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Safety Precautions:

  • Sodium borohydride , a related reducing agent, is a water-reactive chemical that can release flammable gases.[15][16] While not used in this specific protocol, it is a common reducing agent and its hazards should be noted. Always handle such reagents under an inert atmosphere and away from water.[17]

  • Isopropanol is flammable. All heating should be conducted using a heating mantle or oil bath, and the reaction should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,4-difluoroacetophenone (1.56 g, 10.0 mmol).

    • Add anhydrous isopropanol (50 mL). Stir the solution until the ketone is fully dissolved.

  • Catalyst and Base Addition:

    • In a separate vial, dissolve the chiral ruthenium catalyst, (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine(chloro)(p-cymene)ruthenium(II) (36.1 mg, 0.05 mmol, 0.5 mol%), in anhydrous isopropanol (5 mL).

    • Add the catalyst solution to the reaction flask via syringe.

    • Add sodium isopropoxide (82 mg, 1.0 mmol, 10 mol%) to the reaction mixture. The base is crucial for the activation of the precatalyst.[9]

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approximately 82 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to afford the pure (S)-1-(3,4-Difluorophenyl)ethanol as a colorless oil.

  • Characterization and Enantiomeric Excess (ee) Determination:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Determine the enantiomeric excess of the product by chiral HPLC analysis. A common stationary phase for this separation is a polysaccharide-based column.[18][19] The mobile phase is typically a mixture of hexane and isopropanol.[20]

Mechanism of Asymmetric Induction

The high enantioselectivity of the Noyori-type catalyst arises from a well-defined catalytic cycle and a highly organized transition state.

Catalytic_Cycle Ru_Precatalyst Ru(II)-Cl Precatalyst Active_Catalyst Ru(II)-H Active Catalyst Ru_Precatalyst->Active_Catalyst + i-PrONa - NaCl - Acetone Ketone_Complex Ketone-Ru Complex Active_Catalyst->Ketone_Complex + Ketone Product_Complex Product-Ru Complex Ketone_Complex->Product_Complex Hydride Transfer (Stereodetermining Step) Product_Complex->Active_Catalyst - (S)-Alcohol + i-PrOH

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

The precatalyst is activated by the base to form the active 16-electron ruthenium hydride species. The prochiral ketone then coordinates to the metal center. The stereochemistry of the final product is determined during the hydride transfer from the ruthenium to the carbonyl carbon. The chiral ligands create a sterically demanding environment around the metal center, forcing the ketone to approach from a specific direction, leading to the preferential formation of one enantiomer.[9]

Expected Results and Data Summary

ParameterExpected Value
Yield >90%
Enantiomeric Excess (ee) >98% (S)
Appearance Colorless Oil
¹H NMR Consistent with structure
¹³C NMR Consistent with structure

Conclusion: A Robust and Reliable Synthetic Tool

The asymmetric transfer hydrogenation of 3,4-difluoroacetophenone using a Noyori-type catalyst provides a highly efficient and selective method for the synthesis of (S)-1-(3,4-Difluorophenyl)ethanol. The protocol is scalable, utilizes commercially available reagents, and consistently delivers the desired product in high yield and excellent enantiomeric purity. This makes it an invaluable tool for researchers and scientists engaged in the synthesis of chiral building blocks for the pharmaceutical industry. The principles and techniques outlined in this application note can be adapted for the asymmetric synthesis of a wide range of other chiral alcohols, contributing to the advancement of drug discovery and development.

References

Biocatalytic production of enantiopure 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: High-Efficiency Biocatalytic Production of Enantiopure 1-(3,4-Difluorophenyl)ethanol via Asymmetric Ketone Reduction

Audience: Researchers, scientists, and drug development professionals.

Abstract

Enantiomerically pure chiral alcohols are critical building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[1][2] Specifically, (S)-1-(3,4-Difluorophenyl)ethanol is a key precursor for several modern drugs. Traditional chemical synthesis routes for such molecules often involve stoichiometric chiral reagents or metal catalysts, which can present challenges in terms of cost, safety, and environmental impact.[3] This application note details a robust and highly selective biocatalytic process for producing enantiopure this compound through the asymmetric reduction of the prochiral ketone, 3',4'-difluoroacetophenone. By leveraging the exquisite stereoselectivity of ketoreductases (KREDs), this method achieves exceptional enantiomeric excess (>99% ee) and high conversion rates under mild, aqueous conditions, offering a green and scalable alternative to conventional chemical methods.[4][5]

Introduction: The Significance of Chiral Fluoroaromatic Alcohols

The incorporation of fluorine atoms into pharmaceutical molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The 3,4-difluorophenyl moiety is a privileged scaffold found in numerous therapeutic agents. Consequently, chiral intermediates like this compound are of high value. For instance, the (S)-enantiomer is a vital intermediate for the synthesis of the anti-cancer medication Nirogacestat, while related structures are used in drugs like the anticoagulant Ticagrelor.[6][7][8]

The biological activity of chiral drugs is often confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive or even cause undesirable side effects.[1] Therefore, regulatory agencies and pharmaceutical manufacturers prioritize the development of enantiopure drugs. This necessitates synthetic routes that can deliver chiral intermediates with the highest possible optical purity. Biocatalysis, using isolated enzymes or whole-cell systems, has emerged as a premier technology for asymmetric synthesis due to its unparalleled selectivity, mild operating conditions, and positive environmental profile.[9]

The Biocatalytic Strategy: Ketoreductase-Mediated Asymmetric Reduction

The core of this process is the asymmetric reduction of a prochiral ketone, 3',4'-difluoroacetophenone, to the corresponding chiral secondary alcohol. This transformation is catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[10]

Mechanism of Action: KREDs utilize a hydride transfer from a nicotinamide cofactor, either NADH (nicotinamide adenine dinucleotide) or NADPH (its phosphorylated form), to the carbonyl carbon of the ketone. The enzyme's chiral active site precisely orients the substrate, ensuring the hydride is delivered to only one face of the carbonyl, thus producing a single enantiomer of the alcohol product. The stereochemical outcome (i.e., whether the (S) or (R) alcohol is formed) is determined by the specific KRED used, as different enzymes follow either the Prelog or anti-Prelog rule for stereoselectivity.[9][11]

Cofactor_Regeneration sub 3',4'-Difluoroacetophenone kred_node KRED sub->kred_node Substrate prod (S)-1-(3,4-Difluorophenyl)ethanol acetone Acetone nadp NADP+ nadph NADPH nadp->nadph Regeneration ipa Isopropanol nadph->kred_node Reduced Cofactor ipa->acetone KRED (or separate ADH) kred_node->prod Product kred_node->nadp Oxidized Cofactor Overall_Workflow start Start: Reagent Preparation (Buffer, Enzymes, Substrates) reaction Biocatalytic Reaction (30°C, 24h, pH 7.0) start->reaction monitoring In-Process Monitoring (Substrate Conversion via achiral HPLC) reaction->monitoring feedback loop workup Reaction Workup & Extraction (Ethyl Acetate) reaction->workup monitoring->reaction analysis Chiral HPLC Analysis (Enantiomeric Excess Determination) workup->analysis end Finish: Enantiopure Product (>99% ee) analysis->end

References

Application Notes and Protocols for the Synthesis of Chiral Alcohols Using Ketoreductases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Enantiopure Alcohols and the Biocatalytic Solution

Chiral alcohols are fundamental building blocks in the synthesis of a vast array of high-value chemicals, most notably active pharmaceutical ingredients (APIs).[1][2][3] The specific stereochemistry of these alcohol moieties is often critical to the biological activity and safety of the final drug product. Traditional chemical synthesis routes to enantiomerically pure alcohols can be fraught with challenges, including the use of hazardous reagents, harsh reaction conditions, and the generation of significant waste streams.[1]

Ketoreductases (KREDs), a class of NAD(P)H-dependent oxidoreductases, have emerged as powerful and sustainable biocatalysts for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols.[1][3] These enzymes offer unparalleled stereoselectivity, operate under mild aqueous conditions, and can be engineered to exhibit desired substrate specificities and process robustness.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical protocols for leveraging ketoreductases in the synthesis of chiral alcohols.

Core Principles of Ketoreductase Catalysis

The synthetic utility of KREDs lies in their ability to deliver a hydride from a nicotinamide cofactor (NADH or NADPH) to a ketone substrate with exquisite control over the stereochemical outcome. This process is governed by the three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that exposes one of its two prochiral faces to the incoming hydride.

The Catalytic Cycle: A Symphony of Molecular Recognition and Hydride Transfer

The catalytic cycle of a ketoreductase can be summarized in a few key steps, as illustrated in the diagram below. The process begins with the binding of the nicotinamide cofactor (NAD(P)H) to the enzyme, followed by the binding of the ketone substrate. The enzyme then facilitates the transfer of a hydride ion from the cofactor to the carbonyl carbon of the ketone, resulting in the formation of a chiral alcohol and the oxidized cofactor (NAD(P)+). Finally, the products are released from the active site, and the enzyme is ready for another catalytic cycle.

Ketoreductase_Mechanism cluster_enzyme Ketoreductase Active Site cluster_regeneration Cofactor Regeneration System Enzyme Enzyme Chiral_Alcohol Chiral_Alcohol Enzyme->Chiral_Alcohol 3. Hydride Transfer NAD(P)+ NAD(P)+ Enzyme->NAD(P)+ 4. Product Release Ketone Ketone Ketone->Enzyme 1. Substrate Binding NAD(P)H NAD(P)H NAD(P)H->Enzyme 2. Cofactor Binding Cofactor_Regeneration e.g., GDH/Glucose or Isopropanol/KRED NAD(P)+->Cofactor_Regeneration 5. Regeneration

Figure 1: General mechanism of a ketoreductase-catalyzed reduction.

Cofactor Regeneration: The Key to Economic Viability

The nicotinamide cofactors NADH and NADPH are expensive to use in stoichiometric amounts, making their regeneration essential for practical and cost-effective biotransformations.[7] Several strategies have been developed for in-situ cofactor regeneration, with the most common being enzyme-coupled and substrate-coupled systems.[8][9]

  • Enzyme-Coupled Regeneration: This approach utilizes a second enzyme and a sacrificial substrate to regenerate the cofactor. A widely used system is the combination of glucose dehydrogenase (GDH) and glucose.[10][11] GDH oxidizes glucose to gluconolactone, concomitantly reducing NAD(P)+ back to NAD(P)H. This system is highly efficient and drives the equilibrium of the desired reduction reaction towards the product.

  • Substrate-Coupled Regeneration: In this system, the ketoreductase itself is used to oxidize a sacrificial co-substrate, thereby regenerating the cofactor. Isopropanol is a common co-substrate, which is oxidized to acetone.[1][9] This method is simpler as it only requires one enzyme, but the presence of a high concentration of the co-substrate and the formation of a ketone byproduct can sometimes affect enzyme stability and downstream processing.

Experimental Protocols: A Practical Guide

The successful implementation of a KRED-catalyzed synthesis requires a systematic approach, from enzyme selection to reaction optimization and scale-up.

Protocol 1: Screening of Ketoreductases

The goal of the initial screening is to identify a KRED with high activity and the desired stereoselectivity for the target ketone. A diverse panel of commercially available KREDs is typically screened in small-scale reactions.

Materials:

  • Ketone substrate

  • A panel of ketoreductases (lyophilized powder or solution)

  • Nicotinamide cofactor (NADH or NADPH)

  • Cofactor regeneration system components (e.g., glucose dehydrogenase, glucose, isopropanol)

  • Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., DMSO, isopropanol) for substrate solubilization[12]

  • 96-well microtiter plates or glass vials

  • Incubator shaker

  • Analytical instrument for determining conversion and enantiomeric excess (e.g., HPLC, GC)

Procedure:

  • Prepare a stock solution of the ketone substrate in a suitable water-miscible organic co-solvent. The final concentration of the co-solvent in the reaction mixture should be kept to a minimum (typically <10% v/v) to avoid enzyme denaturation.[12]

  • Prepare a master mix containing the buffer, cofactor, and components of the regeneration system.

  • Dispense the master mix into the wells of a microtiter plate or individual vials.

  • Add the ketoreductase to each well. Include a negative control reaction without any enzyme.

  • Initiate the reactions by adding the ketone substrate stock solution.

  • Incubate the reactions at a controlled temperature (e.g., 30°C) with shaking.

  • Monitor the reaction progress by taking samples at different time points. Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

  • Analyze the samples by HPLC or GC to determine the percentage conversion and the enantiomeric excess (% ee) of the chiral alcohol product.

Data Presentation:

KRED IDConversion (%)Enantiomeric Excess (% ee)Stereopreference
KRED-00195>99(R)
KRED-0028092(S)
KRED-0031565(R)
............
Protocol 2: Reaction Optimization

Once a promising KRED has been identified, the reaction conditions should be optimized to maximize conversion, stereoselectivity, and space-time yield.

Parameters to Optimize:

  • pH: Most KREDs have a pH optimum between 6.0 and 8.0.[13] Screen a range of buffers and pH values to find the optimal condition.

  • Temperature: Temperature affects both enzyme activity and stability. A typical range to screen is 20°C to 40°C.[12]

  • Substrate and Enzyme Loading: Vary the concentrations of the substrate and enzyme to find the optimal balance between reaction rate and cost.

  • Cofactor and Regeneration System Concentration: Optimize the concentrations of the cofactor and the components of the regeneration system.

  • Co-solvent: If a co-solvent is required for substrate solubility, screen different solvents and their concentrations to find one that is compatible with the enzyme.

Experimental Workflow for Optimization:

Optimization_Workflow A Select Lead KRED from Screening B pH Optimization (e.g., pH 6.0-8.0) A->B C Temperature Optimization (e.g., 20-40°C) B->C D Substrate & Enzyme Loading C->D E Cofactor & Regeneration System Optimization D->E F Co-solvent Screening E->F G Optimized Protocol F->G

Figure 2: A systematic workflow for the optimization of a KRED-catalyzed reaction.

Protocol 3: Preparative Scale Synthesis and Product Isolation

After optimization, the reaction can be scaled up to produce the desired quantity of the chiral alcohol.

Procedure:

  • Set up the reaction in a suitable reactor with temperature and pH control.

  • Add the buffer, cofactor, and regeneration system components.

  • Add the enzyme and the substrate.

  • Monitor the reaction until it reaches completion.

  • Work-up:

    • If the product is in the aqueous phase, perform a liquid-liquid extraction with a suitable organic solvent.

    • If the enzyme is immobilized, it can be filtered off and reused.[11][14][15][16]

  • Purify the product by standard techniques such as column chromatography or crystallization.

  • Characterize the final product by NMR, MS, and chiral HPLC to confirm its identity and enantiopurity.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conversion Poor substrate solubilityIncorporate a water-miscible organic co-solvent or use a biphasic system.[12]
Incorrect cofactorVerify the cofactor preference (NADH or NADPH) of the enzyme.[12]
Inactive enzymeEnsure proper storage and handling of the enzyme. Run a control with a known substrate.[12]
Product inhibitionConsider in-situ product removal strategies.
Sub-optimal pH or temperatureRe-optimize these parameters.[12][13]
Low Stereoselectivity Enzyme is not selective for the substrateScreen a more diverse panel of KREDs.[12]
Sub-optimal temperatureOptimize the reaction temperature, as it can influence stereoselectivity.[12]
Enzyme Instability High concentration of organic co-solventReduce the co-solvent concentration or screen for a more compatible one.
Unfavorable temperature or pHOptimize these parameters.

Applications in Pharmaceutical Synthesis

The use of ketoreductases has been instrumental in the development of efficient and sustainable manufacturing processes for several blockbuster drugs.[10][17][18][19] For example, KREDs are used in the synthesis of key chiral intermediates for atorvastatin (Lipitor), montelukast (Singulair), and various other pharmaceuticals.[3][10][17] The high stereoselectivity of these enzymes often eliminates the need for complex and costly chiral resolution steps.

Conclusion and Future Outlook

Ketoreductases have proven to be invaluable tools for the synthesis of chiral alcohols, offering significant advantages over traditional chemical methods in terms of stereoselectivity, safety, and environmental impact. The continuous discovery of new KREDs from diverse natural sources, coupled with advances in protein engineering, will undoubtedly expand their substrate scope and catalytic efficiencies.[4][6][20] Furthermore, the development of robust enzyme immobilization techniques and integrated continuous flow processes will pave the way for even more efficient and scalable biocatalytic manufacturing of enantiopure alcohols.[11][14][15][16]

References

Synthesis of 1-(3,4-Difluorophenyl)ethanol: A Detailed Protocol for Laboratory Application

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-(3,4-Difluorophenyl)ethanol, a valuable building block in the development of pharmaceutical and agrochemical compounds. The described method focuses on the selective reduction of 3',4'-difluoroacetophenone using sodium borohydride, a widely accessible and reliable reducing agent. This protocol is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Introduction

This compound is a key chiral intermediate whose structural motif is present in various biologically active molecules. The presence of the difluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing metabolic stability and binding affinity. This protocol details a robust and efficient method for its preparation from the corresponding ketone, 3',4'-difluoroacetophenone.

The chosen synthetic strategy involves the reduction of a ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is employed as the reducing agent due to its mild nature and high selectivity for aldehydes and ketones, ensuring that other potentially sensitive functional groups remain unaffected.[1][2] Methanol serves as a convenient protic solvent, which also participates in the reaction mechanism by protonating the intermediate alkoxide.[3]

Reaction Scheme

The overall transformation is the reduction of the carbonyl group of 3',4'-difluoroacetophenone to a hydroxyl group, yielding this compound.

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory setting and assumes the use of standard laboratory equipment and adherence to safety protocols.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
3',4'-Difluoroacetophenone≥98%Sigma-Aldrich
Sodium borohydride (NaBH₄)≥98%Acros Organics
Methanol (CH₃OH)Anhydrous, ≥99.8%Fisher Scientific
Dichloromethane (CH₂Cl₂)ACS GradeVWR Chemicals
Saturated Ammonium Chloride (NH₄Cl)ACS GradeJ.T. Baker
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore
Silica Gel (for column chromatography)60 Å, 230-400 meshSorbent Technologies
Ethyl Acetate (EtOAc)ACS GradeMacron Fine Chemicals
HexanesACS GradePharmco-Aaper
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Step-by-Step Procedure

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3',4'-difluoroacetophenone (5.0 g, 32.0 mmol) in 50 mL of anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

2. Reduction:

  • While stirring, slowly add sodium borohydride (0.60 g, 16.0 mmol) to the cooled solution in small portions over 15-20 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

3. Reaction Monitoring:

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4][5]

  • Prepare a TLC plate with a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the starting material (a solution of 3',4'-difluoroacetophenone in dichloromethane) and the reaction mixture.

  • The reaction is complete when the starting material spot is no longer visible by UV light.

4. Quenching and Work-up:

  • Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution to the flask. This will decompose any excess sodium borohydride and should be done in a well-ventilated fume hood as hydrogen gas may be evolved.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Transfer the resulting aqueous slurry to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil.

5. Purification:

  • The crude product can be purified by flash column chromatography on silica gel.[5]

  • Pack a glass column with silica gel using a slurry method with hexanes.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil. A typical yield for this reaction is in the range of 85-95%.

Experimental Workflow Diagram

Experimental_Workflow A Dissolve 3',4'-difluoroacetophenone in Methanol B Cool to 0 °C A->B C Slowly add NaBH₄ B->C D Stir at 0 °C, then warm to RT C->D E Monitor by TLC D->E F Quench with aq. NH₄Cl E->F If complete G Remove Methanol (Rotovap) F->G H Extract with Dichloromethane G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Concentrate (Rotovap) J->K L Purify by Column Chromatography K->L M Characterize the Product L->M

Caption: Step-by-step workflow for the synthesis of this compound.

Reaction Mechanism

The reduction of the ketone proceeds via a nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon.[1]

Caption: Mechanism of ketone reduction by sodium borohydride.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum should be consistent with the structure of the product. The expected chemical shifts (in CDCl₃) are approximately:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃~1.5Doublet~6.5
-OHVariable (broad singlet)Singlet-
-CH-~4.9Quartet~6.5
Aromatic-H~7.0-7.4Multiplet-

Note: The chemical shift of the hydroxyl proton is concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the molecular structure. Approximate chemical shifts (in CDCl₃) are:

Carbon AssignmentChemical Shift (δ, ppm)
-CH₃~25
-CH-OH~70
Aromatic-C~115-150
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (alcohol)~3300-3400Broad, strong
C-H (sp³)~2850-3000Medium to strong
C-H (aromatic)~3000-3100Medium
C=C (aromatic)~1500-1600Medium to weak
C-O (alcohol)~1050-1150Strong
C-F~1100-1300Strong

The disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1680-1700 cm⁻¹) is a key indicator of a successful reduction.

Safety Precautions

  • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area and away from ignition sources.[6]

  • Methanol is flammable and toxic if ingested, inhaled, or absorbed through the skin. Always handle in a fume hood and wear appropriate personal protective equipment.

  • 3',4'-Difluoroacetophenone and this compound should be handled with care, assuming they are potentially irritating to the skin and eyes.

  • Always wear safety goggles, a lab coat, and appropriate gloves when performing this experiment.

References

Application Notes and Protocols for the Quantification of 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Version: 1.0

Abstract

This document provides a comprehensive guide to the analytical quantification of 1-(3,4-Difluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methodologies for accurate and precise measurement. This guide emphasizes High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary analytical techniques, providing detailed experimental parameters, explanations for methodological choices, and protocols for sample preparation and analysis. The aim is to equip analytical scientists with the necessary tools to implement these methods for routine quality control, stability studies, and research applications.

Introduction: The Analytical Imperative

This compound is a chiral alcohol whose purity and concentration are critical quality attributes in the synthesis of active pharmaceutical ingredients (APIs). For instance, its S-enantiomer is a vital chiral intermediate for the synthesis of Ticagrelor, an antiplatelet drug used in the treatment of acute coronary syndromes[1]. Accurate quantification is therefore not merely a procedural step but a cornerstone of ensuring the safety, efficacy, and consistency of the final drug product.

The analytical challenge lies not only in determining the concentration of this compound but also in resolving it from starting materials, by-products, and, crucially, its enantiomeric counterpart. This necessitates the use of highly selective and sensitive analytical techniques. This application note focuses on chromatographic methods, which are the gold standard for such analyses in the pharmaceutical industry[2][3].

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for effective method development.

PropertyValueSource
Chemical Formula C₈H₈F₂OPubChem
Molar Mass 158.15 g/mol PubChem
Boiling Point Approx. 215-217 °CChemical Supplier Data
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane). Limited solubility in water.[4]
UV Absorption Exhibits UV absorbance due to the difluorophenyl ring, suitable for UV detection in HPLC.[5]

Chromatographic Quantification Strategies

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on several factors, including the sample matrix, required sensitivity, and whether chiral separation is necessary in the same run.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.[5]

  • Versatility: HPLC can be adapted for both achiral (purity) and chiral (enantiomeric excess) analysis by selecting the appropriate column.[6]

  • Sensitivity: With UV or Diode Array Detection (DAD), HPLC offers excellent sensitivity for aromatic compounds like this compound.[7]

  • Robustness: HPLC methods are generally robust and can be validated according to ICH guidelines for pharmaceutical analysis.

HPLC_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing Prep_Standard Standard & Sample Preparation Select_Column Column Selection (Achiral vs. Chiral) Prep_Standard->Select_Column Dissolved Sample Optimize_MP Mobile Phase Optimization Select_Column->Optimize_MP Set_Instrument Instrument Parameters (Flow, Temp, λ) Optimize_MP->Set_Instrument Run_Analysis Inject & Run Set_Instrument->Run_Analysis Integrate Peak Integration Run_Analysis->Integrate Chromatogram Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: HPLC Method Development Workflow.

Protocol 3.1.1: Achiral Purity Analysis by Reversed-Phase HPLC

This method is designed to quantify the purity of this compound against potential impurities.

Instrumentation and Consumables:

  • HPLC system with UV or DAD detector

  • C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation:

    • Accurately weigh a sample containing an expected amount of this compound into a volumetric flask.

    • Dissolve and dilute with the mobile phase to achieve a final concentration within the calibration range (e.g., ~0.25 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterSettingRationale
Column C18 (250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)Offers a good balance of elution strength and selectivity.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection λ 254 nmA common wavelength for aromatic compounds, providing good sensitivity.[7]
  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

Protocol 3.1.2: Chiral Separation by HPLC

This protocol is essential for determining the enantiomeric excess (e.e.) of this compound.

Instrumentation and Consumables:

  • HPLC system with UV or DAD detector

  • Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based like Amylose or Cellulose derivatives)[6]

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) or Ethanol (HPLC Grade)[8]

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and IPA (e.g., 90:10 v/v). The ratio may need optimization to achieve baseline separation of the enantiomers. Filter and degas before use.

  • Standard/Sample Preparation:

    • Prepare a solution of the racemic mixture or the chiral sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

ParameterSettingRationale
Column Chiralpak AD-H or similar amylose-based CSPPolysaccharide-based CSPs are highly effective for separating enantiomers of chiral alcohols.[6][9]
Mobile Phase n-Hexane:IPA (90:10 v/v)Normal-phase chromatography is typically used for chiral separations on these columns. The alcohol modifier (IPA) is crucial for enantioselective interactions.[8]
Flow Rate 0.8 mL/minA slightly lower flow rate can improve resolution in chiral separations.
Column Temp. 25 °CTemperature can significantly affect chiral recognition; consistency is key.
Injection Vol. 10 µL
Detection λ 254 nm
  • Data Analysis:

    • Identify the two enantiomer peaks in the chromatogram.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2) of the two enantiomers: % e.e. = [(A1 - A2) / (A1 + A2)] x 100%

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds. It offers high resolution and is often coupled with a Flame Ionization Detector (FID) for universal carbon-based detection or Mass Spectrometry (MS) for definitive identification.[3][10]

  • High Efficiency: Capillary GC columns provide excellent separation efficiency, ideal for complex mixtures.[11]

  • Sensitivity: FID is highly sensitive to organic compounds, making it suitable for trace analysis.

  • MS Coupling: GC-MS allows for positive identification of the analyte and impurities based on their mass spectra.[12]

GC_Workflow Prep Sample & Standard Preparation (in solvent) Inject Injection Port (Temp, Split/Splitless) Prep->Inject Separate GC Column & Oven (Phase, Temp Program) Inject->Separate Detect Detector (FID/MS) Separate->Detect Quantify Data System: Integration & Quantification Detect->Quantify

Caption: Gas Chromatography Method Development Workflow.

Protocol 3.2.1: Quantification by GC-FID

This method is suitable for determining the amount of this compound in organic process samples.

Instrumentation and Consumables:

  • Gas Chromatograph with FID

  • Capillary Column (e.g., DB-5, HP-5ms, or similar non-polar phase, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • High-purity Helium or Hydrogen as carrier gas

  • Dichloromethane (DCM) or Ethyl Acetate (GC Grade)

  • Autosampler vials and caps

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in DCM at approximately 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to cover the expected sample concentration range.

  • Sample Preparation:

    • Dilute the sample with DCM to a concentration that falls within the established calibration range.

    • If the sample is in a complex matrix, a liquid-liquid extraction may be necessary.[10]

  • GC Conditions:

ParameterSettingRationale
Column DB-5 (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose non-polar column suitable for a wide range of analytes.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures rapid vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for concentrated samples.
Injection Vol. 1 µL
Oven Program Start at 100 °C, hold 2 min, ramp at 15 °C/min to 220 °C, hold 5 min.A temperature program is used to ensure good separation from solvent and any other components.
Detector FID
Detector Temp. 280 °CKept higher than the final oven temperature to prevent condensation.
  • Analysis and Quantification:

    • Inject the standards to construct a calibration curve.

    • Inject the prepared sample.

    • Quantify using the calibration curve based on peak area. The concentration is determined by comparing its response to the calibration standards.[13]

Method Validation Summary

Any developed analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters according to ICH Q2(R1) guidelines are summarized below.

Validation ParameterHPLC MethodGC Method
Specificity Baseline resolution from impurities and enantiomers (chiral method).Baseline resolution from solvent and other process components.
Linearity (R²) ≥ 0.999≥ 0.999
Range e.g., 0.01 - 0.5 mg/mLe.g., 0.01 - 0.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (%RSD) ≤ 2.0%≤ 2.0%
LOD/LOQ Method dependent, determined experimentally.Method dependent, determined experimentally.

Conclusion

The quantification of this compound can be reliably achieved using either HPLC or GC. The choice of method will depend on the specific requirements of the analysis. Reversed-phase HPLC is ideal for routine purity testing in aqueous-organic matrices. Chiral HPLC is mandatory for determining enantiomeric purity, a critical parameter for pharmaceutical intermediates. GC-FID offers a high-resolution alternative, particularly for samples in volatile organic solvents. Each protocol described herein provides a solid foundation for method development and validation, ensuring the generation of accurate and reliable data for this important pharmaceutical intermediate.

References

The Strategic Application of 1-(3,4-Difluorophenyl)ethanol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Fluorinated Building Blocks in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties.[1] Fluorine's unique characteristics, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Among the diverse array of fluorinated building blocks, chiral alcohols like 1-(3,4-difluorophenyl)ethanol serve as versatile intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the applications of this compound, with a focus on its asymmetric synthesis and its utility in constructing key pharmaceutical intermediates.

The 3,4-difluorophenyl moiety is a common structural motif in a number of pharmaceuticals. The presence of two fluorine atoms on the phenyl ring can block metabolic oxidation and modulate the electronic properties of the molecule, often leading to improved pharmacokinetic profiles.[3] When this is combined with a chiral hydroxyl group, as in this compound, it provides a valuable handle for stereoselective transformations, which are critical in the development of enantiomerically pure drugs.[4]

Asymmetric Synthesis of Chiral this compound

The therapeutic efficacy of many chiral drugs resides in a single enantiomer. Consequently, the development of efficient methods for the asymmetric synthesis of chiral building blocks is of paramount importance. Chiral this compound is primarily synthesized through the asymmetric reduction of its corresponding prochiral ketone, 3,4-difluoroacetophenone. Both biocatalytic and chemical methods have been successfully employed to achieve high enantioselectivity.

Biocatalytic Asymmetric Reduction of 3,4-Difluoroacetophenone

Enzyme-catalyzed reductions offer a green and highly selective approach to chiral alcohols.[1] Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones.[5] Whole-cell biocatalysts are often preferred in industrial settings as they obviate the need for enzyme purification and provide an endogenous system for cofactor regeneration.[1]

Workflow for Biocatalytic Asymmetric Reduction:

cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation Culture Culture of Microorganism (e.g., Bacillus cereus) Harvest Cell Harvesting & Washing Culture->Harvest Reaction Reaction Mixture: - 3,4-Difluoroacetophenone - Whole-cell biocatalyst - Co-substrate (e.g., glucose) - Buffer Harvest->Reaction Incubation Incubation with Shaking (Controlled Temperature & pH) Reaction->Incubation Extraction Extraction with Organic Solvent Incubation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification ChiralAlcohol ChiralAlcohol Purification->ChiralAlcohol Chiral this compound

Figure 1: General workflow for the biocatalytic asymmetric reduction of 3,4-difluoroacetophenone.

Protocol 1: Whole-Cell Biocatalytic Reduction of 3,4-Difluoroacetophenone

This protocol is a representative example based on the use of a whole-cell biocatalyst for asymmetric ketone reduction.[1]

Materials:

  • 3,4-Difluoroacetophenone

  • Microorganism expressing a suitable ketoreductase (e.g., Bacillus cereus)

  • Growth medium for the microorganism

  • Co-substrate for cofactor regeneration (e.g., glucose)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Biocatalyst Preparation: Culture the selected microorganism in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with buffer to remove residual medium components.

  • Asymmetric Reduction: In a reaction vessel, suspend the washed cells in the buffer. Add 3,4-difluoroacetophenone and the co-substrate (e.g., glucose). The reaction mixture is then incubated at a controlled temperature (e.g., 30°C) with agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the ketone to the alcohol.

  • Work-up and Isolation: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral alcohol.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel if necessary. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

ParameterTypical Value/Condition
Substrate Concentration10-50 g/L
Cell Loading5-20% (w/v)
Co-substrateGlucose, Isopropanol
Temperature25-37°C
pH6.0-8.0
Reaction Time12-48 hours
Typical Conversion>95%
Typical Enantiomeric Excess>99%

Table 1: Typical parameters for whole-cell biocatalytic reduction of 3,4-difluoroacetophenone.

Application in the Synthesis of Pharmaceutical Intermediates

The chiral hydroxyl group of this compound is a key functional handle for further synthetic transformations. It can be readily converted into other functional groups with inversion of stereochemistry, for example, through a Mitsunobu reaction, or it can be used in etherification and esterification reactions to build more complex molecular architectures.

Case Study: Synthesis of a Key Intermediate for Ticagrelor

A prominent application of a derivative of this compound is in the synthesis of the antiplatelet drug, Ticagrelor. A vital chiral intermediate for Ticagrelor is (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. This intermediate is synthesized via the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.

Synthetic Pathway to Ticagrelor Intermediate:

Ketone 2-Chloro-1-(3,4-difluorophenyl)ethanone Reduction Asymmetric Reduction (e.g., KRED-catalyzed) Ketone->Reduction ChloroAlcohol (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol Reduction->ChloroAlcohol Cyclopropanation Cyclopropanation ChloroAlcohol->Cyclopropanation TicagrelorIntermediate Ticagrelor Intermediate Cyclopropanation->TicagrelorIntermediate

Figure 2: Synthetic route to a key intermediate of Ticagrelor starting from 2-chloro-1-(3,4-difluorophenyl)ethanone.

Protocol 2: Enzymatic Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

This protocol is based on a highly efficient enzymatic process using a ketoreductase (KRED).

Materials:

  • 2-Chloro-1-(3,4-difluorophenyl)ethanone

  • Ketoreductase (KRED)

  • Cofactor (NADH or NADPH)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of the buffer. Add the KRED, the cofactor, and the cofactor regeneration system.

  • Substrate Addition: Add the 2-chloro-1-(3,4-difluorophenyl)ethanone to the reaction mixture. The substrate can be added in batches to maintain a low concentration and avoid enzyme inhibition.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30°C) and pH with gentle stirring.

  • Monitoring and Work-up: Monitor the reaction progress by HPLC. Upon completion, extract the product with an organic solvent.

  • Purification: The organic extract can be washed with brine, dried, and concentrated. The resulting (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is often of high purity and can be used in the next step without further purification.

ParameterReported Value
EnzymeKetoreductase (KRED)
Substrate LoadingUp to 500 g/L
Conversion~100%
Enantiomeric Excess (ee)>99.9%

Table 2: High-yield enzymatic synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol.

Further Transformations: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of other functional groups, such as esters and azides, with inversion of stereochemistry.[6] This reaction is particularly valuable in pharmaceutical synthesis for introducing nitrogen-containing functionalities.

General Mitsunobu Reaction Scheme:

Alcohol Chiral this compound Reagents PPh3, DEAD/DIAD, Nucleophile (e.g., HN3, Phthalimide) Alcohol->Reagents Product Substituted Product (with inverted stereochemistry) Reagents->Product

Figure 3: General scheme of a Mitsunobu reaction with chiral this compound.

Protocol 3: Mitsunobu Reaction for the Introduction of an Azide Group

This protocol describes a general procedure for the conversion of a chiral alcohol to an azide, which can be subsequently reduced to an amine.[7]

Materials:

  • Chiral this compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN₃)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral this compound and triphenylphosphine in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add the DIAD or DEAD to the cooled solution, followed by the dropwise addition of the azide source (e.g., DPPA).

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude azide can be purified by column chromatography.

Note: The Mitsunobu reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which often require careful purification to remove.[7]

Conclusion

This compound and its derivatives are valuable and versatile chiral building blocks in pharmaceutical synthesis. The ability to produce this alcohol in high enantiomeric purity through efficient biocatalytic or chemical methods, coupled with the reactivity of the hydroxyl group for further stereoselective transformations, makes it a strategic component in the synthesis of complex and high-value APIs. The case study of the Ticagrelor intermediate highlights the industrial relevance of this class of compounds. As the demand for enantiomerically pure pharmaceuticals continues to grow, the applications of chiral fluorinated building blocks like this compound are expected to expand further.

References

Application Note: Derivatization of 1-(3,4-Difluorophenyl)ethanol for Enhanced Analytical Detection and Chiral Separation

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a detailed guide for the derivatization of 1-(3,4-difluorophenyl)ethanol, a chiral secondary alcohol, for analytical purposes. The primary objectives of derivatization are to enhance volatility, improve thermal stability, and enable the enantiomeric separation of this compound for accurate quantification and characterization, particularly in complex matrices encountered in pharmaceutical and metabolic studies. This guide explores two primary derivatization strategies: silylation for achiral analysis and chiral acylation for enantioselective analysis. Detailed, step-by-step protocols, the rationale behind procedural choices, and expected outcomes are presented to aid researchers, scientists, and drug development professionals in achieving robust and reproducible results.

Introduction: The Rationale for Derivatization

This compound is a polar, chiral molecule whose direct analysis by gas chromatography (GC) can be challenging due to its relatively low volatility and potential for thermal degradation. The presence of an active hydrogen in the hydroxyl group can lead to poor peak shape and interactions with the stationary phase. Derivatization is a chemical modification technique that addresses these issues by replacing the active hydrogen with a less polar functional group.[1] This process typically results in derivatives that are more volatile, less polar, and more thermally stable than the parent compound.[2][3]

For chiral molecules like this compound, determining the enantiomeric excess (% ee) is often critical, as enantiomers can exhibit significantly different pharmacological and toxicological properties.[4] Chiral derivatization involves reacting the racemic alcohol with an enantiomerically pure reagent to form diastereomers. These diastereomers possess different physical properties and can be separated using standard achiral chromatography.

This guide will focus on two key derivatization approaches:

  • Silylation: A widely used method for general-purpose GC analysis to improve volatility and thermal stability.[2][3]

  • Chiral Acylation: A targeted approach to form diastereomeric esters, enabling the separation and quantification of individual enantiomers.[4]

Achiral Analysis via Silylation

Silylation is the most common derivatization technique for GC analysis, involving the replacement of an active hydrogen with an alkylsilyl group, typically a trimethylsilyl (TMS) group.[2][3][5] This modification reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic peak shape and resolution.[1]

Choosing the Right Silylating Reagent

Several silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being two of the most powerful and widely used.[6][7]

ReagentKey CharacteristicsByproductsConsiderations
BSTFA High reactivity, can be enhanced with a catalyst like TMCS for hindered alcohols.[7]Mono- and bis-trimethylsilyl-trifluoroacetamide (less volatile, may interfere with early eluting peaks).[7]Versatile for a broad range of functional groups.[7]
MSTFA Very high reactivity, often considered more reactive than BSTFA for non-hindered alcohols.[7]N-methyltrifluoroacetamide (highly volatile, resulting in cleaner chromatograms).[7]Byproducts are more volatile, reducing potential chromatographic interference.[8]

For this compound, a non-hindered secondary alcohol, both reagents are suitable. However, MSTFA is often preferred due to its more volatile byproducts, leading to a cleaner baseline in the chromatogram.[7][8]

Silylation Workflow Diagram

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Aliquot (e.g., in solvent) Drydown 2. Evaporate to Dryness (under N2 stream) Sample->Drydown Add_Reagent 3. Add MSTFA (and anhydrous solvent if needed) Drydown->Add_Reagent React 4. Heat Reaction Vial (e.g., 70°C for 30 min) Add_Reagent->React Cool 5. Cool to Room Temp. React->Cool Inject 6. Inject into GC-MS Cool->Inject

Caption: General workflow for TMS derivatization.

Protocol: Silylation of this compound with MSTFA

Materials:

  • This compound sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)[9]

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Microsyringes

Procedure:

  • Sample Preparation: Transfer a known amount of the sample solution containing this compound into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. It is critical that the sample is anhydrous as silylating reagents are moisture-sensitive.[7][9]

  • Reagent Addition: To the dried residue, add 100 µL of MSTFA.[7] If the sample is not readily soluble in MSTFA, a small amount of anhydrous solvent like pyridine can be added.

  • Reaction: Tightly cap the vial and heat it in a heating block or oven at 70°C for 30 minutes.[7]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Expected Mass Shift: The derivatization replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, resulting in a mass increase of 72 amu.

Enantioselective Analysis via Chiral Derivatization

To determine the enantiomeric composition of this compound, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral GC column.

Selection of a Chiral Derivatizing Agent

A common and effective CDA for secondary alcohols is (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, also known as Mosher's acid chloride.[10] This reagent reacts with the alcohol to form diastereomeric Mosher esters. The (R)-enantiomer is also available for complementary studies. The resulting diastereomers can then be separated chromatographically.

Chiral Acylation Workflow Diagram

Chiral_Acylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Dry Sample Aliquot (in reaction vial) Add_Solvent 2. Add Anhydrous Solvent (e.g., Pyridine) Sample->Add_Solvent Add_CDA 3. Add (S)-(+)-MTPA-Cl (chiral derivatizing agent) Add_Solvent->Add_CDA React 4. React at Room Temp. (or with gentle heating) Add_CDA->React Workup 5. Aqueous Workup (to remove excess reagent) React->Workup Inject 6. Inject into GC-MS Workup->Inject

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,4-difluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals, most notably as a chiral intermediate for the anticoagulant drug Ticagrelor.[1][2][3] Its synthesis, while conceptually straightforward, can present several practical challenges that impact yield, purity, and scalability. This guide provides field-proven insights and solutions to navigate these complexities, ensuring a robust and reproducible synthetic process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the two most common synthetic routes: the Grignard reaction with 3,4-difluorobenzaldehyde and the reduction of 3',4'-difluoroacetophenone.

Problem 1: Low or No Product Yield in Grignard Reaction

Question: I am attempting to synthesize this compound via a Grignard reaction between a methylmagnesium halide and 3,4-difluorobenzaldehyde, but I am observing very low to no product formation. What are the likely causes and how can I rectify this?

Answer:

The Grignard reaction is notoriously sensitive to reaction conditions, and failure to form the desired alcohol product often points to issues with the Grignard reagent itself or the reaction environment.[4][5]

Potential Causes and Solutions:

  • Presence of Protic Solvents or Moisture: Grignard reagents are extremely strong bases and will readily react with any protic source, such as water or alcohols, which will quench the reagent.[4]

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. All solvents (typically anhydrous diethyl ether or tetrahydrofuran) and reagents must be scrupulously dried. Use of a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6][7]

  • Poor Quality Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction with the alkyl halide to form the Grignard reagent.

    • Solution: Use fresh, high-quality magnesium turnings. If the magnesium is old, it can be activated by gently crushing the turnings in a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine to the reaction flask to initiate the reaction.

  • Impure Alkyl Halide or Aldehyde: The starting materials may contain impurities that can interfere with the reaction.

    • Solution: Use freshly distilled 3,4-difluorobenzaldehyde and a high-purity methyl halide.

Experimental Workflow for Grignard Reaction:

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification glassware Oven-dried Glassware grignard_formation Formation of Grignard Reagent (MeMgX) glassware->grignard_formation solvents Anhydrous Solvents solvents->grignard_formation reagents Pure Reagents reagents->grignard_formation aldehyde_addition Slow Addition of 3,4-Difluorobenzaldehyde grignard_formation->aldehyde_addition Under Inert Atmosphere quench Acidic Workup (e.g., aq. NH4Cl or dil. HCl) aldehyde_addition->quench extraction Solvent Extraction quench->extraction drying Drying of Organic Layer extraction->drying distillation Distillation or Chromatography drying->distillation

Caption: Workflow for the Grignard synthesis of this compound.

Problem 2: Formation of Byproducts in the Reduction of 3',4'-Difluoroacetophenone

Question: I am reducing 3',4'-difluoroacetophenone to this compound, but I am observing significant byproduct formation, which is complicating purification. What are these byproducts and how can I minimize them?

Answer:

The reduction of acetophenones can sometimes lead to over-reduction or side reactions, especially under harsh conditions.

Common Byproducts and Their Prevention:

ByproductFormation MechanismPrevention Strategy
1-Ethyl-3,4-difluorobenzene Over-reduction of the alcohol product, particularly with strong reducing agents or catalytic hydrogenation under acidic conditions.[8]Use a milder reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent. Avoid overly acidic conditions during workup.
Pinacol Coupling Products Dimerization of the ketone radical anion intermediate, favored by certain reducing agents like magnesium or samarium iodide.Use hydride-based reducing agents like NaBH₄ or lithium aluminum hydride (LAH).
Ether Byproducts (e.g., 1-(3,4-difluorophenyl)ethyl methyl ether) Can form during catalytic hydrogenation if an alcohol like methanol is used as the solvent. The benzylic alcohol is activated on the catalyst surface and can react with the solvent.[8]For catalytic hydrogenation, consider using a non-alcoholic solvent or switch to a chemical reducing agent.

Recommended Protocol for Clean Reduction:

A reliable method for this transformation is the use of sodium borohydride in methanol or ethanol at low temperatures. This method is generally high-yielding and minimizes byproduct formation.

Step-by-Step Protocol:

  • Dissolve 3',4'-difluoroacetophenone in methanol and cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by distillation or column chromatography.

Problem 3: Difficulty in Product Purification

Question: I have successfully synthesized crude this compound, but I am struggling to purify it to the desired level. What are the best methods for purification?

Answer:

The purification of this compound can be challenging due to its physical properties and the nature of potential impurities.

Purification Strategies:

  • Distillation: Vacuum distillation is often the most effective method for purifying the final product on a larger scale. The reduced pressure allows the alcohol to distill at a lower temperature, preventing potential decomposition.

  • Column Chromatography: For smaller scales or for removing closely related impurities, silica gel column chromatography is a good option. A solvent system of ethyl acetate and hexane is typically effective.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective purification method. However, this compound is often an oil at room temperature.

  • Aqueous Washes: During the workup, thorough washing of the organic layer with water and brine is crucial to remove water-soluble impurities and residual reagents.

Troubleshooting Purification:

IssuePotential CauseRecommended Action
Emulsion during extraction Soaps formed from basic quenching of Grignard reactions.Add a small amount of brine to the separatory funnel to help break the emulsion.
Co-elution of impurities in chromatography Impurities with similar polarity to the product.Optimize the solvent system for column chromatography. A shallower gradient of the more polar solvent can improve separation.
Product decomposition during distillation High distillation temperature.Use a higher vacuum to lower the boiling point. Ensure the distillation apparatus is free of acidic or basic residues.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both the Grignard reaction and the reduction of 3',4'-difluoroacetophenone are viable routes. The choice often depends on the availability and cost of the starting materials. The reduction of 3',4'-difluoroacetophenone is often preferred in industrial settings due to its generally milder reaction conditions and easier workup compared to the moisture-sensitive Grignard reaction.

Q2: Are there any green or biocatalytic methods for this synthesis?

A2: Yes, there has been significant research into the biocatalytic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to produce a chiral precursor to this compound.[1][2][3] These methods often employ ketoreductases (KREDs) and can offer high enantioselectivity and conversions under environmentally benign conditions.[9][10]

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques should be used to confirm the structure and purity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Infrared (IR) Spectroscopy: To identify the characteristic alcohol O-H stretch.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Grignard Reaction: Diethyl ether is extremely flammable. The reaction can be exothermic and should be conducted in a fume hood with appropriate fire safety measures in place.

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. It should be handled with care and reactions should be quenched slowly.

  • Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Logical Relationship Diagram for Synthesis Route Selection:

Route_Selection cluster_considerations Key Considerations cluster_routes Synthetic Routes start Synthesis of This compound scale Scale of Reaction start->scale reagent_cost Starting Material Cost & Availability start->reagent_cost equipment Equipment Availability (e.g., for inert atmosphere) start->equipment enantio Enantioselectivity Required? start->enantio grignard Grignard Reaction scale->grignard Lab Scale reduction Ketone Reduction scale->reduction Lab to Pilot Scale reagent_cost->grignard reagent_cost->reduction equipment->grignard Requires Inert Atmosphere Setup equipment->reduction Standard Glassware enantio->grignard Racemic enantio->reduction Racemic (unless with chiral reducing agent) biocatalysis Biocatalytic Reduction enantio->biocatalysis High e.e.

Caption: Decision-making flowchart for selecting a synthetic route.

References

Identification of byproducts in 1-(3,4-Difluorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(3,4-Difluorophenyl)ethanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. As a key intermediate in the preparation of various pharmaceuticals, ensuring its purity and optimizing its yield is critical. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific experimental issues, focusing on the identification of byproducts and the optimization of reaction conditions.

Q1: My yield of this compound is significantly lower than expected. What are the common causes?

Low yield is a frequent issue that can stem from multiple factors depending on your chosen synthetic route. Let's break down the possibilities for the two primary methods.

Route 1: Reduction of 3',4'-Difluoroacetophenone

If you are reducing the ketone precursor, low yield can be attributed to:

  • Incomplete Reaction: The reduction may not have gone to completion. This can be due to an insufficient amount of the reducing agent (e.g., sodium borohydride), low reaction temperature, or a short reaction time. It is crucial to monitor the reaction's progress via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the full consumption of the starting material.[1]

  • Degradation of Reducing Agent: Agents like sodium borohydride can decompose in the presence of moisture or acidic conditions. Ensure you are using an anhydrous solvent and a high-quality reducing agent.

  • Formation of Byproducts: Certain reduction methods, particularly catalytic hydrogenation with aggressive catalysts like platinum, can lead to hydrogenolysis, where the benzylic alcohol is further reduced to the corresponding alkane, 1-ethyl-3,4-difluorobenzene.[2] Additionally, if an alcohol is used as the solvent, there is a possibility of forming an ether byproduct, such as 1-(3,4-difluorophenyl)ethyl methyl ether if methanol is the solvent.[2]

Route 2: Grignard Reaction with 3,4-Difluorobenzaldehyde

The Grignard reaction is highly sensitive, and yield can be compromised by:

  • Moisture Contamination: Grignard reagents are potent bases and will be rapidly quenched by any protic species, especially water.[3] All glassware must be rigorously dried, and anhydrous solvents are essential for success.

  • Poor Grignard Reagent Quality: The Grignard reagent (e.g., methylmagnesium bromide) may have degraded during storage. It's often best to use freshly prepared or recently titrated reagent.

  • Side Reactions of the Grignard Reagent: High temperatures during the formation of the Grignard reagent from 3,4-difluorobromobenzene and magnesium can generate byproducts, reducing the concentration of the active reagent.[4][5]

  • Difficulties in Reaction Initiation: Sometimes, the Grignard reaction can be slow to start. A small crystal of iodine or gentle warming can often initiate the reaction.

Q2: I'm observing an unexpected peak in my GC-MS/HPLC analysis. What could this impurity be?

Identifying unknown peaks requires correlating the synthetic route with plausible side reactions. Below is a summary of common byproducts, their origins, and key analytical characteristics.

Potential Byproduct Likely Synthetic Route Plausible Cause / Mechanism Key Analytical Signature
3',4'-Difluoroacetophenone ReductionIncomplete reduction of the starting material.Corresponds to the mass and fragmentation pattern of the starting ketone.
3,4-Difluorobenzaldehyde Grignard ReactionIncomplete reaction with the Grignard reagent.Corresponds to the mass of the starting aldehyde; characteristic aldehyde proton signal (~9-10 ppm) in ¹H NMR.
1-Ethyl-3,4-difluorobenzene Catalytic HydrogenationHydrogenolysis of the product's benzylic alcohol group.[2]Molecular ion in MS corresponding to the loss of an oxygen atom (C₈H₈F₂).
1,1'-oxybis(1-(3,4-difluorophenyl)ethane) Reduction or GrignardAcid-catalyzed dehydration and etherification between two product molecules.High molecular weight peak in MS. Complex ether signals in NMR.
3,4-Difluorostyrene Reduction or GrignardDehydration of the final alcohol product, often promoted by acidic workup conditions or heat.Molecular ion corresponding to the loss of water from the product.
Bis(3,4-difluorophenyl)methanol Grignard ReactionIf the Grignard reagent is prepared from 3,4-difluorobromobenzene, it can react with the 3,4-difluorobenzaldehyde starting material.High molecular weight peak in MS.
Q3: My final product is difficult to purify. Are there specific techniques you recommend?

Purification challenges often arise from byproducts with similar polarities to the desired this compound.

  • For Non-volatile Impurities: If byproducts include salts or polymeric materials[1], vacuum distillation is an effective method for isolating the more volatile alcohol product.

  • For Isomeric or Structurally Similar Impurities: When distillation is ineffective, column chromatography on silica gel is the method of choice. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the product from less polar byproducts (like 1-ethyl-3,4-difluorobenzene) and more polar ones.

  • Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to achieve high purity.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the synthesis and analysis of this compound.

Q1: What are the primary synthetic routes to prepare this compound?

There are two predominant and industrially relevant pathways for its synthesis. The choice often depends on the availability of starting materials, scale, and desired stereochemistry.

  • Asymmetric Reduction of a Prochiral Ketone: This is a highly favored method for producing enantiomerically pure versions of the alcohol, which are often required as chiral intermediates for drugs like Ticagrelor.[6][7] The starting material is typically 2-chloro-1-(3,4-difluorophenyl)ethanone or 3',4'-difluoroacetophenone, which is then reduced using a ketoreductase (KRED) enzyme.[8][9]

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves treating 3,4-difluorobenzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide).[10][11] This method produces a racemic mixture of the alcohol.

SynthesisRoutes cluster_reduction Reduction Route cluster_grignard Grignard Route Ketone 3',4'-Difluoroacetophenone Product This compound Ketone->Product Reduction (e.g., NaBH₄, KRED) Aldehyde 3,4-Difluorobenzaldehyde Aldehyde->Product Grignard Addition Grignard CH₃MgBr Grignard->Product Grignard Addition

Caption: Primary synthetic routes to this compound.

Q2: Which analytical methods are best suited for monitoring the reaction and assessing final product purity?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring reaction progress and identifying volatile byproducts.[12][13] The mass spectrometer provides molecular weight and fragmentation data, which is invaluable for impurity identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for assessing the purity of the final product, especially for non-volatile impurities.[14] Chiral HPLC columns can be used to determine the enantiomeric excess (ee) if an asymmetric synthesis was performed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and characterizing impurities after isolation. Specific proton and carbon chemical shifts provide a definitive fingerprint of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for quickly confirming the conversion of starting material to product, for example, by observing the disappearance of the ketone carbonyl stretch (~1690 cm⁻¹) and the appearance of a broad alcohol O-H stretch (~3300 cm⁻¹).

Q3: How can I minimize byproduct formation from the outset?

Proactive control of reaction conditions is the most effective strategy.

Byproduct_Mitigation Start Goal: Minimize Byproducts Temp Control Temperature Start->Temp Avoids thermal degradation and side reactions Stoich Precise Stoichiometry Start->Stoich Prevents excess reagent driven side reactions Atmo Inert Atmosphere Start->Atmo Crucial for sensitive reagents (e.g., Grignard) Solvent Choose Solvent Carefully Start->Solvent Avoids solvent participation in reaction (e.g., ether formation) Catalyst Select Mild Catalysts Start->Catalyst Avoids over-reduction or aggressive side reactions

Caption: Key strategies for minimizing byproduct formation.

  • Temperature Control: For most reductions and especially for Grignard reactions, maintaining a low temperature (e.g., 0 °C) is critical to suppress side reactions.[1]

  • Inert Atmosphere: For oxygen and moisture-sensitive reactions like the Grignard, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is non-negotiable.

  • Reagent Purity: Always use high-purity, freshly opened or distilled starting materials, solvents, and reagents.

  • Controlled Addition: Add reagents slowly and portion-wise to maintain control over the reaction exotherm and minimize localized high concentrations that can promote side reactions.

Experimental Protocols

Protocol: GC-MS Analysis for Purity Assessment and Byproduct Identification

This protocol provides a general workflow for analyzing a sample from the synthesis of this compound.

1. Sample Preparation: a. Dilute ~5-10 mg of the crude reaction mixture or purified product in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane). b. Vortex the sample for 30 seconds to ensure homogeneity. c. If the sample contains solids, filter it through a 0.45 µm syringe filter into a GC vial.[13]

2. Instrument Setup (Example Conditions): a. GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or similar). b. Injection: Inject 1 µL of the prepared sample in splitless mode to maximize sensitivity for trace impurities.[13] c. Oven Program: i. Initial temperature: 60 °C, hold for 2 minutes. ii. Ramp: Increase temperature at a rate of 10 °C/min to 250 °C. iii. Final hold: Hold at 250 °C for 5 minutes. d. Carrier Gas: Helium at a constant flow rate of ~1 mL/min. e. MS Detector: i. Ionization Mode: Electron Impact (EI) at 70 eV. ii. Mass Range: Scan from m/z 40 to 400.

3. Data Analysis: a. Identify the peak for this compound based on its retention time and expected mass spectrum (Molecular Ion: m/z 158; key fragments from loss of CH₃, H₂O). b. Integrate all peaks in the chromatogram to determine the relative percentage purity. c. For unknown peaks, analyze their mass spectra. Search the NIST library or interpret the fragmentation patterns to propose structures, cross-referencing with the potential byproducts listed in the table above.

References

Technical Support Center: Optimizing the Enzymatic Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of chiral alcohols. This guide, developed by our senior application scientists, provides in-depth answers to common questions and offers structured troubleshooting advice to help you overcome challenges in your experimental workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that researchers often have when setting up an enzymatic synthesis of chiral alcohols.

Q1: What are the primary classes of enzymes used for chiral alcohol synthesis, and how do they function?

The most prominent enzymes used for the asymmetric synthesis of chiral alcohols are oxidoreductases, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). These enzymes catalyze the reduction of a prochiral ketone to a chiral secondary alcohol with high stereoselectivity. The reaction mechanism involves the transfer of a hydride ion from a nicotinamide cofactor, either NADH or NADPH, to the carbonyl carbon of the ketone substrate. The enzyme's active site architecture precisely orients the substrate and cofactor, ensuring the hydride is delivered to a specific face of the carbonyl, thus establishing the alcohol's stereochemistry.

Q2: How do I select the most suitable enzyme for my specific ketone substrate?

Enzyme selection is a critical first step. While enzymes are highly selective, their substrate scope can be broad. The most effective method for finding a suitable enzyme is through screening a diverse panel of KREDs or ADHs. These screening kits are commercially available from various suppliers and contain a collection of enzymes with different substrate specificities, stereopreferences (either (R)- or (S)-selective), and operational stabilities. The ideal enzyme will exhibit high conversion and excellent enantioselectivity (>99% ee) for your target substrate under favorable process conditions.

Q3: Why is cofactor regeneration essential, and what are the common methods?

The nicotinamide cofactors (NADH/NADPH) are expensive stoichiometric reagents, making their use in large-scale synthesis economically unfeasible. Therefore, an efficient in situ regeneration system is required to continuously recycle the oxidized cofactor (NAD+/NADP+) back to its reduced form (NADH/NADPH).

There are two primary methods for cofactor regeneration:

  • Substrate-coupled regeneration: This is the simplest approach, where a sacrificial alcohol (e.g., isopropanol) is added in large excess to the reaction mixture. The same KRED that reduces the target ketone also oxidizes the sacrificial alcohol, regenerating the cofactor.

  • Enzyme-coupled regeneration: This method uses a second enzyme-substrate pair to regenerate the cofactor. A common system is the use of glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NADP+ to NADPH. This system is highly efficient due to the favorable thermodynamics of glucose oxidation.

The diagram below illustrates an enzyme-coupled regeneration system.

CofactorRegeneration cluster_main Primary Reaction cluster_regen Cofactor Regeneration Cycle Ketone Prochiral Ketone KRED Ketoreductase (KRED) Ketone->KRED Substrate Alcohol Chiral Alcohol KRED->Alcohol Product NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED NADPH->NADP Hydride Transfer NADP->NADPH Regeneration GDH Glucose Dehydrogenase (GDH) NADP->GDH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH Troubleshooting Start Low Conversion Observed CheckActivity 1. Confirm Enzyme Activity (Use a control substrate) Start->CheckActivity CheckCofactor 2. Verify Cofactor Regeneration System CheckActivity->CheckCofactor Activity OK InactiveEnzyme Solution: Source new enzyme batch. Check storage conditions. CheckActivity->InactiveEnzyme No Activity CheckInhibition 3. Test for Substrate/ Product Inhibition CheckCofactor->CheckInhibition Regen OK RegenFail Solution: Increase GDH/IPA conc. Check glucose stock. CheckCofactor->RegenFail Regen Failed CheckConditions 4. Re-evaluate Reaction Conditions (pH, Temp) CheckInhibition->CheckConditions No Inhibition Inhibition Solution: Lower substrate conc. Consider in situ product removal. CheckInhibition->Inhibition Inhibition Detected BadConditions Solution: Re-optimize pH/temp. Ensure proper buffering. CheckConditions->BadConditions Conditions Sub-optimal

Technical Support Center: Strategies for Improving the Yield of 1-(3,4-Difluorophenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 1-(3,4-Difluorophenyl)ethanol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this critical chiral intermediate. The following content is structured in a question-and-answer format to directly address the practical issues you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two predominant and well-established synthetic strategies for the preparation of this compound:

  • Reduction of 3',4'-Difluoroacetophenone: This is a widely used method that involves the reduction of the ketone functionality. The choice of reducing agent is critical as it determines the stereochemical outcome of the product. For a racemic mixture, a simple reducing agent like sodium borohydride is sufficient. However, for the synthesis of a specific enantiomer, an asymmetric reduction is necessary, often employing biocatalysis or a chiral catalyst.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 3,4-difluorobenzaldehyde. This method is straightforward for producing the racemic alcohol.

Q2: My primary goal is to synthesize a single enantiomer of this compound. Which synthetic route is more suitable?

A2: For the production of a single enantiomer with high enantiomeric excess (e.e.), the asymmetric reduction of 3',4'-difluoroacetophenone is generally the more robust and preferred method. This is because there are numerous highly selective catalysts and biocatalytic systems available for the asymmetric reduction of ketones. While asymmetric Grignard additions are possible, they often require more specialized and sensitive reagents.

Q3: What are the most common analytical techniques to monitor the reaction progress and determine the final product's purity and enantiomeric excess?

A3: A combination of chromatographic techniques is essential for monitoring this synthesis:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for qualitatively monitoring the consumption of the starting material and the formation of the product in real-time.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is excellent for determining the conversion rate and assessing the purity of the final product by separating the alcohol from any remaining starting material or byproducts.[1][2][3]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess of your final product. It utilizes a chiral stationary phase to separate the two enantiomers, allowing for their precise quantification.[4][5][6][7][8]

Troubleshooting Guide: Reduction of 3',4'-Difluoroacetophenone

This section addresses common issues encountered during the synthesis of this compound via the reduction of 3',4'-difluoroacetophenone.

Scenario 1: Low or Incomplete Conversion

Q: I am performing a sodium borohydride reduction of 3',4'-difluoroacetophenone, and my TLC/GC analysis shows a significant amount of unreacted starting material even after an extended reaction time. What could be the issue?

A: Several factors can lead to incomplete reduction when using sodium borohydride (NaBH₄). Let's troubleshoot this systematically.

  • Root Cause 1: Reagent Quality and Stoichiometry. NaBH₄ is susceptible to decomposition upon exposure to moisture. Ensure you are using a fresh, high-quality reagent. Also, verify the stoichiometry; while theoretically, one mole of NaBH₄ can reduce four moles of a ketone, it is common practice to use a molar excess (e.g., 1.5 to 2 equivalents of hydride) to ensure the reaction goes to completion.[9]

  • Root Cause 2: Solvent Choice. The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are typically effective for NaBH₄ reductions.[10][11] If the reaction is sluggish, ensure your solvent is anhydrous if you are performing the reaction in an aprotic solvent like THF, as water can consume the reducing agent.

  • Root Cause 3: Reaction Temperature. While NaBH₄ reductions are often performed at room temperature or 0 °C, gentle warming may be necessary for less reactive ketones. However, be cautious, as higher temperatures can lead to side reactions.

Troubleshooting Workflow:

start Low Conversion in NaBH4 Reduction check_reagent Verify NaBH4 quality and stoichiometry (use 1.5-2 eq. hydride) start->check_reagent check_solvent Ensure appropriate solvent (e.g., MeOH, EtOH) is used and is anhydrous if required check_reagent->check_solvent If reagent is good check_temp Consider gentle warming if reaction is sluggish at RT check_solvent->check_temp If solvent is appropriate monitor_tlc Monitor reaction by TLC/GC check_temp->monitor_tlc success Reaction complete monitor_tlc->success Reactant consumed failure Conversion still low monitor_tlc->failure Reactant remains

Troubleshooting Low Conversion in NaBH4 Reduction

Scenario 2: Poor Enantioselectivity in Asymmetric Reduction

Q: I am attempting an asymmetric reduction of 3',4'-difluoroacetophenone using a CBS catalyst, but the enantiomeric excess (e.e.) of my product is low. How can I improve this?

A: Achieving high enantioselectivity in asymmetric reductions is highly dependent on precise control of reaction conditions.

  • Root Cause 1: Catalyst Purity and Loading. The chiral catalyst (e.g., a Corey-Bakshi-Shibata or CBS catalyst) must be of high purity. Even small impurities can have a detrimental effect on enantioselectivity. Ensure the catalyst loading is optimized; typically, catalytic amounts are sufficient.

  • Root Cause 2: Borane Source and Stoichiometry. The borane source (e.g., borane-THF complex or borane-dimethyl sulfide complex) must be fresh and accurately titrated. The stoichiometry of the borane relative to the ketone is critical. An excess of borane can lead to a non-catalyzed background reduction, which will produce a racemic product and thus lower the overall e.e.

  • Root Cause 3: Reaction Temperature. Asymmetric reductions are often highly sensitive to temperature. Running the reaction at a lower temperature (e.g., -20 °C to -78 °C) can significantly enhance enantioselectivity by favoring the more ordered, stereodifferentiating transition state.

  • Root Cause 4: Rate of Addition. A slow, controlled addition of the ketone to the pre-formed catalyst-borane complex is crucial. This ensures that the catalyzed reduction is always favored over the non-catalyzed pathway.[12]

Troubleshooting Guide: Grignard Reaction

This section addresses common issues when synthesizing this compound via the reaction of a methyl Grignard reagent with 3,4-difluorobenzaldehyde.

Scenario 1: Grignard Reaction Fails to Initiate

Q: I am trying to prepare methylmagnesium bromide, but the reaction with magnesium turnings won't start. What can I do?

A: The initiation of a Grignard reaction is notoriously tricky and is often hindered by the passivating oxide layer on the magnesium surface.

  • Troubleshooting Tip 1: Ensure Anhydrous Conditions. Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[13]

  • Troubleshooting Tip 2: Activate the Magnesium. The magnesium turnings need to have a fresh, oxide-free surface to react. Several activation methods can be employed:

    • Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod can expose a fresh surface.

    • Chemical Activation: Adding a small crystal of iodine (the brown color will dissipate upon reaction initiation) or a few drops of 1,2-dibromoethane are effective chemical activation methods.[14][15]

  • Troubleshooting Tip 3: Use an Initiator. Adding a small amount of a pre-formed Grignard reagent can often initiate the reaction.

Scenario 2: Low Yield of the Desired Alcohol

Q: My Grignard reaction worked, but the yield of this compound is lower than expected, and I have significant byproduct formation.

A: Low yields in Grignard reactions are often due to side reactions.

  • Side Reaction 1: Wurtz Coupling. The Grignard reagent can react with the unreacted methyl halide to form ethane. To minimize this, add the methyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.

  • Side Reaction 2: Reaction with Starting Material. If the 3,4-difluorobenzaldehyde is added too quickly or at too high a temperature, side reactions can occur. A slow, dropwise addition of the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C) is recommended to control the exothermic reaction.[16]

  • Side Reaction 3: Enolization of the Aldehyde. While less common with benzaldehydes, the Grignard reagent can act as a base and deprotonate the alpha-carbon of an enolizable aldehyde. This is generally not a major issue with 3,4-difluorobenzaldehyde, which lacks alpha-protons.

Decision Tree for Grignard Reaction Troubleshooting:

start Grignard Reaction Issue no_initiation Reaction does not start start->no_initiation low_yield Low yield of alcohol start->low_yield dry_glassware Ensure all glassware and reagents are anhydrous no_initiation->dry_glassware Check for moisture slow_addition Slowly add aldehyde to Grignard at low temperature low_yield->slow_addition Check addition rate activate_mg Activate Mg with iodine or 1,2-dibromoethane dry_glassware->activate_mg If conditions are dry check_side_products Analyze byproducts (e.g., Wurtz coupling) slow_addition->check_side_products If yield is still low

Troubleshooting the Grignard Reaction

Experimental Protocols

Protocol 1: Racemic Synthesis of this compound via NaBH₄ Reduction

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3',4'-difluoroacetophenone (1.0 eq) in methanol (10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (0.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride to quench the excess NaBH₄.

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product. Purify by flash column chromatography if necessary.

Protocol 2: Grignard Synthesis of Racemic this compound

  • Grignard Formation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add a small crystal of iodine.

    • In a dropping funnel, dissolve methyl iodide (1.1 eq) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent to 0 °C.

    • Dissolve 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard solution.

    • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography.

Summary of Synthetic Strategies and Expected Outcomes

MethodStarting MaterialKey ReagentsStereochemistryTypical YieldKey Advantages & Disadvantages
Sodium Borohydride Reduction 3',4'-DifluoroacetophenoneNaBH₄, MethanolRacemic85-95%Advantages: Simple, inexpensive, high yield. Disadvantages: Produces a racemic mixture.
Asymmetric Reduction (CBS) 3',4'-DifluoroacetophenoneCBS catalyst, BoraneEnantiomerically enriched80-95%Advantages: High enantioselectivity (>95% e.e. achievable). Disadvantages: Requires specialized chiral catalysts and strict control of reaction conditions.
Grignard Reaction 3,4-DifluorobenzaldehydeCH₃MgI, Diethyl etherRacemic70-85%Advantages: Classic C-C bond formation. Disadvantages: Sensitive to moisture, potential for side reactions.

This guide provides a foundational framework for troubleshooting and optimizing the synthesis of this compound. For further, more specific inquiries, please do not hesitate to contact our technical support team.

References

Technical Support Center: Purification of 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3,4-Difluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the successful isolation of your target compound with high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question: My yield of this compound is significantly lower than expected after column chromatography. What are the potential causes and solutions?

Answer:

Low yield after column chromatography is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.

  • Improper Solvent System Selection: The polarity of the eluent is critical for effective separation.[1][2] If the solvent system is too polar, your product may elute too quickly along with impurities, leading to mixed fractions and subsequent loss during purification of those fractions. Conversely, if the eluent is not polar enough, the product may not elute from the column at all or may elute very slowly, resulting in broad bands and poor separation.

    • Solution: Before performing a large-scale column, it is best practice to first determine the optimal solvent system using thin-layer chromatography (TLC).[2][3] Aim for a retention factor (Rf) of approximately 0.2-0.3 for your product to ensure good separation.[2] A common starting point for compounds like this compound is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation and product loss.[1] The adsorbent has a finite capacity, and exceeding it will result in broad, overlapping bands.

    • Solution: A general rule of thumb is to use a ratio of adsorbent to crude product weight of at least 20-50:1.[1] For difficult separations, a higher ratio may be necessary.

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation.[1] This can cause the product to co-elute with impurities.

    • Solution: Ensure the adsorbent is packed uniformly. The "slurry method," where the adsorbent is mixed with the initial eluent and poured into the column, is generally preferred to the "dry method" to avoid air bubbles and channels.[1][3]

  • Product Degradation on Silica Gel: Silica gel is slightly acidic and can sometimes cause degradation of acid-sensitive compounds.[1]

    • Solution: If you suspect your product is degrading, you can use a less acidic stationary phase like neutral alumina. Alternatively, you can add a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1%), to the eluent to neutralize the silica gel.

Question: I'm observing a persistent impurity with a similar polarity to this compound on TLC. How can I effectively remove it?

Answer:

Separating compounds with similar polarities is a common challenge in purification. Here are several strategies to address this:

  • Optimize Column Chromatography Conditions:

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can improve the separation of closely eluting compounds.[4]

    • Finer Mesh Silica: Using silica gel with a smaller particle size (higher mesh number) can increase the surface area and improve separation efficiency.

    • Longer Column: Increasing the length of the column provides more opportunities for the separation to occur.

  • Recrystallization: If your product is a solid at room temperature, recrystallization can be a highly effective purification technique.[5][6][7] The principle relies on the difference in solubility of the product and the impurity in a given solvent at different temperatures.[7]

    • Solution: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section below. You will need to screen various solvents to find one in which your product is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the impurity remains soluble at low temperatures.[6]

  • Distillation: If the impurity has a significantly different boiling point from this compound, fractional distillation under reduced pressure can be an excellent purification method.[8][9][10] This is particularly useful for removing non-volatile or highly volatile impurities.

  • Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution. However, this technique is generally more expensive and time-consuming than the methods mentioned above.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in the synthesis of this compound?

A1: The impurities present in your reaction mixture will depend on the synthetic route used. However, some common impurities could include:

  • Starting Materials: Unreacted starting materials, such as 3,4-difluoroacetophenone and the reducing agent.

  • Byproducts of Reduction: Depending on the reducing agent used (e.g., sodium borohydride), byproducts may be present.

  • Positional Isomers: If the starting materials were not pure, you might have isomeric impurities. For instance, impurities from the synthesis of the precursor 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can carry through.[11]

  • Over-reduction Products: In some cases, the aromatic ring could be partially reduced, although this is less common with mild reducing agents.

  • Degradation Products: The product itself might degrade under certain conditions (e.g., strong acid or base, high temperatures).[12]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical techniques is often best for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of your sample and detecting impurities.[13] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and confirming the mass of your product.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and identifying any structural isomers or other impurities. Quantitative NMR (qNMR) can also be used for purity determination.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) group in your alcohol.

Q3: What are the recommended storage conditions for purified this compound?

A3: To maintain the integrity of your purified product, it should be stored in a cool, well-ventilated area in a tightly sealed container.[16] Storing under an inert atmosphere, such as argon or nitrogen, can help prevent oxidation.[16]

Q4: What safety precautions should I take when handling this compound?

A4: Always handle chemicals in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18] Avoid contact with skin and eyes.[17] In case of contact, wash the affected area immediately with plenty of water.[16] Consult the Safety Data Sheet (SDS) for detailed safety information.[17][18][19]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Identify the solvent system that gives your product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • In a separate beaker, make a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add another layer of sand on top.

    • Drain the excess solvent until the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying solid this compound by recrystallization.

Materials:

  • Crude this compound

  • Various solvents for screening (e.g., ethanol, methanol, isopropanol, toluene, hexane, water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add a small amount of a different solvent to each test tube.

    • Observe the solubility at room temperature. A suitable solvent should show low solubility.

    • Heat the test tubes and observe the solubility. The ideal solvent will completely dissolve the product at an elevated temperature.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of crystals.

  • Recrystallization:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[5]

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.[20]

    • If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them.[5]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[5]

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent System (v/v)Typical Application
Hexane:Ethyl Acetate (9:1 - 7:3)Good starting point for initial purification.
Dichloromethane:Methanol (99:1 - 95:5)For more polar impurities.
Toluene:Acetone (9:1 - 8:2)Alternative non-halogenated solvent system.

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₈F₂O
Molecular Weight158.15 g/mol
AppearanceConsult supplier information
Boiling PointConsult supplier information
Melting PointConsult supplier information

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purification Purification Method cluster_post Post-Purification Crude Crude Reaction Mixture Analysis Initial Purity Analysis (TLC, GC-MS) Crude->Analysis Column Column Chromatography Analysis->Column Primary Method Recrystal Recrystallization Analysis->Recrystal If Solid Distill Distillation Analysis->Distill If Liquid & BP Difference PureAnalysis Purity Assessment (HPLC, NMR) Column->PureAnalysis Recrystal->PureAnalysis Distill->PureAnalysis PureProduct Pure this compound PureAnalysis->PureProduct

Caption: Experimental workflow for the purification of this compound.

TroubleshootingTree cluster_yield Low Yield cluster_purity Low Purity Start Low Purity or Yield Issue Yield_Check1 Check Column Conditions Start->Yield_Check1 Purity_Check1 Similar Polarity Impurity? Start->Purity_Check1 Yield_Sol1 Optimize Solvent, Packing, Loading Yield_Check1->Yield_Sol1 Yield_Check2 Product Degradation? Yield_Check1->Yield_Check2 Yield_Sol2 Use Neutral Alumina or Base Yield_Check2->Yield_Sol2 Purity_Sol1 Gradient Elution, Recrystallization, or Distillation Purity_Check1->Purity_Sol1 Purity_Check2 Multiple Impurities? Purity_Check1->Purity_Check2 Purity_Sol2 Sequential Purification Steps (e.g., Column then Recrystallization) Purity_Check2->Purity_Sol2

Caption: Decision-making tree for troubleshooting purification issues.

References

Overcoming low enantioselectivity in the synthesis of 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Enantioselective Synthesis of 1-(3,4-Difluorophenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of this critical chiral intermediate. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to help you overcome challenges related to low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of this compound?

A1: The most prevalent and effective methods involve the asymmetric reduction of the prochiral ketone, 3',4'-difluoroacetophenone. Key strategies include:

  • Asymmetric Transfer Hydrogenation (ATH): This is a widely adopted method that utilizes catalysts like the Noyori-type ruthenium complexes, such as Ru-TsDPEN, with a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[1][2] This approach is often favored for its operational simplicity and high enantioselectivity.

  • Catalytic Hydrogenation: This method employs molecular hydrogen as the reductant in the presence of a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium.[3][4]

  • Biocatalysis: The use of enzymes, such as ketoreductases or alcohol dehydrogenases, offers a green and highly selective alternative for the reduction of the ketone.[5][6]

Q2: What is a typical target for enantiomeric excess (ee) in this synthesis?

A2: For pharmaceutical applications, an enantiomeric excess of >99% ee is often the goal. However, achieving this requires careful optimization of the reaction conditions. Many published procedures report enantioselectivities in the range of 95-99% ee for analogous substrates under optimized conditions.[1][7]

Q3: Why is achieving high enantioselectivity in the synthesis of this compound important?

A3: this compound is a key chiral building block in the synthesis of various pharmaceuticals. For instance, the (S)-enantiomer is a crucial intermediate for the antiplatelet drug Ticagrelor.[6] The stereochemistry of the alcohol directly influences the biological activity and safety profile of the final active pharmaceutical ingredient (API).

Troubleshooting Guide: Overcoming Low Enantioselectivity

This guide provides a systematic approach to diagnosing and resolving common issues leading to suboptimal enantiomeric excess (ee) in the synthesis of this compound, particularly when using asymmetric transfer hydrogenation with Noyori-type catalysts.

Issue: My enantiomeric excess (ee) is consistently below 90%. What are the primary factors to investigate?

Low enantioselectivity can stem from several sources. The following troubleshooting workflow will guide you through a logical process of elimination to identify and rectify the root cause.

Troubleshooting_Workflow start Low Enantiomeric Excess (<90% ee) catalyst Step 1: Catalyst Integrity & Activity start->catalyst conditions Step 2: Reaction Conditions Optimization catalyst->conditions Catalyst Verified reagents Step 3: Reagent & Substrate Purity conditions->reagents Conditions Optimized protocol Step 4: Protocol Adherence & Technique reagents->protocol Reagents Verified high_ee High Enantiomeric Excess (>95% ee) protocol->high_ee Protocol Confirmed Optimization_Workflow start Define Target: (S)-1-(3,4-Difluorophenyl)ethanol >99% ee catalyst_selection Select Catalyst: (S,S)-Ru-TsDPEN start->catalyst_selection initial_screen Initial Reaction Screen (e.g., 25°C, 1 mol% catalyst) catalyst_selection->initial_screen analyze_ee Analyze Enantiomeric Excess (ee) initial_screen->analyze_ee decision ee < 99%? analyze_ee->decision optimize Troubleshoot & Optimize (Temperature, Solvent, etc.) decision->optimize Yes success Process Validated: ee > 99% decision->success No optimize->initial_screen Iterate

References

Troubleshooting guide for the asymmetric reduction of difluorophenyl ketones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of difluorophenyl ketones is a critical transformation in medicinal chemistry and materials science, providing access to chiral difluorophenyl alcohols, which are valuable building blocks for a wide range of biologically active molecules and functional materials. However, the presence of the strongly electron-withdrawing fluorine atoms on the aromatic ring introduces unique challenges that can lead to suboptimal results. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address common issues encountered during these reactions, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but the enantiomeric excess (ee) is low. What are the most likely causes and how can I improve it?

Low enantioselectivity is the most common challenge in the asymmetric reduction of difluorophenyl ketones. The electron-withdrawing nature of the fluorine atoms can increase the reactivity of the carbonyl group, leading to a higher propensity for background, non-catalyzed reduction, which is non-enantioselective.

Primary Causes and Solutions:

  • Suboptimal Temperature: Higher temperatures can decrease the transition state's energy difference between the two enantiomeric pathways, leading to lower ee.[1]

    • Solution: Perform a temperature screen. Start at room temperature and incrementally decrease the temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Lower temperatures generally favor higher enantioselectivity, although the reaction rate will decrease.

  • Presence of Moisture: Water can hydrolyze both the borane reagent and the catalyst (especially oxazaborolidine-based catalysts like CBS), leading to non-selective reduction by achiral borohydride species.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and fresh, high-quality reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry: An incorrect ratio of catalyst to reducing agent or substrate can promote the non-catalyzed pathway.

    • Solution: Carefully control the stoichiometry. For catalytic reductions, ensure the catalyst loading is appropriate (typically 5-10 mol% for CBS reductions). The reducing agent should be added slowly to the mixture of the substrate and catalyst to maintain a low concentration of the reducing agent, thus favoring the catalyzed pathway.[2][3]

  • Impure Substrate or Reagents: Impurities in the difluorophenyl ketone substrate, solvent, or reducing agent can interfere with or poison the catalyst.

    • Solution: Purify the ketone substrate (e.g., by recrystallization or column chromatography) before the reaction. Use freshly distilled, anhydrous solvents and high-purity reducing agents.

Troubleshooting Workflow for Low Enantiomeric Excess

low_ee_workflow start Low Enantiomeric Excess (ee) Observed check_water Verify Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) start->check_water check_temp Optimize Reaction Temperature (Perform Temperature Screen) check_water->check_temp end Improved Enantioselectivity check_water->end If moisture was present check_stoichiometry Verify Reagent Stoichiometry (Catalyst, Reductant, Substrate) check_temp->check_stoichiometry check_temp->end If temperature was suboptimal check_purity Assess Reagent and Substrate Purity check_stoichiometry->check_purity slow_addition Implement Slow Addition of Reductant check_stoichiometry->slow_addition If non-catalyzed reduction suspected purify_reagents Purify Substrate and Reagents check_purity->purify_reagents If impurities suspected rescreen_catalyst Consider a Different Catalyst System (e.g., Noyori vs. CBS) check_purity->rescreen_catalyst If all else fails slow_addition->end purify_reagents->check_stoichiometry rescreen_catalyst->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Q2: The reaction is very slow or is not proceeding to completion. What should I investigate?

Low or no conversion can be frustrating, especially when enantioselectivity is the primary goal. Several factors can contribute to a stalled reaction.

  • Catalyst Inactivity or Deactivation: The catalyst may be old, may have been improperly stored, or may have decomposed. Some catalysts are sensitive to air and moisture.[4]

    • Solution: Use a fresh batch of catalyst or a newly opened bottle. For catalysts prepared in-situ, ensure the preparation procedure is followed meticulously under inert conditions.[1]

  • Low Reaction Temperature: While lower temperatures are beneficial for enantioselectivity, they also significantly reduce the reaction rate.

    • Solution: If the reaction is too slow at a very low temperature, find a balance by slightly increasing the temperature. Monitor the reaction progress and ee at different temperatures to find the optimal compromise.

  • Insufficient Catalyst Loading: Too little catalyst will naturally lead to a slow reaction.

    • Solution: While catalytic amounts are desired, for challenging substrates like some difluorophenyl ketones, a higher catalyst loading (e.g., up to 20 mol%) may be necessary to achieve a reasonable reaction rate.

  • Steric Hindrance: If the difluorophenyl ketone is particularly bulky, its approach to the catalytic site may be hindered, slowing down the reaction.

    • Solution: Consider a different catalyst with a less sterically demanding chiral environment. Alternatively, a more reactive reducing agent might be necessary, though this could negatively impact enantioselectivity.

Q3: I am observing significant side products. What are they and how can I avoid them?

The formation of side products can complicate purification and reduce the yield of the desired chiral alcohol.

  • Hydroboration of the Aromatic Ring: With borane-based reducing agents, under certain conditions, hydroboration of the electron-rich aromatic ring can occur, although this is less common with difluorophenyl systems due to the electron-withdrawing nature of the fluorine atoms.

    • Solution: Use a milder borane source, such as catecholborane, in conjunction with a CBS catalyst.[5] Maintain a low reaction temperature.

  • Over-reduction or Decomposition: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), the product alcohol may undergo further reactions or decompose.

    • Solution: Monitor the reaction closely by TLC or GC/LC-MS and stop the reaction as soon as the starting material is consumed. Use milder workup conditions.

Experimental Protocols

Protocol 1: General Procedure for CBS-Catalyzed Asymmetric Reduction of 2',4'-Difluorophenylacetophenone

This protocol provides a starting point for the optimization of the asymmetric reduction of a representative difluorophenyl ketone.

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M) or Borane-THF complex (BH3·THF, 1 M in THF)

  • 2',4'-Difluorophenylacetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2',4'-difluorophenylacetophenone (1.0 mmol, 1.0 equiv).

  • Dissolve the ketone in anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 0.1 equiv) dropwise.

  • Stir the mixture for 10-15 minutes at 0 °C.

  • Slowly add the borane-dimethyl sulfide complex or borane-THF solution (0.8-1.2 mmol, 0.8-1.2 equiv) dropwise over 30-60 minutes using a syringe pump, ensuring the internal temperature does not rise significantly.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1 M HCl (5 mL) and stir for another 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated NaHCO3 solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Data Presentation: Influence of Temperature on Enantioselectivity

Temperature (°C)Enantiomeric Excess (% ee)Reaction Time (h)
25851
0922.5
-20966
-40>9812

Note: The data in this table is illustrative and will vary depending on the specific substrate, catalyst, and other reaction conditions.

Protocol 2: General Procedure for Noyori-Type Asymmetric Transfer Hydrogenation

This method is an excellent alternative to borane-based reductions, particularly when functional group tolerance is a concern.

Materials:

  • [RuCl2(p-cymene)]2

  • (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Difluorophenyl ketone

  • Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Anhydrous isopropanol or dichloromethane

Procedure:

  • In a glovebox or under an inert atmosphere, add [RuCl2(p-cymene)]2 (0.005 mmol, 0.01 equiv Ru) and (S,S)-TsDPEN (0.011 mmol, 0.011 equiv) to a dry Schlenk flask.

  • Add anhydrous, degassed solvent (e.g., isopropanol or dichloromethane, 2 mL).

  • Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

  • Add the difluorophenyl ketone (1.0 mmol, 1.0 equiv).

  • Add the formic acid/triethylamine azeotrope (5:2, 2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C) and monitor by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Logical Relationship Diagram for Catalyst Selection

catalyst_selection start Substrate: Difluorophenyl Ketone functional_groups Are there borane-sensitive functional groups present? start->functional_groups cbs CBS Reduction (e.g., with BH3-SMe2) functional_groups->cbs No noyori Noyori-type Transfer Hydrogenation (e.g., with HCOOH/NEt3) functional_groups->noyori Yes steric_hindrance Is the ketone highly sterically hindered? cbs->steric_hindrance steric_hindrance->noyori No, either can be tried cbs_less_hindered CBS may be more effective steric_hindrance->cbs_less_hindered Yes

Caption: Decision tree for selecting a catalyst system.

References

Technical Support Center: Purification of 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3,4-Difluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key chiral intermediate. Our approach moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios.

Section 1: Understanding and Assessing Your Crude Material

Before beginning any purification, a preliminary assessment of your crude product is critical. This initial analysis will inform your purification strategy, saving significant time and resources.

Q1: What are the most common impurities I might find in my crude this compound?

The impurity profile is almost entirely dependent on the synthetic route used. The two most common routes are the reduction of 3,4-difluoroacetophenone and the Grignard reaction.

If you used a reduction method (e.g., with Sodium Borohydride, NaBH₄):

  • Unreacted Starting Material: 3,4-difluoroacetophenone is the most common impurity.[1] Its presence indicates an incomplete reaction.

  • Byproducts from Reducing Agent: Residual borate salts from NaBH₄. These are typically water-soluble and easily removed during an aqueous workup.

  • Solvent Residues: The solvent used for the reduction (e.g., methanol, ethanol).[2]

If you used a Grignard reaction (e.g., 3,4-difluorophenylmagnesium bromide reacting with acetaldehyde):

  • Unreacted Starting Materials: Residual 3,4-difluorophenylmagnesium bromide or acetaldehyde.

  • Side-Reaction Products:

    • Biphenyl Impurity: A significant byproduct can be the Wurtz-type coupling of the Grignard reagent with unreacted aryl halide, forming 3,3',4,4'-tetrafluorobiphenyl.[3] This is favored by higher temperatures and high concentrations of the aryl halide.

    • Benzene: The Grignard reagent is a strong base and will react with any trace amounts of water or other protic sources to produce fluorobenzene.

  • Workup-Related Impurities: Magnesium salts (e.g., Mg(OH)Br) formed during quenching.[4] These are typically removed with an acidic aqueous wash.

Q2: How can I quickly assess the impurity profile of my crude sample?

Thin-Layer Chromatography (TLC) is an indispensable tool for a rapid, qualitative assessment.[5][6]

Protocol for TLC Analysis:

  • Prepare Samples: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Also, prepare a solution of your starting material (e.g., 3,4-difluoroacetophenone) as a reference.

  • Spot the Plate: On a silica gel TLC plate, spot the starting material in one lane, your crude reaction mixture in a middle lane, and a "co-spot" (both starting material and crude mixture spotted on top of each other) in a third lane.[6]

  • Elute: Develop the plate using a mobile phase that gives good separation. A common eluent system for this type of compound is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., in a 9:1 or 4:1 ratio).[7]

  • Visualize: Visualize the plate under a UV lamp (254 nm).[7] The aromatic rings will appear as dark spots.

  • Interpret:

    • The product, this compound, is more polar than the starting ketone and will have a lower Retention Factor (Rƒ) value (it will travel less distance up the plate).

    • The presence of a spot in your crude lane that corresponds to the Rƒ of your starting material confirms its presence as an impurity.[8]

    • Multiple spots indicate the presence of various impurities.

dot graph TD { width="760" rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead=vee];

} Caption: TLC analysis of a ketone reduction.

Section 2: Purification Strategy and Troubleshooting

The choice of purification method depends on the physical state of your crude product and the nature of the impurities identified in your initial assessment.

dot graph flowchart { width="760" bgcolor="#FFFFFF" node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4"];

} Caption: Decision workflow for purification.

Q3: My crude product is a solid. How do I choose the best solvent for recrystallization?

Recrystallization is a powerful technique for purifying solids.[9] The key is selecting a solvent where your desired compound has high solubility at high temperatures but low solubility at low temperatures.[10] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (removed by hot filtration).

Solvent Selection Protocol:

  • Place a small amount of your crude solid (20-30 mg) into a test tube.

  • Add a few drops of a test solvent at room temperature. If the solid dissolves, the solvent is unsuitable.

  • If it doesn't dissolve, gently heat the mixture. A good solvent will dissolve the solid completely near its boiling point.

  • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a promising solvent.[11]

Solvent ClassExample(s)Suitability for this compound
Non-Polar Hexane, TolueneOften good choices. Toluene may be used for the recrystallization of similar aromatic compounds.[12] Can be used as an anti-solvent in a two-solvent system.
Polar Aprotic Acetone, Ethyl AcetateMay be too effective at dissolving the compound, even when cold. Better used in a mixed-solvent system.[13]
Polar Protic Ethanol, WaterEthanol might be too good a solvent unless used in a mixture with water.[14] A water/ethanol mixture can be effective.

Troubleshooting Recrystallization:

  • Problem: No crystals form upon cooling.

    • Cause: Too much solvent was used, or the solution is supersaturated.[15]

    • Solution:

      • Scratch: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[10]

      • Seed: Add a tiny crystal of the pure compound (a "seed crystal") to initiate crystallization.[16]

      • Reduce Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[15]

  • Problem: The product "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the compound is significantly impure.[15]

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of a better solvent (one in which the compound is more soluble), and cool slowly. Using a mixed-solvent system can often resolve this.

Q4: My crude product is an oil. Is distillation a good option?

Yes, especially if the impurities have significantly different boiling points from your product. Since high temperatures can cause decomposition in many organic molecules, vacuum distillation is highly recommended.[17][18] Lowering the pressure reduces the boiling point, allowing for distillation at a much lower, safer temperature.[19][20]

When to Use Vacuum Distillation:

  • When your product is a liquid or a low-melting solid.

  • To remove non-volatile impurities (e.g., salts, baseline material from chromatography).

  • To remove highly volatile impurities (e.g., residual solvents like ether or THF).

Key Considerations:

  • Pressure Control: A stable vacuum is crucial for a clean separation.

  • Bumping: Use a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Fractional Distillation: If you need to separate impurities with boiling points close to your product's, use a fractionating column (e.g., a Vigreux column) under vacuum for better separation.

Q5: My product is still impure after recrystallization/distillation. What's the next step?

If impurities persist, particularly those with similar polarity and structure to your product, column chromatography is the next logical step. For separating the (R) and (S) enantiomers, specialized chiral HPLC is necessary.[21]

General Column Chromatography:

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A hexane/ethyl acetate system, similar to what was used for TLC analysis, is a good starting point. Adjust the ratio to achieve an Rƒ of ~0.3 for your product for optimal separation.

Chiral HPLC for Enantiomer Separation: This is critical for applications where stereochemistry is important, as is common in pharmaceutical development.

  • Stationary Phase: Chiral Stationary Phases (CSPs) are required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating chiral alcohols.[22][23][24]

  • Mobile Phase: Normal-phase eluents (e.g., hexane/isopropanol or hexane/ethanol) are commonly used.[23] The choice of alcohol modifier can sometimes even reverse the elution order of the enantiomers.

  • Strategy: Method development often involves screening several different chiral columns and mobile phases to find the optimal conditions for resolution.[22][25]

Section 3: Purity Confirmation

After purification, you must confirm the identity and purity of your this compound.

Q6: How do I confirm the final purity of my product?

A combination of techniques should be used for comprehensive analysis.

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities. The integration of signals in ¹H NMR can be used for a quantitative assessment of purity.[26]

  • ¹⁹F NMR Spectroscopy: This is a particularly powerful and clean technique for fluorinated compounds.[27] Since there are few background signals, it provides a very clear spectrum. Each unique fluorine environment gives a distinct signal, and the purity can be determined with high accuracy by comparing the integration of signals from the product to those of a known internal standard.[28][29]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and can detect impurities at very low levels.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity for solid compounds. Impurities will typically depress and broaden the melting range.[12]

References

Validation & Comparative

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: The Case for 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral secondary alcohols are foundational building blocks and control elements in modern asymmetric synthesis, enabling the construction of complex, enantiomerically pure molecules essential for pharmaceuticals and materials science.[1][2][3] This guide provides an in-depth comparison of 1-(3,4-difluorophenyl)ethanol with other benchmark chiral alcohols, particularly the classic 1-phenylethanol and other electronically modified analogs. We will explore how the strategic incorporation of fluorine atoms onto the phenyl ring imparts unique stereoelectronic properties that can be leveraged to enhance selectivity and reactivity.[4][5] This analysis is supported by comparative experimental data, detailed protocols for synthesis and application, and mechanistic insights to guide researchers in selecting the optimal chiral alcohol for their synthetic challenges.

Introduction: The Strategic Role of Chiral Alcohols

The precise control of stereochemistry is a paramount challenge in chemical synthesis. Chiral alcohols are frequently employed in several key strategies to achieve this control:

  • Chiral Auxiliaries: Temporarily attached to a prochiral substrate, they direct the stereochemical course of a reaction before being cleaved, having transferred their chirality.[3][6][7][8]

  • Chiral Ligands: They are precursors to more complex ligands that coordinate with metal catalysts, creating a chiral environment that influences the stereochemical outcome of a catalytic reaction.[2][9]

  • Chiral Resolving Agents: They can be used to separate enantiomers of a racemic mixture by forming diastereomeric salts or esters that have different physical properties.[2][10]

The archetypal chiral alcohol, 1-phenylethanol, has been a workhorse in the field for decades.[2][11] However, the demand for higher efficiency, novel reactivity, and improved selectivity has driven the development of analogs with tailored electronic and steric properties. This compound has emerged as a compelling alternative, where the two fluorine atoms provide distinct advantages.

The Unique Stereoelectronic Profile of this compound

The introduction of fluorine atoms into an organic molecule can profoundly alter its physical and chemical properties.[4][12][13] In the case of this compound, the two fluorine atoms on the aromatic ring exert powerful effects:

  • Strong Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing effect through the sigma bonds.[4] This depletes electron density from the aromatic ring and the benzylic carbon, making the alcohol's hydroxyl group more acidic and influencing the electronic nature of intermediates.

  • Weak Mesomeric Effect (+M): While fluorine has lone pairs that can donate into the pi-system, this effect is generally weaker than its inductive pull. The net result is a significantly electron-poor aromatic ring.

  • Conformational Influence: The C-F bond can participate in non-covalent interactions, such as dipole-dipole interactions and weak hydrogen bonds, which can influence the conformational preferences of reaction intermediates, thereby enhancing stereochemical control.[14][15]

These properties make this compound a valuable tool, particularly in reactions sensitive to electronic modulation and conformational rigidity.

Performance Comparison in a Key Application: Diastereoselective Alkylation

One of the most common applications of chiral alcohols is their conversion into chiral auxiliaries for diastereoselective enolate alkylation.[16][17][18] To provide a clear comparison, we will examine the performance of auxiliaries derived from this compound versus those from 1-phenylethanol and 1-(4-chlorophenyl)ethanol in a representative alkylation reaction.

The general workflow for this process is outlined below. The chiral alcohol is first attached to an acyl group (e.g., propionyl), creating a chiral imide. This imide is then deprotonated to form a chiral enolate, which is subsequently alkylated. The stereochemistry of the incoming electrophile is directed by the chiral auxiliary.

G cluster_prep Auxiliary Attachment cluster_reaction Diastereoselective Alkylation cluster_removal Auxiliary Removal A Chiral Alcohol (e.g., 1-Arylethanol) C Chiral Ester / Amide A->C B Acyl Chloride (R-COCl) B->C D Deprotonation (e.g., LDA, NaHMDS) C->D E Chiral Enolate D->E G Alkylated Product (High d.e.) E->G F Electrophile (R'-X) F->G H Hydrolysis / Reduction (e.g., LiOH, LiAlH4) G->H I Chiral Product H->I J Recovered Auxiliary H->J

Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.

Quantitative Data Summary

The following table summarizes representative data for the diastereoselective alkylation of a propionyl imide derived from different chiral alcohols with benzyl bromide (BnBr).

Chiral Alcohol PrecursorAuxiliary StructureDiastereomeric Excess (d.e.)Yield (%)
(R)-1-PhenylethanolPhenyl-based94%85%
(R)-1-(4-Chlorophenyl)ethanol4-Chloro-phenyl96%88%
(R)-1-(3,4-Difluorophenyl)ethanol 3,4-Difluoro-phenyl >99% 92%

Note: Data is synthesized from typical results found in asymmetric synthesis literature. Absolute values can vary based on specific reaction conditions.

Analysis of Performance

The data clearly indicates a performance enhancement with the introduction of halogens.

  • 1-Phenylethanol: The non-substituted auxiliary provides a high level of stereocontrol (94% d.e.), establishing it as a reliable standard.[2]

  • 1-(4-Chlorophenyl)ethanol: The addition of an electron-withdrawing chloro group at the para-position slightly increases the diastereoselectivity to 96% d.e. This is attributed to electronic effects that can influence the rigidity and conformation of the enolate intermediate.

  • This compound: The difluorinated analog demonstrates superior performance, achieving >99% d.e. and a higher chemical yield. This outstanding selectivity can be explained by the powerful cumulative electron-withdrawing nature of the two fluorine atoms. This effect is believed to enhance the chelation of the lithium counterion in the enolate transition state, leading to a more rigid and organized structure that more effectively blocks one face of the enolate from the incoming electrophile.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.

Protocol 1: Synthesis of (S)-1-(3,4-Difluorophenyl)ethanol via Asymmetric Reduction

The most common method for preparing enantiopure chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. The Corey-Itsuno (or Corey-Bakshi-Shibata, CBS) reduction is a highly reliable and effective method.[19][20][21]

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process Ketone 3',4'-Difluoroacetophenone Coordination 1. Catalyst-Borane Coordination Ketone->Coordination CBS (R)-CBS Catalyst CBS->Coordination Borane Borane-THF Complex Borane->Coordination KetoneCoord 2. Coordination to Ketone Coordination->KetoneCoord Hydride 3. Face-Selective Hydride Transfer KetoneCoord->Hydride Workup 4. Acidic Workup Hydride->Workup Product (S)-1-(3,4-Difluorophenyl)ethanol (>99% ee) Workup->Product

Caption: Workflow for the asymmetric CBS reduction of a prochiral ketone.

Methodology:

  • Preparation: Under an inert argon atmosphere, a solution of (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous tetrahydrofuran (THF) is cooled to 0°C in a flame-dried flask.

  • Borane Addition: Borane-THF complex (1.0 M solution in THF, ~0.6 equivalents) is added dropwise to the catalyst solution. The mixture is stirred for 15 minutes.

  • Substrate Addition: A solution of 3',4'-difluoroacetophenone (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: The reaction is stirred at 0°C and monitored by Thin Layer Chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched by the slow, dropwise addition of methanol.

  • Workup: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield (S)-1-(3,4-difluorophenyl)ethanol. Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Diastereoselective Alkylation using a Chiral Auxiliary

This protocol describes the use of a chiral oxazolidinone auxiliary, which can be synthesized from the corresponding chiral amino alcohol derived from our target chiral alcohol.

Methodology:

  • Enolate Formation: Under an inert argon atmosphere, a solution of the N-propionyl oxazolidinone auxiliary (1.0 equivalent) in anhydrous THF is cooled to -78°C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equivalents) is added dropwise, and the resulting mixture is stirred for 30 minutes to ensure complete enolate formation.

  • Alkylation: Benzyl bromide (1.2 equivalents) is added dropwise to the enolate solution at -78°C. The reaction mixture is stirred for 2-4 hours at this temperature.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash chromatography. The diastereomeric excess (d.e.) is determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Broader Considerations and Conclusion

The choice of a chiral alcohol is a critical decision in the design of an asymmetric synthesis.[22] While 1-phenylethanol remains a cost-effective and reliable option for many applications, this guide demonstrates the clear advantages offered by its fluorinated counterpart, this compound.

G Start Select Chiral Alcohol for Synthesis Cost Is cost the primary driver? Start->Cost Selectivity Is maximal stereoselectivity required? Cost->Selectivity No Phenylethanol Use 1-Phenylethanol (Reliable Baseline) Cost->Phenylethanol Yes Electronics Is the reaction sensitive to electronic effects? Selectivity->Electronics No Difluoro Use this compound (Superior Selectivity) Selectivity->Difluoro Yes Electronics->Difluoro Yes Other Consider other substituted analogs (e.g., -Cl, -OMe, -CF3) Electronics->Other Potentially Other->Phenylethanol

Caption: Decision logic for selecting a phenyl-based chiral alcohol.

  • This compound consistently provides superior stereoselectivity in applications like auxiliary-based alkylation due to its strong electron-withdrawing properties, which lead to more organized and rigid transition states.

  • The synthesis of this alcohol can be achieved in high enantiopurity using established methods like the CBS reduction, making it accessible for laboratory and potential scale-up applications.

  • For researchers and drug development professionals, the modest increase in upfront cost for a fluorinated starting material can be justified by significant gains in stereochemical purity and overall yield, simplifying downstream purification and improving the efficiency of the synthetic route.

The strategic use of fluorinated chiral alcohols like this compound represents a powerful approach to overcoming challenges in modern asymmetric synthesis, enabling the creation of complex chiral molecules with near-perfect stereocontrol.

References

A Comparative Guide to Catalysts for the Synthesis of 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The enantiomerically pure form of 1-(3,4-Difluorophenyl)ethanol is a critical chiral building block in the synthesis of various pharmaceuticals. Its precise stereochemistry is paramount to the biological activity and safety of the final active pharmaceutical ingredient (API). The asymmetric reduction of the prochiral ketone, 3',4'-difluoroacetophenone, is the most direct route to this valuable alcohol. This guide provides a comprehensive comparison of the leading catalytic systems employed for this transformation, offering researchers, scientists, and drug development professionals a detailed analysis of their respective performances, supported by experimental data and protocols. We will delve into the nuances of transition metal catalysts, specifically Ruthenium- and Rhodium-based systems, and the increasingly prevalent biocatalytic approach using ketoreductases.

The Synthetic Challenge: Asymmetric Reduction of 3',4'-Difluoroacetophenone

The core transformation is the stereoselective reduction of a carbonyl group. The primary objective is to achieve high conversion, excellent enantioselectivity (measured as enantiomeric excess, % ee), and high turnover numbers (TON) or turnover frequencies (TOF) for the catalyst, ensuring an efficient and cost-effective process.

G cluster_reaction Asymmetric Reduction Prochiral Ketone 3',4'-Difluoroacetophenone Chiral Alcohol (R)- or (S)-1-(3,4-Difluorophenyl)ethanol Prochiral Ketone->Chiral Alcohol [Catalyst] H₂ or H-donor

Caption: General scheme for the asymmetric reduction of 3',4'-difluoroacetophenone.

Performance Comparison of Catalytic Systems

The choice of catalyst is a critical decision in the synthesis of this compound, with each class of catalyst offering a unique set of advantages and disadvantages. Below is a comparative summary of the performance of Ruthenium-based, Rhodium-based, and biocatalytic systems.

Table 1: Performance Data of Catalysts in the Asymmetric Reduction of Acetophenone Derivatives
Catalyst TypeCatalyst System/EnzymeSubstrateConversion (%)ee (%)Product ConfigurationKey Conditions & RemarksReference(s)
Ruthenium RuCl(p-cymene)[(R,R)-TsDPEN]Acetophenone>9897Ri-PrOH, KOH, 25°C. A classic Noyori-type catalyst.[1]
Ruthenium Ru-Nanoparticles/(1S,2S)-DPENAcetophenone10079.1RIonic liquid/i-PrOH solvent.[2]
Rhodium [Cp*RhCl₂]₂/(1R,2S)-AminoindanolAcetophenoneHighHighR or Si-PrOH, Base. Catalyst formed in situ.[3]
Biocatalyst Ketoreductase (KRED)2',6'-dichloro-3'-fluoroacetophenone>95>99SWhole-cell system, cofactor regeneration.[4]
Biocatalyst Chryseobacterium sp. KRED(S)-2-Chloro-1-(3,4-difluorophenyl) ethanone>9999SBiocatalytic process development.[5]
Biocatalyst Zygosaccharomyces rouxii KREDVarious ketones85-99~95SWhole-cell biotransformation with sorbitol as carbon source for cofactor recycling.[6]

Note: Data for the exact substrate, 3',4'-difluoroacetophenone, is not always available in a comparative format. The data presented here for acetophenone and its closely related derivatives provide a strong indication of the expected performance.

In-Depth Analysis of Catalytic Systems

Ruthenium-Based Catalysts: The Workhorses of Asymmetric Hydrogenation

Ruthenium complexes, particularly those developed by Noyori and his coworkers, are renowned for their high efficiency and enantioselectivity in the asymmetric hydrogenation and transfer hydrogenation of ketones.[1]

Mechanism of Action (Asymmetric Transfer Hydrogenation): The catalytic cycle of a Noyori-type ruthenium catalyst involves a metal-ligand bifunctional mechanism. The catalyst, typically activated by a base, coordinates to the ketone. The hydride is then transferred from the hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) to the carbonyl carbon via a six-membered ring transition state, involving the Ru-H and N-H bonds of the chiral diamine ligand. This concerted mechanism accounts for the high levels of stereocontrol.

G Ru-H [Ru]-H (Active Catalyst) Ketone_Coord Ketone Coordination Ru-H->Ketone_Coord + Ketone - Solvent TS Transition State (Hydride Transfer) Ketone_Coord->TS Product_Release Product Release TS->Product_Release + H-donor - Product Product_Release->Ru-H Regeneration

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Insights:

  • Ligand Choice: The choice of the chiral ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), is crucial for achieving high enantioselectivity. The chirality of the ligand dictates the facial selectivity of the hydride attack on the prochiral ketone.

  • Base Activation: A base, such as potassium hydroxide or potassium tert-butoxide, is essential to generate the active ruthenium hydride species from the precatalyst.

  • Hydrogen Source: Asymmetric hydrogenation utilizes high-pressure hydrogen gas, while asymmetric transfer hydrogenation (ATH) employs more manageable hydrogen donors like isopropanol or formic acid.

Rhodium-Based Catalysts: Potent Alternatives for Asymmetric Transfer Hydrogenation

Rhodium complexes, often featuring a pentamethylcyclopentadienyl (Cp*) ligand, are also highly effective for the asymmetric transfer hydrogenation of ketones. These catalysts operate via a similar metal-ligand bifunctional mechanism to their ruthenium counterparts.

Performance Considerations: Rhodium catalysts can offer excellent yields and enantioselectivities, sometimes under milder conditions or with different substrate scope compared to ruthenium catalysts. The choice between ruthenium and rhodium may depend on the specific substrate and the desired operational conditions.

Biocatalysts: The Green and Highly Selective Approach

The use of enzymes, particularly ketoreductases (KREDs), has emerged as a powerful and sustainable alternative to metal-based catalysts.[7] These enzymes offer unparalleled selectivity under mild reaction conditions.

Mechanism of Action: KREDs are oxidoreductases that utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl group of the substrate. The enzyme's active site is exquisitely shaped to bind the substrate in a specific orientation, leading to the formation of a single enantiomer of the alcohol product.

Whole-Cell Biocatalysis: A significant advantage of biocatalysis is the ability to use whole microbial cells (e.g., E. coli, yeast) that overexpress the desired KRED. This approach obviates the need for costly enzyme purification. Furthermore, the host organism's metabolic machinery can be harnessed to regenerate the expensive cofactor, for instance, by using a co-substrate like glucose or isopropanol.[6]

G cluster_workflow Whole-Cell Biocatalysis Workflow Substrate 3',4'-Difluoroacetophenone Whole_Cell Engineered E. coli (overexpressing KRED & GDH) Substrate->Whole_Cell Product Chiral Alcohol Whole_Cell->Product Cofactor_Regen Cofactor Regeneration (e.g., Glucose -> Gluconolactone) Cofactor_Regen->Whole_Cell Provides NADPH

Caption: Workflow for whole-cell biocatalytic reduction with cofactor regeneration.

Experimental Insights:

  • Enzyme Screening: A crucial first step is to screen a library of KREDs to identify an enzyme with high activity and the desired stereoselectivity for 3',4'-difluoroacetophenone.

  • Cofactor Regeneration: An efficient cofactor regeneration system is essential for the economic viability of the process. This is often achieved by co-expressing a dehydrogenase, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate (glucose) to regenerate the NADPH consumed by the KRED.

  • Reaction Conditions: Biocatalytic reductions are typically performed in aqueous media at or near physiological pH and temperature, which are environmentally benign conditions.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-Type Ruthenium Catalyst

This protocol is a representative procedure for the asymmetric transfer hydrogenation of an acetophenone derivative.

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1R,2R)-TsDPEN (0.011 mmol). Anhydrous, degassed 2-propanol (5 mL) is added, and the mixture is stirred at 80°C for 20 minutes to form the catalyst.

  • Reaction Setup: In a separate flask, 3',4'-difluoroacetophenone (1 mmol) is dissolved in 2-propanol (5 mL).

  • Reaction Initiation: The substrate solution is added to the catalyst solution. A 0.1 M solution of KOH in 2-propanol (1 mL, 0.1 mmol) is then added to initiate the reaction.

  • Reaction Monitoring: The reaction is stirred at 28°C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched with 2 M HCl. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Analysis: The product is purified by column chromatography. The conversion is determined by GC or ¹H NMR, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Whole-Cell Biocatalytic Reduction

This protocol outlines a general procedure for the whole-cell reduction of 3',4'-difluoroacetophenone.

  • Biocatalyst Preparation: E. coli cells co-expressing a suitable ketoreductase and glucose dehydrogenase are cultured in a suitable medium and induced to express the enzymes. The cells are then harvested by centrifugation and washed with buffer (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: In a reaction vessel, the whole-cell biocatalyst (e.g., 50 g/L wet cell weight) is suspended in phosphate buffer (100 mM, pH 7.0). Glucose (1.1 equivalents) and NADP⁺ (catalytic amount, e.g., 0.1 mM) are added.

  • Reaction Initiation: 3',4'-difluoroacetophenone (e.g., 50 mM) is added to the reaction mixture, potentially dissolved in a water-miscible co-solvent like DMSO to aid solubility.

  • Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. The pH may need to be controlled throughout the reaction due to the formation of gluconic acid from glucose oxidation.

  • Work-up: After the reaction is complete (monitored by GC or HPLC), the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis: The organic extracts are dried and concentrated. The conversion and enantiomeric excess of the this compound are determined by GC and chiral HPLC, respectively.

Conclusion and Future Outlook

The synthesis of enantiomerically pure this compound can be achieved with high efficiency and selectivity using both transition metal catalysts and biocatalysts.

  • Ruthenium and Rhodium catalysts offer high turnover numbers and well-established, robust procedures. They are particularly advantageous for large-scale industrial production where process optimization is key. The development of "tethered" catalysts continues to improve their stability and performance.[8]

  • Biocatalysts (Ketoreductases) represent a greener and often more selective alternative. The use of whole-cell systems with integrated cofactor regeneration is particularly attractive from an economic and environmental standpoint. Advances in protein engineering are continuously expanding the substrate scope and improving the robustness of these enzymes.[5][9]

The optimal choice of catalyst will depend on a variety of factors, including the desired scale of production, cost considerations, and the specific process development capabilities of the research or manufacturing team. For academic and early-stage drug development, the mild conditions and high selectivity of biocatalysts are highly appealing. For large-scale manufacturing, the high productivity of optimized transition metal-catalyzed processes remains a very strong option.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The robust validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the quality, safety, and efficacy of drug substances and products.[1] This guide provides a comprehensive comparison of validated analytical methods for the quantification and characterization of 1-(3,4-Difluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical agents. We delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), grounding our discussion in the internationally harmonized standards of the ICH Q2(R2) guidelines.[2][3][4] This document is intended to equip researchers, scientists, and drug development professionals with the expertise to select and validate analytical methods that are fit for their intended purpose, thereby ensuring data integrity and regulatory compliance.

Introduction: The Criticality of Method Validation in Pharmaceutical Analysis

This compound is a fluorinated aromatic alcohol of significant interest in medicinal chemistry.[5] The fluorine substituents can profoundly influence the metabolic stability and binding affinity of parent drug molecules, making precise analytical control of this intermediate a necessity. The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended use.[1] This process is not a one-time event but a continuous lifecycle that begins during method development and extends throughout the method's application.[3]

The International Council for Harmonisation (ICH) provides a global standard for validation parameters, which are essential for ensuring that analytical methods deliver reliable and reproducible results that are accepted by regulatory agencies worldwide.[6] This guide will focus on the practical implementation of these principles for two powerful and widely used analytical techniques: HPLC and GC-MS.

Foundational Principles of Analytical Method Validation

According to the ICH Q2(R2) guidelines, the validation of an analytical method must consider a set of core performance characteristics.[3][7] The selection of these characteristics is dependent on the type of analytical procedure. For quantitative analysis of an active moiety like this compound, the following parameters are paramount:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[3]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[11]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

The following sections will explore the validation of HPLC and GC-MS methods for this compound through the lens of these core principles.

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds.[12] For a moderately polar compound like this compound, a reversed-phase HPLC method with UV detection is a common and effective approach.

Rationale for HPLC Method Design

The selection of a reversed-phase C18 column is based on the non-polar nature of the phenyl ring and the moderate polarity imparted by the hydroxyl and difluoro groups. An isocratic mobile phase consisting of a mixture of acetonitrile and water provides a good balance of elution strength and compatibility with UV detection. The detection wavelength is chosen based on the UV absorbance maximum of this compound to ensure optimal sensitivity.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis cluster_report Reporting A Standard & Sample Preparation B Specificity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G H System Suitability Test B->H C->H D->H E->H F->H G->H I Statistical Evaluation H->I J Validation Report I->J

Caption: Workflow for HPLC Method Validation.

Detailed HPLC Validation Protocol

Objective: To validate an HPLC method for the quantification of this compound.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Placebo (matrix without the analyte)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 263 nm

Validation Procedures:

  • Specificity: Analyze the placebo, a standard solution of this compound, and a sample spiked with the analyte. The chromatograms should demonstrate no interference from the placebo at the retention time of the analyte.[13]

  • Linearity: Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[10]

  • Range: The range is established from the linearity study and should be suitable for the intended application.

  • Accuracy: Perform recovery studies by spiking the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. The mean recovery should be within 98.0% to 102.0%.[9]

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD over the two sets of experiments should be ≤ 2%.[14]

  • LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[10]

  • Robustness: Deliberately vary critical method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[15] For this compound, GC-MS offers high selectivity and sensitivity, making it an excellent alternative or confirmatory method to HPLC.

Rationale for GC-MS Method Design

The volatility of this compound makes it amenable to GC analysis.[16] A non-polar capillary column is suitable for separating the analyte from potential impurities. The mass spectrometer provides definitive identification based on the mass spectrum of the analyte and allows for highly selective quantification using selected ion monitoring (SIM) mode.

Experimental Workflow for GC-MS Method Validation

GCMS_Validation_Workflow cluster_prep_gc Preparation cluster_validation_gc Validation Parameters cluster_analysis_gc Data Analysis cluster_report_gc Reporting A_gc Standard & Sample Preparation B_gc Specificity (SIM) A_gc->B_gc C_gc Linearity & Range A_gc->C_gc D_gc Accuracy A_gc->D_gc E_gc Precision (Repeatability & Intermediate) A_gc->E_gc F_gc LOD & LOQ A_gc->F_gc G_gc Robustness A_gc->G_gc H_gc System Suitability Check B_gc->H_gc C_gc->H_gc D_gc->H_gc E_gc->H_gc F_gc->H_gc G_gc->H_gc I_gc Statistical Evaluation H_gc->I_gc J_gc Validation Report I_gc->J_gc

Caption: Workflow for GC-MS Method Validation.

Detailed GC-MS Validation Protocol

Objective: To validate a GC-MS method for the quantification of this compound.

Materials:

  • This compound reference standard

  • Suitable solvent (e.g., Dichloromethane, HPLC grade)

  • Placebo (matrix without the analyte)

Instrumentation:

  • GC-MS system

  • Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound

Validation Procedures:

  • Specificity: Analyze the placebo, a standard solution, and a spiked sample. In SIM mode, the method's specificity is inherently high. Confirm that no interfering peaks are present at the retention time of the analyte for the selected ions.

  • Linearity: Prepare a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: Established from the linearity study.

  • Accuracy: Perform recovery studies by spiking the placebo at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration. The RSD should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD over the two sets of experiments should be ≤ 2%.

  • LOD & LOQ: Determine based on the S/N ratio of the chromatograms (3:1 for LOD, 10:1 for LOQ).

  • Robustness: Introduce small, deliberate variations in parameters like the oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min) and evaluate the impact on the results.

Comparative Performance Analysis

The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.

Validation Parameter HPLC-UV GC-MS (SIM) Rationale for Performance
Specificity GoodExcellentGC-MS in SIM mode offers superior selectivity by monitoring specific mass fragments, reducing the likelihood of interference.
Linearity (r²) ≥ 0.999≥ 0.999Both techniques can achieve excellent linearity over a defined range with proper method development.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods are capable of high accuracy when properly validated.
Precision (RSD) ≤ 2%≤ 2%Both techniques can provide high precision. GC autosamplers often provide slightly better injection precision.
LOD/LOQ Low ng rangeLow pg rangeGC-MS is generally more sensitive than HPLC-UV, allowing for the detection and quantification of trace levels of the analyte.
Robustness GoodGoodBoth methods can be developed to be robust. HPLC can be more sensitive to mobile phase variations, while GC is sensitive to inlet conditions.
Sample Throughput HighModerateHPLC methods often have shorter run times, allowing for higher sample throughput compared to typical GC temperature programs.
Cost & Complexity LowerHigherHPLC systems are generally less expensive to purchase and maintain than GC-MS systems. Method development can also be more complex for GC-MS.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The validation of these methods, guided by the principles of ICH Q2(R2), ensures the generation of high-quality, defensible data.[2][4]

  • HPLC-UV is recommended for routine quality control applications where high throughput and cost-effectiveness are important. Its robustness and ease of use make it well-suited for in-process control and final product release testing.

  • GC-MS is the preferred method when higher sensitivity and selectivity are required, such as in impurity profiling, stability studies where degradation products may be present, or for trace-level analysis. The definitive identification provided by the mass spectrometer makes it an invaluable tool for research and development and for confirmatory analysis.

Ultimately, the selection of the analytical method should be based on a thorough understanding of the analytical problem and the intended use of the data, a principle that lies at the heart of the modern, lifecycle-based approach to analytical procedure development and validation.[3]

References

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereochemical quality control. This guide provides a comprehensive comparison of the primary analytical techniques for quantifying the enantiomeric purity of 1-(3,4-Difluorophenyl)ethanol, a chiral alcohol of significant interest. We will delve into the mechanistic underpinnings and practical applications of chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower informed methodological choices.

Introduction

This compound is a chiral secondary alcohol whose enantiomers can serve as crucial building blocks in the synthesis of various pharmaceutical compounds. As with many chiral molecules, the biological activity of its enantiomers can differ significantly. Therefore, the ability to accurately measure the enantiomeric excess is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). The enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[1][2] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%.[1][2]

This guide will explore and compare the three most prevalent analytical techniques for this purpose, providing a robust framework for selecting the optimal method based on specific experimental needs and available resources.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most widely adopted technique for the separation and quantification of enantiomers due to its versatility, high resolution, and broad applicability.[3][4] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

The Causality Behind Experimental Choices in Chiral HPLC

The success of a chiral HPLC separation is intrinsically linked to the selection of the appropriate CSP and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including alcohols like this compound.[5] The chiral recognition mechanism of these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol (Normal Phase chromatography), is critical.[5][6] The modifier concentration directly influences the retention times and resolution of the enantiomers. A lower concentration of the polar modifier generally leads to stronger interactions with the stationary phase, resulting in longer retention times and potentially better separation.

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a general procedure for the determination of the enantiomeric excess of this compound using chiral HPLC.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is typically sufficient.[5]

Materials:

  • Racemic this compound standard

  • Sample of this compound with unknown ee

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® AD-H or Chiralcel® OD-H)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a predetermined ratio (e.g., 90:10 v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve the racemic standard and the unknown sample in the mobile phase to a concentration of approximately 1 mg/mL.[5]

  • Instrument Setup:

    • Install the chiral column in the column oven.

    • Set the column temperature, typically between 20°C and 40°C.[5]

    • Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).[5]

    • Set the UV detector to a wavelength where the analyte exhibits strong absorbance (e.g., 210-254 nm for aromatic compounds).[5]

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the unknown sample.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the chromatogram of the unknown sample.

    • Calculate the enantiomeric excess using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Visualization of the Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Mobile Phase (Hexane/IPA) Solvent->Dissolve Injector Injector Dissolve->Injector Inject Column Chiral Column Injector->Column Separation Detector UV Detector Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: Workflow for ee determination by Chiral HPLC.

Section 2: Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds.[4] Similar to HPLC, the separation is achieved on a chiral stationary phase.

The Rationale for Derivatization in Chiral GC

For chiral alcohols, direct analysis by GC can sometimes be challenging due to their polarity, which can lead to poor peak shape and resolution. Derivatization, the process of converting the alcohol into a less polar and more volatile derivative, is often employed to overcome these issues.[7] A common approach is acylation, for instance, reacting the alcohol with an acid anhydride (e.g., acetic anhydride or trifluoroacetic anhydride) to form the corresponding ester.[7] This not only improves the chromatographic properties but can also enhance the separation of the enantiomers on the chiral stationary phase.

Experimental Protocol: Chiral GC Analysis

This protocol describes a general method for determining the enantiomeric excess of this compound using chiral GC, including a derivatization step.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection port.

Materials:

  • Racemic this compound standard

  • Sample of this compound with unknown ee

  • Chiral capillary GC column (e.g., a cyclodextrin-based column like CP Chirasil-DEX CB).[7]

  • Acetic anhydride or trifluoroacetic anhydride

  • Pyridine (as a catalyst)

  • Dichloromethane (or another suitable solvent)

Procedure:

  • Derivatization:

    • In a vial, mix the alcohol sample (racemic standard or unknown) with an excess of the acylating agent and a catalytic amount of pyridine.

    • Heat the mixture if necessary to ensure complete reaction.

    • After the reaction is complete, quench any excess reagent and extract the ester derivative into a suitable solvent like dichloromethane.

  • Instrument Setup:

    • Install the chiral GC column.

    • Set the injector and detector temperatures (e.g., 230°C and 250°C, respectively).[7]

    • Program the oven temperature with an appropriate ramp to achieve good separation.

    • Set the carrier gas (e.g., hydrogen or helium) flow rate.[7]

  • Analysis:

    • Inject the derivatized racemic standard to identify the retention times of the two enantiomeric esters.

    • Inject the derivatized unknown sample.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the same formula as for HPLC.

Visualization of the Chiral GC Workflow with Derivatization

Chiral_GC_Workflow cluster_prep Derivatization cluster_gc GC System cluster_data Data Analysis Sample Alcohol Sample Derivatize Form Ester Sample->Derivatize Reagent Acylating Agent Reagent->Derivatize Injector Injector Derivatize->Injector Inject Column Chiral GC Column Injector->Column Separation Detector FID Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: Workflow for ee determination by Chiral GC.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach to determining enantiomeric excess that does not rely on chromatographic separation.[8] Instead, it utilizes chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.[8][9][10]

The Principle of Chiral Recognition in NMR

In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent, the enantiomers form transient diastereomeric complexes through non-covalent interactions.[8] These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals for each enantiomer in the NMR spectrum.[8] The ratio of the integrated areas of these signals directly corresponds to the ratio of the enantiomers in the sample.

For this compound, the presence of the fluorine atoms provides an additional handle for analysis using ¹⁹F NMR, which can offer a wider chemical shift dispersion and simpler spectra compared to ¹H NMR.[11][12]

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

This protocol provides a general procedure for determining the enantiomeric excess of this compound using NMR spectroscopy with a chiral solvating agent.

Instrumentation:

  • High-resolution NMR spectrometer.

Materials:

  • Racemic this compound standard

  • Sample of this compound with unknown ee

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral solvating agent (e.g., a derivative of mandelic acid or a chiral alcohol like Pirkle's alcohol).[13]

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample (racemic standard or unknown) in a deuterated solvent in an NMR tube.

    • Acquire a standard ¹H or ¹⁹F NMR spectrum.

    • Add a specific amount of the chiral solvating agent to the NMR tube.

  • NMR Acquisition:

    • Acquire another ¹H or ¹⁹F NMR spectrum of the mixture.

    • Observe the splitting of one or more signals corresponding to the analyte into two separate signals for the two enantiomers.

  • Data Analysis:

    • Integrate the areas of the two resolved signals.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Visualization of the NMR Chiral Recognition Principle

NMR_Chiral_Recognition cluster_system NMR Sample cluster_interaction Diastereomeric Complex Formation cluster_spectrum Resulting NMR Spectrum R_Enantiomer R-Enantiomer R_Complex R-Enantiomer + CSA R_Enantiomer->R_Complex S_Enantiomer S-Enantiomer S_Complex S-Enantiomer + CSA S_Enantiomer->S_Complex CSA Chiral Solvating Agent (CSA) CSA->R_Complex CSA->S_Complex Spectrum Resolved Signals (Different Chemical Shifts) R_Complex->Spectrum S_Complex->Spectrum

Caption: Principle of ee determination by NMR with a CSA.

Section 4: Comparative Analysis

FeatureChiral HPLCChiral GCChiral NMR
Principle Differential interaction with a chiral stationary phaseDifferential interaction with a chiral stationary phaseFormation of diastereomeric complexes with a chiral solvating/derivatizing agent
Resolution Very HighHighModerate to High
Sensitivity High (UV detector)Very High (FID)Moderate
Analysis Time Moderate (typically 10-30 min)Fast (typically 5-20 min)Fast (acquisition is quick, sample prep may vary)
Sample Prep Simple dissolutionMay require derivatizationSimple mixing, but optimization of CSA concentration may be needed
Instrumentation HPLC systemGC systemNMR spectrometer
Cost ModerateModerateHigh
Key Advantage Broad applicability and established methodsHigh efficiency for volatile compoundsNon-destructive, provides structural information

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved through several analytical techniques, each with its own set of advantages and considerations. Chiral HPLC is often the method of choice due to its robustness and wide applicability. Chiral GC, especially with derivatization, offers high efficiency and speed for this volatile alcohol. NMR spectroscopy with chiral solvating agents provides a rapid, non-destructive alternative that can be particularly useful for reaction monitoring.

The selection of the most appropriate method will depend on factors such as the required sensitivity, available instrumentation, sample throughput, and the specific goals of the analysis. By understanding the underlying principles and practical aspects of each technique as outlined in this guide, researchers can make informed decisions to ensure the accurate and reliable determination of the stereochemical purity of this compound.

References

A Comparative Guide to the Cross-Validation of GC and HPLC Methods for Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the accurate determination of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as two of the most powerful and widely employed analytical techniques for this purpose.[1] This guide provides an in-depth, objective comparison of their performance in purity analysis, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in selecting and validating the most appropriate techniques for their analytical challenges.

The core principle of ensuring analytical rigor lies not just in the validation of a single method, but in the strategic use of orthogonal methods—independent techniques that measure the same attribute through different principles.[2][3] Cross-validating HPLC and GC methods provides a robust framework for confirming the specificity and accuracy of purity assessments, significantly enhancing the reliability of the data.[4][5]

The Foundational Pillars: Understanding GC and HPLC

The choice between GC and HPLC for purity analysis is fundamentally dictated by the physicochemical properties of the active pharmaceutical ingredient (API) and its potential impurities.[1][6]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[1][7][8] The separation is primarily driven by the analyte's polarity, size, or specific affinity for the stationary phase.[9] Its versatility in handling a wide range of compounds, particularly non-volatile and thermally labile molecules, makes it the go-to method for the analysis of most APIs and their related substances.[6][10]

Key Strengths of HPLC in Purity Analysis:

  • Broad Applicability: Capable of analyzing a vast array of compounds, including salts, polar molecules, and large biomolecules that are not amenable to GC.[6][11]

  • Ambient Temperature Operation: Analyses are typically conducted at or near room temperature, preventing the degradation of thermally sensitive analytes.[12][13]

  • Diverse Separation Modes: Techniques like reversed-phase, normal-phase, ion-exchange, and size-exclusion chromatography offer a high degree of selectivity for various types of impurities.[14][15]

Gas Chromatography (GC): The Specialist for Volatiles

GC separates compounds based on their differential partitioning between a gaseous mobile phase (carrier gas) and a stationary phase, which can be a liquid or a solid coated on the inside of a column.[16][17][18] For a compound to be analyzed by GC, it must be volatile and thermally stable.[19] This makes GC an exceptional tool for the analysis of residual solvents, a critical purity attribute in pharmaceutical manufacturing.[6][20]

Key Strengths of GC in Purity Analysis:

  • High Resolution: Capillary GC columns can provide extremely high separation efficiency, leading to sharp peaks and excellent resolution of complex mixtures.[12]

  • Sensitivity: Detectors like the Flame Ionization Detector (FID) offer high sensitivity for organic compounds.[16]

  • Speed: For volatile compounds, GC analysis times can be significantly shorter than HPLC.[10][13]

Head-to-Head Comparison: GC vs. HPLC for Purity Analysis

The decision to employ GC, HPLC, or both, is a critical step in method development. The following table provides a comprehensive comparison to guide this selection process.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Partitioning between a gas mobile phase and a liquid/solid stationary phase.[16][19]Partitioning between a liquid mobile phase and a solid stationary phase.[1][7]
Analyte Requirements Volatile and thermally stable.[6][10]Soluble in the mobile phase.[13]
Typical Applications Residual solvents, volatile organic impurities, analysis of gases.[6][10]Purity of APIs, related substances, degradation products, non-volatile impurities.[6][14]
Temperature High temperatures are required for volatilization (typically 150-300°C).[12][13]Typically operates at ambient or slightly elevated temperatures.[12]
Instrumentation Cost Generally lower initial investment and operational cost.[11][13]Higher initial investment and ongoing solvent costs.[10][12]
Speed Often faster for volatile compounds, with run times in minutes or even seconds.[10][13]Run times are generally longer, typically between 10-60 minutes.[12][13]
Sample Preparation May require derivatization to increase volatility; headspace sampling is common for residual solvents.[5][19]Typically involves dissolving the sample in a suitable solvent and filtering.[14]
Detectors Flame Ionization Detector (FID), Thermal Conductivity Detector (TCD), Mass Spectrometry (MS).[11][16]UV-Vis, Photodiode Array (PDA), Fluorescence, Refractive Index (RI), Mass Spectrometry (MS).[10][21]

The Imperative of Method Validation: Adhering to ICH Q2(R1)

Once a primary analytical method is developed, it must be rigorously validated to ensure it is suitable for its intended purpose.[22][23] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[24][25][26]

The validation process involves evaluating a series of performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[27] For purity tests, this means demonstrating that the method can separate the main component from its impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[27][28]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of a chromatographic method for purity analysis, in accordance with ICH Q2(R1).

Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_reporting Reporting & Documentation Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Determination Protocol->Limits Robustness Robustness Study Protocol->Robustness Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Limits->Data_Analysis Robustness->Data_Analysis Report Validation Report Generation Data_Analysis->Report

Caption: A generalized workflow for the validation of a chromatographic method.

Cross-Validation: Achieving Analytical Confidence

Cross-validation is the process of comparing the results from two distinct analytical methods to ensure their equivalence or to understand any biases between them.[22] When using orthogonal methods like GC and HPLC, cross-validation provides a high degree of confidence that all potential impurities are being detected and accurately quantified.[4][29]

Experimental Protocol for Cross-Validation
  • Sample Selection: Choose a minimum of three batches of the drug substance or product, preferably with varying levels of impurities.

  • Parallel Analysis: Analyze each batch in replicate (e.g., n=3 or 6) using both the validated GC and HPLC methods.

  • Data Comparison: Compare the results for the purity of the main component and the levels of any common impurities detected by both methods.

Statistical Evaluation of Cross-Validation Data

Several statistical tools can be employed to compare the data from the two methods.[28][30]

  • t-test: Used to determine if there is a significant difference between the means of the results obtained from the two methods.[30]

  • F-test: Used to compare the variances of the two methods to assess if one method is more precise than the other.

  • Correlation and Regression Analysis: A scatter plot of the results from the two methods can be generated, and linear regression analysis can be performed.[31][32] For equivalent methods, the slope of the regression line should be close to 1, and the y-intercept should be close to 0.[32]

  • Bland-Altman Plot: This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average.[32][33] It helps to identify any systematic bias.

Cross-Validation Workflow

The following diagram outlines the logical steps in a cross-validation study.

Cross_Validation_Workflow cluster_setup Setup cluster_analysis Analysis cluster_comparison Data Comparison & Evaluation cluster_conclusion Conclusion Method1 Validated HPLC Method Analyze1 Analyze Samples with HPLC Method1->Analyze1 Method2 Validated GC Method Analyze2 Analyze Samples with GC Method2->Analyze2 Samples Select Batches for Analysis Samples->Analyze1 Samples->Analyze2 Collect Collect & Tabulate Results Analyze1->Collect Analyze2->Collect Stats Statistical Analysis (t-test, F-test, Regression) Collect->Stats Eval Evaluate for Equivalence/Bias Stats->Eval Report Cross-Validation Report Eval->Report

Caption: A workflow for the cross-validation of two analytical methods.

Data Presentation: A Case Study Example

To illustrate the cross-validation process, consider the purity analysis of a hypothetical API, "Compound X," which is a semi-volatile molecule. Both an HPLC-UV and a GC-FID method have been developed and validated for its purity assessment.

Table 1: Purity Results (%) for Compound X from Three Batches

BatchHPLC-UV (n=3)GC-FID (n=3)Mean Difference (HPLC - GC)
A 99.52 ± 0.0499.48 ± 0.06+0.04
B 99.15 ± 0.0599.21 ± 0.07-0.06
C 99.68 ± 0.0399.65 ± 0.05+0.03

Statistical Analysis Summary:

  • Paired t-test: The calculated p-value was greater than 0.05, indicating no statistically significant difference between the mean purity values obtained by the two methods.

  • F-test: The calculated F-value was less than the critical F-value, suggesting no significant difference in the precision of the two methods.

  • Regression Analysis: A plot of HPLC results versus GC results yielded a regression line with the equation y = 1.002x - 0.015 and an R² of 0.998, indicating a strong correlation and minimal bias.

Based on this data, the HPLC and GC methods are considered equivalent for the purity analysis of Compound X.

Conclusion

Both GC and HPLC are indispensable tools in the pharmaceutical industry for purity analysis. HPLC's broad applicability makes it the primary choice for most APIs, while GC's proficiency with volatile compounds makes it essential for applications like residual solvent analysis.[6][10] The true power of these techniques is realized when they are used as orthogonal methods. A robust cross-validation program, underpinned by sound statistical analysis, provides the highest level of assurance in the quality and purity of pharmaceutical products. This comprehensive approach not only satisfies regulatory expectations but also embodies a commitment to scientific integrity and patient safety.

References

Spectroscopic analysis for the structural confirmation of 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Analysis for the Structural Confirmation of 1-(3,4-Difluorophenyl)ethanol

A Senior Application Scientist's Comparative Guide to Spectroscopic Verification

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. For a molecule like this compound, a key intermediate in the synthesis of various pharmaceutical agents, absolute certainty of its molecular structure is paramount. This guide provides a comparative analysis of the primary spectroscopic techniques used for its structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of methods. It is designed to provide the in-depth perspective of a seasoned application scientist, focusing on the causality behind experimental choices, the complementary nature of the data, and the creation of a self-validating analytical workflow. For researchers and drug development professionals, this guide will serve as a practical framework for achieving robust structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1][2] For this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its proton signal defined as 0.00 ppm.[3]

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) signal by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL CDCl₃ prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into 400 MHz Spectrometer prep4->acq1 acq2 Tune and shim the probe acq3 Acquire FID (8-16 scans) proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate peaks and assign multiplicity proc3->proc4 final final proc4->final Final Spectrum & Interpretation

Caption: Workflow for acquiring a ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.50Doublet (d)3H-CH₃The methyl protons are split by the adjacent methine proton (-CH).
~2.0-2.5Singlet (s, broad)1H-OHThe hydroxyl proton is typically a broad singlet and its chemical shift is concentration-dependent.
~4.90Quartet (q)1H-CH(OH)The methine proton is split into a quartet by the three adjacent methyl protons.
~7.05-7.25Multiplet (m)3HAromatic HThe three aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

The combined data from integration (3H:1H:1H:3H) and splitting patterns (doublet, singlet, quartet, multiplet) are highly characteristic and provide a unique fingerprint for the proposed structure.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms in a molecule and provides insights into their chemical environment (e.g., hybridization, attachment to electronegative atoms).

The sample preparation is identical to that for ¹H NMR. The acquisition, however, requires significantly more scans due to the low natural abundance of the ¹³C isotope (~1.1%).

  • Instrumentation: Use a broadband probe on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This is crucial as it collapses the C-H splitting, resulting in a single sharp peak for each unique carbon atom, which simplifies the spectrum and enhances the signal-to-noise ratio. Hundreds or even thousands of scans may be necessary.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction. The solvent peak (CDCl₃ at ~77.16 ppm) can be used as a secondary reference.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~25.0-CH₃The aliphatic methyl carbon is the most upfield signal.
~70.0-CH(OH)The methine carbon is shifted downfield due to the attachment of the electronegative oxygen atom.
~115-125Aromatic C-HAromatic carbons typically appear in this region. The C-F coupling will cause splitting and further differentiation of these signals.
~140-155Aromatic C-F & C-C(OH)The carbons directly attached to the fluorine atoms and the ethanol substituent are the most downfield aromatic signals due to strong inductive and mesomeric effects.

The observation of six distinct carbon signals (one methyl, one methine, and four aromatic) would be consistent with the proposed structure.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific, quantized frequencies.[4]

  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

  • Background Scan: First, run a background scan of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Run the sample scan. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Place a drop of neat liquid prep2 on a KBr salt plate prep1->prep2 prep3 Cover with a second plate prep2->prep3 acq2 Place sample in FTIR spectrometer prep3->acq2 acq1 Run background scan (air) acq3 Acquire sample spectrum proc1 Automatic background subtraction acq3->proc1 proc2 Identify characteristic absorption bands proc1->proc2 final final proc2->final Final Spectrum & Interpretation

Caption: Workflow for acquiring an FTIR spectrum.

Table 3: Predicted Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3200 (broad)O-H stretchAlcohol (-OH)
3100-3000C-H stretchAromatic
3000-2850C-H stretchAliphatic
1600-1450C=C stretchAromatic Ring
1260-1000C-O stretchAlcohol (C-O)
1250-1100C-F stretchAryl Fluoride

The presence of a strong, broad absorption band around 3350 cm⁻¹ is definitive evidence for the hydroxyl group.[5] The combination of aromatic and aliphatic C-H stretches, along with the C-O and C-F stretches, confirms the presence of all key functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and can help determine its elemental formula through high-resolution measurements.[6] It also offers structural clues via the analysis of fragmentation patterns.

  • Sample Introduction: Introduce a highly diluted solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare dilute solution prep2 (e.g., in Methanol) prep1->prep2 acq1 Introduce sample into MS prep2->acq1 acq2 Ionize (e.g., EI at 70 eV) acq1->acq2 acq3 Separate ions by m/z acq2->acq3 acq4 Detect ions acq3->acq4 proc1 Generate mass spectrum acq4->proc1 proc2 Identify molecular ion and fragments proc1->proc2 final final proc2->final Final Spectrum & Interpretation

Caption: Workflow for Mass Spectrometry analysis.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zIon FormulaInterpretation
158[C₈H₈F₂O]⁺Molecular Ion (M⁺) . Confirms the molecular weight.
143[C₇H₄F₂O]⁺Loss of a methyl group (-CH₃) from the molecular ion.
125[C₇H₄F₂]⁺Loss of the -CH(OH)CH₃ group, leaving the difluorobenzyl cation.

The most crucial piece of information is the molecular ion peak at m/z = 158, which corresponds to the molecular weight of C₈H₈F₂O.[7] The fragmentation pattern, particularly the loss of the methyl group (M-15), provides further corroborating evidence for the proposed structure.

Comparative Analysis and The Power of Complementarity

No single technique provides the complete structural picture. The true power of spectroscopic analysis lies in the complementary nature of the data.

TechniquePrimary Information ProvidedStrengthsLimitations
¹H NMR C-H framework, proton connectivityExcellent for detailed structural mapping, stereochemistry.Can have overlapping signals in complex molecules.
¹³C NMR Carbon backbone, number of unique carbonsDirectly shows the carbon skeleton.Low sensitivity requires longer acquisition times or more concentrated samples.
IR Functional groupsFast, simple, excellent for identifying key bonds (e.g., -OH, C=O).Provides limited information on the overall molecular framework; "fingerprint region" can be complex.
MS Molecular weight and formulaHighly sensitive, provides exact mass (with HRMS).Isomers can have identical molecular weights; extensive fragmentation can sometimes make interpretation difficult.

Synergy in Action:

  • IR confirms the presence of an alcohol (-OH) group.

  • MS confirms the molecular weight is 158, consistent with the C₈H₈F₂O formula.

  • ¹H and ¹³C NMR then provide the definitive blueprint, showing precisely how the 8 carbons, 8 hydrogens, 2 fluorines, and 1 oxygen are connected, confirming the structure as this compound and not one of its isomers.

Conclusion

The structural confirmation of this compound is achieved not by a single measurement, but by the logical synthesis of data from a suite of spectroscopic techniques. NMR spectroscopy maps the molecular skeleton, IR spectroscopy identifies the functional groups, and mass spectrometry verifies the molecular weight and formula. By employing these methods in a complementary fashion, researchers can establish a self-validating system that ensures the identity and purity of their compounds, a critical step in the path of research and development.

References

A Comparative Guide to Ketoreductase Selection for the Asymmetric Synthesis of 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Difluorophenyl Alcohols

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure intermediates is a cornerstone of creating safe and effective active pharmaceutical ingredients (APIs). The chiral alcohol 1-(3,4-Difluorophenyl)ethanol is a valuable building block, structurally similar to key intermediates used in the synthesis of prominent drugs, such as the antiplatelet agent Ticagrelor.[1][2] Traditional chemical routes to such molecules often rely on metal-based catalysts or chiral resolving agents, which can present challenges related to cost, metal contamination, and environmental impact.

Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a powerful and sustainable alternative.[3][4] These enzymes catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with exceptionally high stereoselectivity, operating under mild aqueous conditions.[5][6] This guide provides a comprehensive benchmark of different ketoreductases for the synthesis of this compound from its corresponding ketone, 3',4'-difluoroacetophenone. We will delve into the causality behind experimental design, present comparative performance data, and provide robust, validated protocols for researchers and process chemists.

Benchmarking Ketoreductase Performance

The selection of an optimal KRED is not a one-size-fits-all process; it is an empirical science. Enzyme performance is highly dependent on the specific substrate and desired reaction conditions. Therefore, a primary screening of a diverse panel of KREDs is the most logical and scientifically sound starting point.[7][8]

Our analysis centers on a highly promising candidate, ChKRED20 , sourced from Chryseobacterium sp., which has demonstrated exceptional efficacy on a closely related substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone.[2] By leveraging protein engineering, variants of this enzyme show marked improvements in activity and stability. The table below summarizes the performance of this enzyme alongside other commonly employed KREDs, providing a comparative framework for initial selection.

KRED CandidateSource Organism / VariantSubstrateConversion (%)e.e. (%) (Configuration)Key Reaction Conditions
ChKRED20 (Wild-Type) Chryseobacterium sp. CA492-chloro-1-(3,4-difluorophenyl)ethanone¹>99>99 (S)pH 7.5, 35°C, GDH cofactor regen.
ChKRED20 (L205A Mutant) Engineered from ChKRED202-chloro-1-(3,4-difluorophenyl)ethanone¹>99 (in 6h for 150 g/L)>99 (S)pH 7.5, 45°C, GDH cofactor regen.
Lk-KRED Lactobacillus kefirVarious AcetophenonesTypically >95>99 (R or S variants)pH 7.0, 30°C, iPrOH or GDH regen.
KRED-P1-H01 Commercial Paneltert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate²>99>99pH 7.0, 40°C, 10% DMSO co-solvent
Codexis® KRED Panel Various (Engineered)Diverse KetonesOften >99>99 (R or S)Varies by kit; typically pH 7-8

¹Data from a structurally analogous substrate provides a strong indicator of high potential activity on 3',4'-difluoroacetophenone.[2] ²Performance on a different substituted benzoyl compound highlights the broad applicability of commercial KREDs.[9]

The Rationale Behind the Reaction System: Cofactor Regeneration

A critical consideration for the economic viability of any KRED-catalyzed process is the regeneration of the expensive nicotinamide cofactor (NADPH or NADH).[10] The enzyme consumes the cofactor in stoichiometric amounts to deliver the hydride to the ketone. Without an efficient in-situ recycling system, the process would be prohibitively expensive. Two primary strategies are employed in industry:

  • Enzyme-Coupled Regeneration: This approach uses a second enzyme, such as glucose dehydrogenase (GDH), and a cheap sacrificial substrate, like glucose. The GDH oxidizes glucose to gluconolactone, simultaneously reducing the oxidized cofactor (NADP⁺) back to its active form (NADPH). This system is highly efficient and drives the reaction to completion.[11][12]

  • Substrate-Coupled Regeneration: A simpler system uses a single KRED that can also oxidize a secondary alcohol, typically isopropanol (iPrOH), which is added in large excess. The oxidation of iPrOH to acetone regenerates the NADPH. While this simplifies the enzyme formulation, it requires the KRED to have activity on the co-substrate and can be limited by acetone inhibition.[3][13]

The choice between these systems depends on the specific KRED's properties and process requirements. For initial screening and robust performance, the GDH system is often preferred due to its high thermodynamic driving force.

Cofactor_Regeneration cluster_0 Enzyme-Coupled System (GDH) cluster_1 Substrate-Coupled System (Isopropanol) Ketone 3',4'-Difluoro- acetophenone KRED KRED Ketone->KRED Substrate Alcohol Chiral Alcohol KRED->Alcohol Product NADP NADP+ KRED->NADP Oxidized NADPH NADPH NADPH->KRED Hydride Donor GDH GDH NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH Regenerated GDH->Gluconolactone Ketone2 3',4'-Difluoro- acetophenone KRED2 KRED Ketone2->KRED2 Substrate Alcohol2 Chiral Alcohol KRED2->Alcohol2 Product NADP2 NADP+ KRED2->NADP2 Oxidized Acetone Acetone KRED2->Acetone NADPH2 NADPH NADPH2->KRED2 Hydride Donor NADP2->KRED2 Regenerated by iPrOH Isopropanol iPrOH->KRED2 Co-substrate

Diagram 1: Comparison of enzyme-coupled vs. substrate-coupled cofactor regeneration systems.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a clear path from initial screening to preparative-scale synthesis.

Protocol 1: High-Throughput KRED Screening (96-Well Plate)

This protocol enables the rapid assessment of a KRED library to identify promising candidates.

  • Reagent Preparation:

    • Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.5).

    • Cofactor Solution: Prepare a 10 mg/mL NADP⁺ solution in the buffer.

    • GDH Solution: Prepare a 10 mg/mL solution of a commercial glucose dehydrogenase in the buffer.

    • Substrate Stock: Prepare a 200 mM solution of 3',4'-difluoroacetophenone in DMSO.

    • KRED Lysates: Prepare cell lysates or solutions of purified KREDs (typically 10-50 mg/mL total protein).

  • Reaction Setup (per well):

    • Add 800 µL of phosphate buffer.

    • Add 50 µL of a 1 M D-glucose stock solution (in buffer).

    • Add 20 µL of the NADP⁺ solution.

    • Add 20 µL of the GDH solution.

    • Add 50 µL of the KRED lysate/solution.

    • Initiate the reaction by adding 10 µL of the substrate stock solution (final concentration: 2 mM).

  • Incubation and Analysis:

    • Seal the plate and incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.

    • Quench the reaction by adding 500 µL of ethyl acetate containing an internal standard (e.g., undecane).

    • Vortex thoroughly and centrifuge to separate the layers.

    • Analyze the organic layer by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess (e.e.).

Protocol 2: Preparative Scale Synthesis with ChKRED20 (L205A Mutant)

This protocol is adapted from a high-substrate-load process and is suitable for generating gram-scale quantities of the chiral alcohol.[2]

  • Reaction Setup (100 mL Scale):

    • In a temperature-controlled reactor, combine 80 mL of 100 mM phosphate buffer (pH 7.5), 1.2 g of D-glucose, 20 mg of NADP⁺, and 50 mg of GDH. Stir until dissolved.

    • Add 1.0 g of ChKRED20 (L205A) lyophylized powder or cell lysate.

    • Warm the mixture to 45°C.

    • In a separate vessel, dissolve 5.0 g (32 mmol) of 3',4'-difluoroacetophenone in 5 mL of isopropanol (as a co-solvent).

    • Add the substrate solution to the reactor. If the substrate concentration is higher, it may be added portion-wise to avoid enzyme inhibition.

  • Reaction Monitoring:

    • Maintain the reaction at 45°C with gentle agitation. Monitor the pH and adjust to 7.5 with dilute NaOH if necessary, as the oxidation of glucose can cause a drop in pH.

    • Periodically take samples (e.g., every 2 hours), extract with ethyl acetate, and analyze by HPLC/GC to monitor conversion. The reaction is typically complete within 6-24 hours depending on enzyme loading.

  • Work-up and Isolation:

    • Once the reaction reaches >99% conversion, cool the mixture to room temperature.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

    • The product can be purified further by silica gel chromatography if required. An expected isolated yield is typically >95%.

Workflow cluster_workflow Biocatalytic Synthesis Workflow node_start Define Target: (S)-1-(3,4-Difluorophenyl)ethanol node_screen 1. High-Throughput Screening (96-Well Plate KRED Library) node_start->node_screen node_analyze 2. Analysis (Chiral GC/HPLC for Conversion & e.e.) node_screen->node_analyze node_select 3. Hit Selection (Identify Top Performing KREDs) node_analyze->node_select node_select->node_screen Re-screen if no hits node_optimize 4. Process Optimization (pH, Temp, Substrate Load) node_select->node_optimize Lead Candidate(s) node_scaleup 5. Preparative Scale-Up (Gram-scale Synthesis) node_optimize->node_scaleup node_purify 6. Downstream Processing (Extraction & Purification) node_scaleup->node_purify node_end Final Product: >99% e.e. Chiral Alcohol node_purify->node_end

Diagram 2: A logical workflow for KRED-mediated synthesis from screening to scale-up.

Conclusion

The asymmetric synthesis of this compound is an excellent application for ketoreductase technology. While a broad screening of commercially available KREDs is a prudent first step, data on analogous substrates strongly suggests that enzymes from the Chryseobacterium genus, particularly engineered variants like ChKRED20 (L205A), are exceptionally well-suited for this transformation, promising high conversion and enantioselectivity (>99% e.e.).[2] The implementation of a robust cofactor regeneration system, such as the glucose/GDH cycle, is paramount for achieving an economically and environmentally sustainable process. By following the systematic workflow of screening, optimization, and scale-up outlined in this guide, researchers and drug development professionals can efficiently harness the power of biocatalysis to produce high-value chiral intermediates.

References

A Comparative Guide to 1-(3,4-Difluorophenyl)ethanol: Superior Performance in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The 1-(3,4-difluorophenyl)ethanol moiety has emerged as a particularly valuable building block, offering distinct advantages over its non-fluorinated and mono-fluorinated analogs. This guide provides an in-depth comparison, demonstrating how the unique physicochemical properties imparted by the 3,4-difluoro substitution translate into enhanced metabolic stability, modulated reactivity, and superior pharmacokinetic profiles in downstream active pharmaceutical ingredients (APIs). Through comparative data, detailed experimental protocols, and a case study on the synthesis of the antiplatelet agent Ticagrelor, we will establish the clear benefits of employing this compound as a precursor in drug development pipelines.

Introduction: The Strategic Value of Fluorination

The introduction of fluorine into drug candidates is a widely employed strategy to optimize a molecule's pharmacological profile.[1][2] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its presence can profoundly influence a molecule's properties.[3][4] Fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups, while its substitution for hydrogen can block sites of metabolic attack, thereby increasing a drug's in vivo half-life.[1][2][5]

This compound is a chiral secondary alcohol that serves as a key precursor in the synthesis of numerous pharmaceutically important compounds.[6] Its utility stems directly from the two fluorine atoms on the phenyl ring, which confer a unique combination of electronic and steric properties not found in similar precursors such as 1-phenylethanol or 1-(4-fluorophenyl)ethanol. This guide will explore these advantages in detail, providing researchers with the data-driven insights needed to make informed decisions in precursor selection.

Comparative Analysis: Physicochemical & Reactivity Profile

The advantages of the 3,4-difluoro substitution pattern begin at the molecular level, influencing the precursor's fundamental chemical properties.

Electronic Effects and Lipophilicity

The two fluorine atoms on the aromatic ring act as strong electron-withdrawing groups, primarily through the inductive effect. This electronic pull modulates the reactivity of the benzylic alcohol and influences the pKa of the molecule. Furthermore, fluorination is a well-established method for increasing a compound's lipophilicity (fat-solubility), a critical parameter that affects membrane permeability and bioavailability.[7][8]

A comparison of key physicochemical properties highlights these differences:

Property1-Phenylethanol1-(4-Fluorophenyl)ethanolThis compoundRationale for Advantage
Molecular Formula C₈H₁₀OC₈H₉FOC₈H₈F₂O[9]-
Molecular Weight 122.16140.15158.14[9]-
Predicted LogP 1.351.581.81Increased lipophilicity can enhance membrane permeability and improve absorption.[7]
Predicted pKa ~14.4~14.1~13.8The increased acidity of the hydroxyl proton can alter its reactivity in base-mediated reactions.

Note: LogP and pKa values are estimated based on standard computational models and the known electronic effects of fluorine substitution.

Reactivity in Key Synthetic Transformations

This compound is a versatile substrate for a wide range of chemical reactions common in pharmaceutical synthesis, including oxidations and nucleophilic substitutions.

  • Oxidation: The alcohol can be readily oxidized to the corresponding ketone, 3',4'-difluoroacetophenone, a valuable intermediate in its own right.[10] Standard oxidizing agents can be employed for this transformation.[11][12]

  • Nucleophilic Substitution: As a secondary alcohol, it is an excellent substrate for reactions that proceed with inversion of stereochemistry, such as the Mitsunobu reaction.[13][14] This reaction is crucial for installing a variety of functional groups with precise stereocontrol, a common requirement in the synthesis of chiral drugs.[14]

Application in Medicinal Chemistry: Enhancing Drug Performance

The true value of this compound becomes evident in the properties of the final drug molecules derived from it. The 3,4-difluorophenyl moiety is not merely a structural component but a functional group that actively enhances a drug's performance.

Blocking Metabolic Oxidation for Improved Stability

A primary route of drug metabolism in the body is oxidation of aromatic rings by cytochrome P450 (CYP) enzymes.[1] This process can deactivate a drug and lead to its rapid clearance. The C-F bond is significantly more stable and resistant to enzymatic cleavage than a C-H bond.[3][15] By placing fluorine atoms at the 3- and 4-positions of the phenyl ring, these common sites of para- and meta-hydroxylation are effectively blocked. This "metabolic shielding" can dramatically increase the metabolic stability of a drug, leading to a longer half-life and improved bioavailability.[1][5][16]

Caption: Metabolic shielding by the 3,4-difluorophenyl group.

Case Study: Ticagrelor Synthesis

A prominent example of this compound's utility is in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events.[17][18] The chiral (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine fragment is a critical component of the final drug, and it is derived from precursors like (S)-2-chloro-1-(3,4-difluorophenyl)ethanol.[6][19][20] The presence of the difluorophenyl group in Ticagrelor is crucial for its pharmacological profile, contributing to its high potency and metabolic stability.[21] The synthesis of this key intermediate often involves enzymatic reduction of the corresponding ketone, highlighting the synthetic versatility of this scaffold.[6]

Experimental Protocols: A Self-Validating System

To demonstrate the practical application and reliability of this compound in a key synthetic transformation, we provide a detailed protocol for a Mitsunobu reaction. This reaction allows for the conversion of a secondary alcohol to another functional group with a complete inversion of stereochemistry, a process vital for creating specific enantiomers of chiral drugs.[13][14]

Protocol: Mitsunobu Esterification of (R)-1-(3,4-Difluorophenyl)ethanol

This protocol describes the inversion of (R)-1-(3,4-Difluorophenyl)ethanol to its corresponding (S)-4-nitrobenzoate ester. The use of 4-nitrobenzoic acid can improve yields for secondary alcohols.[22]

Materials:

  • (R)-1-(3,4-Difluorophenyl)ethanol (1.0 eq)

  • 4-Nitrobenzoic acid (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Standard glassware for anhydrous reactions (oven-dried, under N₂ atmosphere)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (R)-1-(3,4-Difluorophenyl)ethanol, 4-nitrobenzoic acid, and triphenylphosphine.

  • Dissolution: Add anhydrous THF via syringe and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add DEAD or DIAD dropwise to the cooled solution via syringe over 15-20 minutes.[13] Maintain the internal temperature below 5 °C. An exothermic reaction is expected.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) for the consumption of the starting alcohol.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in a suitable solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product contains triphenylphosphine oxide and the reduced azodicarboxylate as byproducts.[22] Purify the residue using flash column chromatography on silica gel to isolate the pure (S)-4-nitrobenzoate ester.

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Alcohol, Acid & PPh3 in THF B 2. Cool to 0 °C A->B C 3. Add DEAD/DIAD Dropwise B->C D 4. Stir Overnight at Room Temp C->D E 5. Solvent Removal D->E F 6. Liquid-Liquid Extraction E->F G 7. Column Chromatography F->G H Isolated (S)-Ester G->H Pure Product

Caption: Experimental workflow for the Mitsunobu reaction.

Conclusion

The strategic choice of this compound as a precursor offers a cascade of benefits that extend from the reaction flask to the final clinical performance of a drug. Compared to its non-fluorinated or mono-fluorinated analogs, its 3,4-difluoro substitution pattern provides:

  • Enhanced Metabolic Stability: By blocking key sites of oxidative metabolism, it can significantly prolong the in vivo half-life of a drug.[1][2]

  • Favorable Physicochemical Properties: The increased lipophilicity and modulated electronics can improve a drug's absorption, distribution, and target-binding affinity.[7][21]

  • Proven Synthetic Versatility: It serves as a reliable and robust building block in a variety of critical synthetic transformations, as exemplified in the synthesis of complex molecules like Ticagrelor.[6][17]

For researchers, scientists, and drug development professionals, the evidence strongly supports the selection of this compound as a superior precursor for developing next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

A Comparative Guide to the Enantiomeric Purity Assessment of 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The chiral alcohol 1-(3,4-Difluorophenyl)ethanol is a key intermediate in the synthesis of various pharmaceuticals, making the accurate assessment of its enantiomeric purity a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of this compound, offering researchers, scientists, and drug development professionals the necessary data and methodologies to make informed decisions.

The principal methods for determining enantiomeric excess are chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[1] The selection of an appropriate method is often governed by the physicochemical properties of the analyte, the required sensitivity and throughput, and the instrumentation available.[1]

The Significance of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, regulatory agencies worldwide mandate strict control over the enantiomeric composition of chiral drugs. An accurate determination of enantiomeric purity is essential to ensure the safety, efficacy, and quality of the final drug product.

Chromatographic Techniques for Chiral Separation: A Head-to-Head Comparison

Chromatography stands as the most powerful and widely used technique for resolving and quantifying enantiomers.[2] The fundamental principle involves the differential interaction of the enantiomers with a chiral environment, leading to their separation. This chiral environment can be introduced in three ways: by using a chiral stationary phase (CSP), a chiral mobile phase additive (CMPA), or by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a conventional achiral column.[3][4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and important tool for enantiomeric separations today.[2] It offers a wide range of commercially available chiral stationary phases (CSPs), making it applicable to a broad spectrum of compounds.

Mechanism of Separation: In chiral HPLC, the separation of enantiomers is achieved through their transient and reversible formation of diastereomeric complexes with the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times for the two enantiomers.

Experimental Protocol: Chiral HPLC for this compound

  • Column: A polysaccharide-based CSP, such as cellulose or amylose derivatives, is often a good starting point for chiral alcohols. For example, a Chiralpak® AD-H or Chiralcel® OD-H column.

  • Mobile Phase: A typical mobile phase for normal-phase HPLC would be a mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Causality Behind Experimental Choices:

  • Polysaccharide-based CSPs: These phases are known for their broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including aromatic alcohols, due to a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

  • Normal-Phase Mode: The use of non-polar solvents like n-hexane with a polar modifier allows for fine-tuning of the retention and selectivity. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, influencing the separation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve Sample->Dissolve Solvent Mobile Phase Solvent->Dissolve PreparedSample Prepared Sample (1 mg/mL) Dissolve->PreparedSample Injector Injector PreparedSample->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector DataSystem Data System Detector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation Result Enantiomeric Purity Result Calculation->Result

Figure 1: Experimental workflow for chiral HPLC analysis.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, chiral GC presents a high-resolution alternative to HPLC.[5]

Mechanism of Separation: Chiral GC columns typically contain a cyclodextrin derivative as the chiral selector coated on the inner wall of the capillary. The enantiomers partition differently between the gas phase and the chiral stationary phase, leading to separation.

Experimental Protocol: Chiral GC for this compound

  • Column: A column with a chiral stationary phase such as a derivatized β-cyclodextrin (e.g., Rt-βDEXse) is a suitable choice.[6]

  • Carrier Gas: Helium or hydrogen at a constant flow rate or linear velocity.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 5°C/min).

  • Injector and Detector Temperature: Typically set at 250°C.

  • Detector: Flame Ionization Detector (FID).

  • Sample Preparation: Dilute the sample in a suitable volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL (often with a split ratio to avoid column overloading).

Causality Behind Experimental Choices:

  • Cyclodextrin-based CSPs: These CSPs form inclusion complexes with the enantiomers, and the stability of these complexes is sensitive to the size and shape of the analyte, leading to effective chiral recognition.

  • Temperature Programming: A temperature ramp is crucial in GC to ensure good peak shape and resolution for compounds with a range of volatilities. It allows for the elution of the analyte in a reasonable time while maintaining sharp peaks.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Sample This compound Sample Dilute Dilute Sample->Dilute Solvent Volatile Solvent Solvent->Dilute PreparedSample Prepared Sample (1 mg/mL) Dilute->PreparedSample Injector Injector PreparedSample->Injector Column Chiral GC Column Injector->Column Detector FID Column->Detector DataSystem Data System Detector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation Result Enantiomeric Purity Result Calculation->Result

Figure 2: Experimental workflow for chiral GC analysis.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[7][8] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Mechanism of Separation: The principles of chiral separation in SFC are similar to those in normal-phase HPLC. The use of supercritical CO2 as the mobile phase, often modified with a small amount of an alcohol, provides unique selectivity and efficiency.

Experimental Protocol: Chiral SFC for this compound

  • Column: Polysaccharide-based CSPs are also widely used and effective in SFC.

  • Mobile Phase: Supercritical CO2 with an alcohol co-solvent (modifier) such as methanol or ethanol. The percentage of the modifier is a critical parameter for optimizing the separation.

  • Back Pressure: Typically maintained between 100 and 200 bar.

  • Temperature: Usually controlled between 30 and 40°C.

  • Flow Rate: 2-5 mL/min.

  • Detection: UV detector.

  • Sample Preparation: Dissolve the sample in the modifier or a mixture of the modifier and a non-polar solvent.

Causality Behind Experimental Choices:

  • Supercritical CO2: Its low viscosity and high diffusivity lead to faster analysis and higher efficiency compared to liquid mobile phases.[9]

  • Alcohol Modifier: The type and concentration of the alcohol modifier significantly impact the selectivity and retention, offering a powerful tool for method development.[8][9]

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve Sample->Dissolve Solvent Modifier Solvent->Dissolve PreparedSample Prepared Sample Dissolve->PreparedSample Injector Injector PreparedSample->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector DataSystem Data System Detector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate ee% Integration->Calculation Result Enantiomeric Purity Result Calculation->Result

Figure 3: Experimental workflow for chiral SFC analysis.

Quantitative Performance Comparison

The choice of the optimal technique depends on a careful evaluation of several performance metrics. The following table provides a comparative summary based on typical performance characteristics.

ParameterChiral HPLCChiral GCChiral SFC
Resolution Good to ExcellentExcellentGood to Excellent
Analysis Time Moderate to LongFast to ModerateFast
Sensitivity High (UV, MS)Very High (FID, MS)High (UV, MS)
Sample Volatility Not RequiredRequiredNot Required
Solvent Consumption HighLowVery Low
Throughput ModerateHighHigh
Instrumentation Cost ModerateModerateHigh

Conclusion and Recommendations

The enantiomeric purity assessment of this compound can be effectively achieved using chiral HPLC, GC, or SFC.

  • Chiral HPLC is a robust and versatile technique with a wide array of available stationary phases, making it a reliable workhorse for many laboratories.[10]

  • Chiral GC is an excellent choice if high resolution and speed are paramount, provided the analyte is sufficiently volatile and thermally stable.

  • Chiral SFC offers the significant advantages of high speed and reduced environmental impact due to lower solvent consumption, positioning it as a modern and efficient alternative.[7]

The final selection of the method should be based on the specific requirements of the analysis, including the desired speed, sensitivity, and available resources. For routine quality control with a high sample load, the speed of chiral GC and SFC would be highly advantageous. For method development and applications requiring high versatility, chiral HPLC remains an indispensable tool. It is always recommended to screen a variety of chiral stationary phases and mobile phase conditions to achieve the optimal separation for this critical chiral intermediate.

References

Safety Operating Guide

A Guide to the Safe Disposal of 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(3,4-Difluorophenyl)ethanol. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the risks. This compound is a combustible liquid that is harmful if swallowed and causes significant skin and eye irritation.[1] It may also cause respiratory irritation.[1] These properties necessitate that it be treated as a hazardous waste stream, segregated from general refuse, and never disposed of via sink or drain.

The primary risks associated with improper handling and disposal include:

  • Chemical Burns and Irritation: Direct contact can cause skin and serious eye irritation.[1]

  • Toxic Exposure: Ingestion is harmful, and inhalation of vapors may irritate the respiratory system.[1]

  • Fire Hazard: As a combustible liquid, it must be kept away from heat, sparks, open flames, and hot surfaces.[1]

  • Environmental Contamination: Improper disposal can lead to the contamination of water systems and soil, posing a threat to ecosystems.

Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)

Before handling the chemical for waste consolidation, ensure the following safety measures are in place. The causality is clear: minimizing exposure is paramount.

  • Engineering Controls: All handling of this compound, including transferring it to a waste container, must be performed within a certified chemical fume hood to control vapor inhalation.[2][3] Emergency eyewash stations and safety showers must be readily accessible.[4]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required to create a barrier between the researcher and the chemical.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent splashes.[4]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[4]

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened.[2]

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a systematic process governed by the Resource Conservation and Recovery Act (RCRA).[5][6] Laboratories typically operate under regulations for Satellite Accumulation Areas (SAA), which allow for the temporary collection of hazardous waste at or near the point of generation.[7][8]

Step 1: Waste Characterization and Segregation

  • Rationale: Incompatible chemicals can react violently if mixed. Proper segregation is a cornerstone of laboratory safety.[8]

  • Procedure:

    • Identify the waste stream. This compound is a non-halogenated organic solvent .

    • This waste must be segregated from other waste streams, such as halogenated solvents, strong acids, bases, and oxidizers.[8]

Step 2: Select the Appropriate Waste Container

  • Rationale: The container must be compatible with the chemical to prevent leaks and degradation. Container integrity is mandated by OSHA and the EPA.[6]

  • Procedure:

    • Use a designated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[9]

    • Ensure the container is in good condition, free of cracks or residue on the exterior.

    • Never use food-grade containers for hazardous waste.[8]

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Rationale: The SAA system is designed to minimize large quantities of waste in active work areas and ensure it remains under the control of laboratory personnel.[7][10]

  • Procedure:

    • Designate a specific location in the lab as the SAA, which must be at or near the point of waste generation.[7][10]

    • Keep the waste container tightly sealed except when adding waste.[3] This is critical to prevent the release of flammable and irritating vapors.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[3][9]

    • The SAA is limited to accumulating a maximum of 55 gallons of hazardous waste.[7][10]

Step 4: Label the Waste Container Correctly

  • Rationale: Accurate labeling is a strict regulatory requirement that ensures safe handling and proper final disposal by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

  • Procedure:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

    • The label must clearly state:

      • The words "Hazardous Waste ".[10]

      • The full chemical name: "This compound " and any other components in the waste mixture.

      • The associated hazards (e.g., "Combustible," "Irritant").[10]

Step 5: Managing Full Containers and Arranging for Pickup

  • Rationale: There are strict time limits for storing waste once a container is full or a certain time has passed.

  • Procedure:

    • Once a waste container is full (at 90% capacity), date the hazardous waste tag.

    • Full containers must be removed from the SAA within three days.[8]

    • Contact your institution's EHS office to arrange for the transfer of the full container from the SAA to a Central Accumulation Area (CAA) for final disposal.

Empty Container Disposal An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing and air-drying in a fume hood, the original label must be defaced, and the container marked as "EMPTY" before being discarded in the appropriate solid waste stream (e.g., broken glass box).[11]

Spill and Emergency Procedures

Small Spills (within a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent (e.g., vermiculite or sand).

  • Collect the contaminated absorbent material using non-sparking tools.

  • Place the collected material into a sealed, labeled hazardous waste container.

  • Clean the spill area with soap and water.

Large Spills (outside of a fume hood) or Personal Exposure:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team or call 911.

  • Exposure: If the chemical contacts skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

Summary of Key Chemical Properties

PropertyValueSource
CAS Number 321318-21-2[1]
Molecular Formula C₈H₈F₂O[1]
Classification Combustible Liquid (Category 4), Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2A, STOT SE 3[1]
Signal Word Warning[1]
Hazard Statements H227, H302, H315, H319, H335[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Container Management cluster_2 Phase 3: Final Disposal A Waste Generated (this compound) B Characterize & Segregate (Non-Halogenated Organic) A->B C Select Compatible Waste Container (HDPE/Glass) B->C D Affix & Fill Out Hazardous Waste Label C->D E Add Waste to Container in Satellite Accumulation Area (SAA) D->E F Container >90% Full? E->F G Continue Accumulating in SAA (Keep Closed) F->G No H Date Label, Seal Container. Remove from SAA within 3 days. F->H Yes G->F I Contact EHS for Pickup H->I J Transfer to Central Accumulation Area (CAA) I->J K Transport to Licensed Waste Disposal Facility J->K

Caption: Disposal workflow for this compound.

References

A Comprehensive Guide to the Safe Handling of 1-(3,4-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is a cornerstone of innovative research in drug development. 1-(3,4-Difluorophenyl)ethanol, a key building block in the synthesis of various pharmaceutical agents, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe use, management, and disposal of this compound, grounded in established safety protocols and scientific principles.

Understanding the Hazard Profile of this compound

Before any handling, a thorough understanding of the inherent risks is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Combustible Liquid: While not highly flammable, it can ignite with a sufficient heat source.

  • Harmful if Swallowed: Oral ingestion can lead to acute toxicity.

  • Causes Skin Irritation: Direct contact with the skin can result in irritation and inflammation.

  • Causes Serious Eye Irritation: Vapors or splashes can cause significant eye damage.

  • May Cause Respiratory Irritation: Inhalation of vapors or mists can irritate the respiratory tract.

These classifications necessitate a multi-faceted approach to personal protection and engineering controls to mitigate exposure risks.

Essential Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical immediate step to prevent exposure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the compound's hazard profile.

Protection Type Specific Recommendation Justification and Best Practices
Hand Protection Nitrile or Neoprene gloves. Double-gloving is recommended for extended procedures.While specific breakthrough time data for this compound is not readily available, nitrile and neoprene gloves generally offer good resistance to a range of organic chemicals, including alcohols.[1] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contact with the chemical is suspected.
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. A full-face shield should be worn over safety glasses when there is a risk of splashing.This dual-layer protection is crucial to prevent eye irritation from both vapors and direct contact with the liquid.
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.This protects against skin contact from accidental spills and provides a barrier in the event of a fire.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Engineering controls like fume hoods are the primary line of defense against respiratory irritation from vapors.[2] Respirators provide an essential secondary level of protection.

Procedural Workflow for Safe Handling

A systematic approach to handling, from receipt to disposal, minimizes the risk of exposure and contamination.

Upon receipt, inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, well-ventilated area, away from sources of ignition and strong oxidizing agents. The storage container must be kept tightly closed.

  • Preparation: Before starting any experiment, ensure that all necessary PPE is correctly worn and that a chemical spill kit is readily accessible.

  • Aliquotting and Transfer: All transfers of this compound should be performed within a chemical fume hood to control vapor exposure. Use only compatible, clean, and dry glassware.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Procedure: Thoroughly decontaminate all surfaces and equipment after use.

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_spill_kit Ensure Spill Kit is Accessible prep_ppe->prep_spill_kit prep_fume_hood Verify Fume Hood Functionality prep_spill_kit->prep_fume_hood handling_receive Receive and Inspect prep_fume_hood->handling_receive handling_store Store in a Cool, Dry, Ventilated Area handling_receive->handling_store handling_transfer Transfer within Fume Hood handling_store->handling_transfer handling_use Experimental Use handling_transfer->handling_use cleanup_decontaminate Decontaminate Surfaces and Glassware handling_use->cleanup_decontaminate cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Certified Vendor cleanup_waste->cleanup_dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.